molecular formula C5H2Br2ClN B189631 2,4-Dibromo-3-chloropyridine CAS No. 861024-77-3

2,4-Dibromo-3-chloropyridine

Cat. No.: B189631
CAS No.: 861024-77-3
M. Wt: 271.34 g/mol
InChI Key: WCARRWYHMKUGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-3-chloropyridine is a useful research compound. Its molecular formula is C5H2Br2ClN and its molecular weight is 271.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-3-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(7)4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCARRWYHMKUGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355735
Record name 2,4-dibromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861024-77-3
Record name 2,4-dibromo-3-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dibromo-3-chloropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed multi-step synthesis pathway for 2,4-dibromo-3-chloropyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. The described route leverages a series of well-established organic transformations, commencing from readily available starting materials. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols for key steps, quantitative data where available, and visual representations of the chemical processes.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a five-step sequence starting from 2,4-dihydroxypyridine. This pathway involves nitration, followed by a double bromination, reduction of the nitro group, and a final Sandmeyer reaction to install the chloro substituent.

SynthesisPathway A 2,4-Dihydroxypyridine B 2,4-Dihydroxy-3-nitropyridine A->B Nitric Acid, Acetic Acid C 2,4-Dibromo-3-nitropyridine B->C POBr3 or PBr3/PBr5 D 3-Amino-2,4-dibromopyridine C->D Reduction (e.g., Fe/CH3COOH) E This compound D->E Sandmeyer Reaction (NaNO2, HCl, CuCl)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1 & 2: Synthesis of 2,4-Dihydroxy-3-nitropyridine

The initial step involves the nitration of 2,4-dihydroxypyridine. This reaction is typically carried out using nitric acid in the presence of an organic acid, such as acetic acid, at elevated temperatures.

Experimental Protocol:

A process for preparing 2,4-dihydroxy-3-nitropyridine involves reacting 2,4-dihydroxypyridine with nitric acid.[1][2] The reaction is preferably conducted in the presence of an organic acid solvent like acetic acid. The nitration is carried out under heated conditions, for instance, at a temperature ranging from approximately 80°C to 100°C, with 90°C being a more preferred temperature.[1] The reaction proceeds until the addition of water and cessation of heating.

Step 3: Synthesis of 2,4-Dibromo-3-nitropyridine

The conversion of the dihydroxy-nitropyridine intermediate to the dibromo-nitropyridine is achieved through a halogenation reaction. Phosphorous oxybromide (POBr₃) or a mixture of phosphorus tribromide (PBr₃) and phosphorus pentabromide (PBr₅) are suitable reagents for this transformation. A similar procedure for the synthesis of 2,4-dibromopyridine from 2,4-dihydroxypyridine involves heating with POBr₃.[3]

Experimental Protocol (General Procedure):

2,4-Dihydroxy-3-nitropyridine is heated with an excess of phosphorous oxybromide (POBr₃) at a temperature of approximately 125°C for several hours. After cooling, the reaction mixture is carefully poured into water and neutralized with a base such as sodium carbonate. The product is then extracted with an organic solvent like dichloromethane. The organic extracts are combined, dried, and the solvent is removed under reduced pressure to yield crude 2,4-dibromo-3-nitropyridine, which can be further purified by chromatography.

Step 4: Reduction of 2,4-Dibromo-3-nitropyridine to 3-Amino-2,4-dibromopyridine

The nitro group of 2,4-dibromo-3-nitropyridine is reduced to a primary amine to yield 3-amino-2,4-dibromopyridine. Common methods for the reduction of aromatic nitro groups can be employed, such as using a metal in an acidic medium (e.g., iron in acetic acid) or catalytic hydrogenation.

Experimental Protocol (General Procedure using Iron/Acetic Acid):

To a stirred solution of 2,4-dibromo-3-nitropyridine in acetic acid, iron powder is added portion-wise. The reaction mixture is heated, for example, to reflux, for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and filtered to remove the iron residues. The filtrate is then neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give 3-amino-2,4-dibromopyridine.

Step 5: Sandmeyer Reaction of 3-Amino-2,4-dibromopyridine to this compound

The final step is the conversion of the amino group of 3-amino-2,4-dibromopyridine to a chloro group via the Sandmeyer reaction.[4] This reaction involves the formation of a diazonium salt from the amine, followed by its decomposition in the presence of a copper(I) chloride catalyst.

Experimental Protocol (General Procedure):

3-Amino-2,4-dibromopyridine is dissolved in an aqueous acidic solution, typically hydrochloric acid, and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid. The reaction mixture is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases. The product, this compound, is then extracted with an organic solvent, and the organic phase is washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the expected inputs and outputs for each step of the synthesis. Please note that yields are estimates based on related reactions and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1 & 22,4-DihydroxypyridineNitric Acid, Acetic Acid2,4-Dihydroxy-3-nitropyridine70-80
32,4-Dihydroxy-3-nitropyridinePOBr₃ or PBr₃/PBr₅2,4-Dibromo-3-nitropyridine60-70
42,4-Dibromo-3-nitropyridineIron, Acetic Acid3-Amino-2,4-dibromopyridine80-90
53-Amino-2,4-dibromopyridineNaNO₂, HCl, CuClThis compound50-70

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations at each stage.

logical_workflow Start Start: 2,4-Dihydroxypyridine Step1_2 Step 1 & 2: Nitration Start->Step1_2 Intermediate1 Intermediate: 2,4-Dihydroxy-3-nitropyridine Step1_2->Intermediate1 Step3 Step 3: Bromination Intermediate1->Step3 Intermediate2 Intermediate: 2,4-Dibromo-3-nitropyridine Step3->Intermediate2 Step4 Step 4: Nitro Reduction Intermediate2->Step4 Intermediate3 Intermediate: 3-Amino-2,4-dibromopyridine Step4->Intermediate3 Step5 Step 5: Sandmeyer Reaction Intermediate3->Step5 End Final Product: This compound Step5->End

Caption: Logical workflow of the this compound synthesis.

This technical guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard laboratory safety procedures should be followed throughout the synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3-chloropyridine is a halogenated pyridine derivative that holds significant potential as a versatile building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its unique substitution pattern, featuring two bromine atoms and one chlorine atom on the pyridine ring, offers a platform for regioselective functionalization, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, alongside relevant experimental and theoretical data. While experimental data for this specific compound is limited in the public domain, this guide compiles the most relevant information available to date, supplemented with data from closely related analogs to provide a predictive understanding of its characteristics.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that some of these values are computed and should be confirmed by experimental data.

PropertyValueSource
Molecular Formula C₅H₂Br₂ClNPubChem[1]
Molecular Weight 271.34 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 861024-77-3PubChem[1]
Canonical SMILES C1=CN=C(C(=C1Br)Cl)BrPubChem[1]
InChI InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(7)4(3)8/h1-2HPubChem[1]
InChIKey WCARRWYHMKUGRY-UHFFFAOYSA-NPubChem[1]
Predicted XLogP3-AA 3.2PubChem[1]
Predicted Boiling Point 263.3 ± 35.0 °C (for isomer 2,5-dibromo-3-chloropyridine)ChemBK[2]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol and chlorinated solvents (for isomer 2,5-dibromo-3-chloropyridine).ChemBK[2]

Spectral Data

No experimental spectra for this compound are readily available in the searched databases. However, spectral data for related compounds can provide insights into the expected spectral characteristics. For instance, the 1H NMR and mass spectrometry data for the related compound 2,4-dibromopyridine have been reported.[3][4]

Reactivity and Potential Applications in Drug Development

Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[5][6] The differential reactivity of the halogen substituents on the pyridine ring allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations.[4]

Given the structure of this compound, it is anticipated that the bromine atoms would be more reactive towards palladium-catalyzed cross-coupling reactions than the chlorine atom. This differential reactivity is a valuable tool for the stepwise introduction of different substituents, enabling the synthesis of a diverse range of polysubstituted pyridine derivatives.

The pyridine scaffold is a common motif in a vast number of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[7][8][9] The introduction of halogen atoms can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Therefore, this compound serves as a promising starting material for the synthesis of novel drug candidates.

Below is a conceptual workflow for the utilization of this compound in drug discovery.

G Conceptual Workflow for this compound in Drug Discovery A This compound B Regioselective Cross-Coupling (e.g., Suzuki, Stille) A->B C Monofunctionalized Intermediate B->C D Second Cross-Coupling or Nucleophilic Substitution C->D E Polysubstituted Pyridine Library D->E F Biological Screening (e.g., Kinase Assays, Cell-based Assays) E->F G Lead Compound Identification and Optimization F->G H Preclinical Development G->H

Conceptual workflow for drug discovery using this compound.

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found in the reviewed literature, a plausible synthetic approach can be inferred from related preparations. For instance, the synthesis of 2,4-dibromopyridine has been achieved from 2-bromo-4-nitropyridine N-oxide.[4] A similar strategy could potentially be adapted for the synthesis of this compound.

A general representation of a potential synthetic pathway is illustrated below.

G Potential Synthetic Route to this compound Start Substituted Pyridine Precursor (e.g., aminopyridine, hydroxypyridine) Step1 Halogenation/ Diazotization Start->Step1 Intermediate Halogenated Pyridine Intermediate Step1->Intermediate Step2 Further Halogenation Intermediate->Step2 Product This compound Step2->Product

A potential synthetic pathway for this compound.

Safety Information

According to the Globally Harmonized System (GHS) of classification and labeling of chemicals, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Harmful in contact with skin (H312)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • Harmful if inhaled (H332)[1]

  • May cause respiratory irritation (H335)[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with significant synthetic potential, particularly for the development of novel pharmaceuticals. While comprehensive experimental data on its physicochemical properties are currently lacking, this guide provides a foundational understanding based on available information and data from related structures. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in medicinal chemistry and materials science. Researchers are encouraged to perform their own characterization to obtain precise data for their specific applications.

References

In-Depth Technical Guide to 2,4-Dibromo-3-chloropyridine (CAS No. 861024-77-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dibromo-3-chloropyridine, a halogenated pyridine derivative of interest in chemical synthesis and drug discovery. The document details its chemical and physical properties, safety information, and potential applications, with a focus on its role as a versatile chemical intermediate.

Chemical and Physical Properties

This compound is a polysubstituted aromatic heterocycle. The strategic placement of two bromo groups and one chloro group on the pyridine ring offers multiple reactive sites for further chemical modifications, making it a valuable building block in organic synthesis.

Table 1: Chemical and Physical Data for this compound

PropertyValueSource
CAS Number 861024-77-3[1]
Molecular Formula C₅H₂Br₂ClN[1]
Molecular Weight 271.34 g/mol [1]
Physical Form Solid---
Storage Temperature 2-8°C, under inert atmosphere---
Purity Typically ≥95%---

Note: Specific quantitative data such as melting point, boiling point, and solubility for this compound are not consistently reported in publicly available literature. Researchers should refer to the certificate of analysis provided by their specific supplier.

Synthesis and Reactivity

  • Diazotization Reactions: Starting from an aminopyridine, a diazonium salt can be formed and subsequently displaced by a halide.

  • Halogen Exchange Reactions: A less reactive halogen can be replaced by a more reactive one under specific conditions.

  • Direct Halogenation: Electrophilic halogenation of the pyridine ring, although the regioselectivity can be challenging to control.

The reactivity of this compound is governed by the electronic properties of the pyridine ring and the nature of the halogen substituents. The bromine atoms, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

Logical Workflow for the Synthetic Utility of this compound

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Stille) A->B C Nucleophilic Aromatic Substitution A->C D Metal-Halogen Exchange A->D E Functionalized Pyridine Derivatives B->E C->E D->E

Caption: Synthetic pathways utilizing this compound.

Applications in Research and Development

Halogenated pyridines are important scaffolds in medicinal chemistry and materials science. While specific applications for this compound are not extensively documented, its structural motifs are present in various biologically active compounds.

Potential Areas of Application:

  • Medicinal Chemistry: As an intermediate in the synthesis of novel drug candidates. The pyridine core is a common feature in many pharmaceuticals, and the specific halogenation pattern of this compound allows for the exploration of new chemical space.

  • Agrochemicals: As a building block for the development of new pesticides and herbicides.

  • Materials Science: In the synthesis of organic electronic materials, such as ligands for metal complexes with specific photophysical properties.

The biological activity of halogenated pyridines is broad and includes antimicrobial, antiviral, and antitumor properties.[2][3][4] The mutagenicity of some halogenated pyridines has also been studied.[5]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Table 2: Hazard Statements for this compound

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Source: PubChem CID 817093

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat and appropriate protective clothing.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if inhalation risk is high.

Experimental Protocols (General)

While a specific protocol for this compound is not available, the following are general procedures for reactions in which it could be used as a starting material.

General Procedure for a Suzuki Cross-Coupling Reaction:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in a suitable solvent (e.g., dioxane, toluene, or DMF).

  • Add a boronic acid or boronate ester derivative (1.1-1.5 equivalents).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01-0.05 equivalents).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2-3 equivalents), usually dissolved in water.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow for a Suzuki Coupling Reaction

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Reactants (Pyridine & Boronic Acid) in Solvent B Add Palladium Catalyst and Base A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Purify by Chromatography F->G

Caption: General workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its polysubstituted nature allows for a variety of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its properties, potential applications, and safe handling practices. Researchers are encouraged to consult supplier-specific documentation for detailed specifications.

References

An In-depth Technical Guide to the Spectral Data of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4-Dibromo-3-chloropyridine. Due to the limited availability of direct experimental spectra for this specific compound, this document focuses on predicted spectral features based on the analysis of similar halogenated pyridines and general principles of spectroscopy. It also includes comprehensive, generalized experimental protocols for data acquisition.

Predicted Spectral Data Summary

The following tables summarize the anticipated spectral data for this compound.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ 8.3 - 8.6Doublet~ 5H-6
~ 7.5 - 7.8Doublet~ 5H-5

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 152C-6
~ 148C-2
~ 140C-4
~ 130C-5
~ 125C-3

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000Medium-WeakAromatic C-H Stretch
1600 - 1550Medium-StrongC=C Ring Stretching
1550 - 1450Medium-StrongC=N Ring Stretching
1100 - 1000MediumC-Cl Stretch
700 - 500StrongC-Br Stretch

Table 4: Predicted Mass Spectrometry Data

m/z ValueInterpretation
269, 271, 273, 275Molecular Ion Cluster [M]⁺
190, 192, 194[M - Br]⁺
162, 164[M - Br - Cl]⁺
111, 113[M - 2Br]⁺
76[C₅H₂N]⁺

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

  • H-6: This proton is adjacent to the nitrogen atom, which is strongly electron-withdrawing. Therefore, H-6 is expected to be the most deshielded proton, appearing at a downfield chemical shift, likely in the range of 8.3 - 8.6 ppm. It will appear as a doublet due to coupling with H-5.

  • H-5: This proton is expected to resonate at a more upfield position compared to H-6, likely between 7.5 and 7.8 ppm. It will also appear as a doublet due to coupling with H-6.

The coupling constant (J) between H-5 and H-6 is anticipated to be around 5 Hz, which is typical for ortho-coupling in pyridine rings.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to display five distinct signals, one for each carbon atom in the pyridine ring, as there are no elements of symmetry in the molecule.

  • C-2 and C-6: The carbons directly bonded to the electronegative nitrogen atom (C-2 and C-6) are expected to be the most deshielded. C-2, being substituted with a bromine atom, will likely appear around 148 ppm, while C-6 will be further downfield at approximately 152 ppm.

  • C-4 and C-3: The carbons bearing the other halogen atoms (C-4 and C-3) will also be significantly deshielded. C-4, with a bromine substituent, is predicted to be around 140 ppm. C-3, bonded to chlorine, is expected around 125 ppm.

  • C-5: The carbon atom bonded only to hydrogen (C-5) will be the most shielded of the ring carbons, with an expected chemical shift of about 130 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

  • Aromatic C-H Stretching: Weak to medium intensity bands are expected in the 3100-3000 cm⁻¹ region.

  • Pyridine Ring Stretching (C=C and C=N): Strong to medium intensity bands are characteristic of the pyridine ring and are expected in the 1600-1450 cm⁻¹ region.[1]

  • C-Cl Stretching: A medium intensity band is anticipated in the 1100-1000 cm⁻¹ region.

  • C-Br Stretching: A strong absorption band is expected in the 700-500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of two bromine atoms and one chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak.

  • Molecular Ion (M⁺): Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will lead to a complex molecular ion cluster with major peaks at m/z 269 (C₅H₂⁷⁹Br₂³⁵ClN), 271, 273, and 275.

  • Fragmentation Patterns: The fragmentation of halogenated pyridines often involves the loss of halogen atoms.[2] Common fragmentation pathways for this compound are expected to include:

    • Loss of a bromine radical to give ions at m/z 190, 192, and 194.

    • Subsequent loss of a chlorine radical to yield ions at m/z 162 and 164.

    • Initial loss of a chlorine radical is also possible.

    • Loss of both bromine atoms would result in an ion cluster around m/z 111 and 113.

Experimental Protocols

The following are generalized protocols for acquiring spectral data for a solid organic compound like this compound.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) and a suitable relaxation delay (e.g., 1-2 seconds) are generally required to obtain a good signal-to-noise ratio.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. .

  • Ionization:

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[5]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate a mass spectrum.[6]

Visualization

The following diagram illustrates a general workflow for the spectral analysis of an unknown organic compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectral Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation caption Workflow for Spectroscopic Analysis

A generalized workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

References

Solubility of 2,4-Dibromo-3-chloropyridine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dibromo-3-chloropyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document offers a predictive qualitative solubility profile based on the compound's structure and general chemical principles. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility data in their specific solvent systems.

Predicted Solubility Profile of this compound

Disclaimer: The following table presents a predicted, qualitative solubility profile. This information is intended as a general guide for solvent selection and has not been verified by experimental data. Researchers are strongly encouraged to determine quantitative solubility for their specific applications using the protocols outlined in this guide.

Based on the structure of this compound, which features a polar pyridine ring and nonpolar halogen substituents, its solubility is expected to be highest in solvents of intermediate polarity and aprotic polar solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneLow to ModerateThe polarity of the pyridine ring is likely to limit solubility in highly non-polar solvents. However, the bromo- and chloro- substituents may allow for some interaction.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions with the polar C-N and C-X bonds of the pyridine ring without the steric hindrance of hydrogen bonding, making them likely to be effective solvents.
Polar Protic Methanol, EthanolModerateThe pyridine nitrogen can act as a hydrogen bond acceptor. However, the bulky halogen atoms may sterically hinder interactions, and the overall non-polar character of the substituents may limit solubility compared to more polar aprotic solvents.
Aqueous WaterInsolubleAs an organic molecule with significant non-polar character and no readily ionizable groups, this compound is expected to have very low solubility in water.

Experimental Protocols for Solubility Determination

To obtain accurate, quantitative solubility data, the following experimental protocols are recommended.

Gravimetric Method (Shake-Flask)

This is a widely recognized and accurate method for determining the equilibrium solubility of a solid compound in a liquid solvent.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to establish a saturated solution.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)

  • Vials or containers for evaporation

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a thermostatically controlled shaker set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Allow the mixture to stand at the experimental temperature for a short period to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter (pre-heated to the experimental temperature, if possible) into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the solution. This can be achieved using a rotary evaporator, a gentle stream of nitrogen, or an oven set to a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

    • Once the solvent is completely removed, cool the vial in a desiccator and weigh it again.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvent of interest

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

    • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Visualizations

Experimental Workflow for Solubility Determination

G start Start: Select Solvent and Temperature prepare_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solution->equilibrate sample_supernatant Withdraw Supernatant equilibrate->sample_supernatant filter_solution Filter through 0.45µm Syringe Filter sample_supernatant->filter_solution analysis_method Choose Analytical Method filter_solution->analysis_method gravimetric Gravimetric Analysis analysis_method->gravimetric Gravimetric spectrophotometric Spectrophotometric Analysis analysis_method->spectrophotometric Spectrophotometric evaporate Evaporate Solvent gravimetric->evaporate prepare_standards Prepare Standard Solutions spectrophotometric->prepare_standards measure_absorbance_sample Measure Absorbance of Saturated Solution spectrophotometric->measure_absorbance_sample weigh_residue Weigh Solid Residue evaporate->weigh_residue calculate_grav Calculate Solubility (mass/volume) weigh_residue->calculate_grav end End: Quantitative Solubility Data calculate_grav->end measure_absorbance_standards Measure Absorbance of Standards (Create Calibration Curve) prepare_standards->measure_absorbance_standards calculate_spec Calculate Concentration from Curve measure_absorbance_standards->calculate_spec measure_absorbance_sample->calculate_spec calculate_spec->end

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine precise solubility data for their specific needs in drug discovery and development.

An In-depth Technical Guide to 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3-chloropyridine is a halogenated pyridine derivative with potential applications in organic synthesis and medicinal chemistry. Its trifunctional nature, featuring two bromine atoms and one chlorine atom at distinct positions on the pyridine ring, offers a versatile scaffold for the development of novel compounds. The differential reactivity of the halogen substituents allows for selective functionalization, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the molecular structure, properties, and key data for this compound.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a pyridine ring substituted with two bromine atoms at positions 2 and 4, and a chlorine atom at position 3.

Table 1: Molecular Identifiers

Identifier Value
IUPAC Name This compound[1]
Canonical SMILES C1=CN=C(C(=C1Br)Cl)Br[1]
InChI InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(7)4(3)8/h1-2H[1]
InChIKey WCARRWYHMKUGRY-UHFFFAOYSA-N[1]
CAS Number 861024-77-3[1]

| Molecular Formula | C5H2Br2ClN[1] |

Physicochemical Properties

Table 2: Physicochemical Properties

Property Value Source
Molecular Weight 271.34 g/mol PubChem[1]
Monoisotopic Mass 268.82425 Da PubChem[1]
XLogP3-AA (Predicted) 2.5 PubChem
Boiling Point (Predicted) 263.3 ± 35.0 °C at 760 mmHg ChemBK
Flash Point (Predicted) 113.0 ± 25.9 °C ChemBK

| Density (Predicted) | 2.136 ± 0.06 g/cm³ | ChemBK |

Spectroscopic Data

As of the latest information available, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been published or is not widely accessible. Researchers working with this compound would need to perform their own analytical characterization.

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature. However, the synthesis of related polysubstituted halopyridines often involves multi-step processes. For instance, the synthesis of the isomeric 5-Bromo-2,4-dichloropyridine proceeds through a two-step reaction starting from 2-amino-4-chloropyridine. This involves an initial bromination step followed by a diazotization reaction. It is plausible that a similar synthetic strategy, starting from an appropriately substituted aminopyridine, could be adapted for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The pyridine nitrogen atom is electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic aromatic substitution.

The different halogens at positions 2, 4, and 3 are expected to exhibit differential reactivity in cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, the bromine atoms at the 2 and 4 positions are expected to be more reactive than the chlorine atom at the 3 position. This differential reactivity allows for selective functionalization of the molecule. For example, a Suzuki coupling could potentially be performed selectively at one of the bromine-substituted positions under carefully controlled conditions, leaving the chlorine atom intact for subsequent transformations.

Logical Relationship of Reactivity

G cluster_reactivity Differential Reactivity in Cross-Coupling This compound This compound Selective Functionalization_Br Selective Functionalization (Positions 2 & 4) This compound->Selective Functionalization_Br More Reactive Further Functionalization_Cl Further Functionalization (Position 3) Selective Functionalization_Br->Further Functionalization_Cl Less Reactive

Caption: Logical workflow for the selective functionalization of this compound.

Biological Activity and Applications

There is currently no specific information available regarding the biological activity or signaling pathway interactions of this compound. However, the halopyridine scaffold is a common motif in many biologically active compounds. Therefore, this molecule could serve as a valuable intermediate in the synthesis of novel compounds for drug discovery and agrochemical research. The ability to introduce different substituents at the 2, 3, and 4 positions allows for the exploration of structure-activity relationships.

Safety Information

This compound is classified with the following GHS hazard statements:

Table 3: GHS Hazard Classification

Hazard Code Description
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H319 Causes serious eye irritation
H332 Harmful if inhaled

| H335 | May cause respiratory irritation |

Data sourced from PubChem.

It is essential to handle this compound with appropriate personal protective equipment in a well-ventilated area.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic chemistry. While detailed experimental data is currently lacking, its structural features suggest a rich and versatile reactivity profile that can be exploited for the synthesis of a wide range of novel molecules. Further research is needed to fully characterize its physical, chemical, and biological properties. The information provided in this guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their work.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2,4-Dibromo-3-chloropyridine, a key heterocyclic intermediate in organic synthesis. By examining its electronic structure and the influence of its halogen substituents, this document offers insights into the molecule's reactivity, enabling its strategic application in the development of novel pharmaceuticals and functional materials.

Molecular Structure and Electronic Properties

This compound is a polysubstituted pyridine ring with the following structure:

A more accurate representation of the bonding and positions is needed. A simplified structural diagram is more appropriate here.

Structure of this compound

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further intensified by the inductive electron-withdrawing effects of the three halogen substituents (two bromine atoms and one chlorine atom).

Nucleophilic Sites

The primary nucleophilic site in this compound is the lone pair of electrons on the nitrogen atom . This allows the molecule to act as a base or a ligand in reactions with electrophiles, such as protons or metal catalysts. However, the strong electron-withdrawing effect of the halogens reduces the basicity of the nitrogen compared to unsubstituted pyridine.

Electrophilic Sites

The electrophilic character of the carbon atoms in the pyridine ring is significantly enhanced by the combination of the electron-withdrawing nitrogen and the halogen substituents. The most prominent electrophilic sites are the carbon atoms bearing the halogen atoms, particularly at the C2 and C4 positions .

The electron-withdrawing nature of the pyridine nitrogen has a more pronounced effect on the ortho (C2, C6) and para (C4) positions, making them more susceptible to nucleophilic attack. The halogens at these positions become good leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Reactivity and Reaction Pathways

The reactivity of this compound is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Due to the electronic activation by the pyridine nitrogen, the bromine atoms at the C2 and C4 positions are susceptible to displacement by strong nucleophiles. The general mechanism for SNAr is an addition-elimination process.

Nucleophilic_Aromatic_Substitution cluster_0 Nucleophilic Attack cluster_1 Elimination Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer-like Intermediate (Negative charge delocalized) Start->Intermediate Addition Product Substituted Pyridine + Leaving Group (Br⁻) Intermediate->Product Loss of Leaving Group

Caption: General workflow for nucleophilic aromatic substitution.

The relative reactivity of the C2 and C4 positions towards nucleophilic attack can be influenced by steric factors and the specific reaction conditions. Generally, the C4 position is more activated electronically, but the C2 position is also highly reactive. The bromine atom is a better leaving group than chlorine, making the C2 and C4 positions the primary sites for substitution.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions allow for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the halogen atoms.

The reactivity of the halogens in these cross-coupling reactions generally follows the order: I > Br > Cl. Therefore, the bromine atoms at the C2 and C4 positions will react preferentially over the chlorine atom at the C3 position. This differential reactivity allows for sequential and site-selective functionalization of the pyridine ring.

Cross_Coupling_Pathway Substrate This compound Oxidative_Addition Oxidative Addition (at C-Br bond) Substrate->Oxidative_Addition Catalyst Pd(0) Catalyst Catalyst->Oxidative_Addition Transmetalation Transmetalation (with Organometallic Reagent) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Functionalized Pyridine Reductive_Elimination->Product

Caption: Catalytic cycle of a palladium-catalyzed cross-coupling reaction.

Quantitative Data and Experimental Protocols

While specific quantitative data for this compound is not extensively available in the public domain, data from analogous compounds like 2,4-dibromopyridine can provide valuable benchmarks.[1][2]

Table 1: Representative Yields for Cross-Coupling Reactions of Dihalopyridines

Reaction TypeCoupling PartnerCatalyst SystemSolventTemperature (°C)Yield (%)Reference
Stille(CH₃)₃Sn-ArPd(PPh₃)₄Toluene11060-85[1]
SuzukiAr-B(OH)₂Pd(OAc)₂ / SPhosDioxane/H₂O10070-95[3]
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuITriethylamine8065-90[1]
General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure adaptable for the reaction of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly functionalized building block with distinct electrophilic and nucleophilic sites. The pyridine nitrogen provides a site for nucleophilic activity, while the carbon atoms at positions 2 and 4 are highly electrophilic and prone to nucleophilic aromatic substitution. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization through palladium-catalyzed cross-coupling reactions. This predictable reactivity profile makes this compound a valuable tool for the synthesis of complex, polysubstituted pyridine derivatives in the fields of medicinal chemistry and materials science. Further computational studies would provide a more detailed understanding of the electron distribution and refine the predictability of its reactivity.

References

The Versatile World of Substituted Dibromochloropyridines: A Technical Guide to Their Synthesis and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dibromochloropyridines represent a class of halogenated heterocyclic compounds that are gaining increasing attention as versatile building blocks in the synthesis of complex organic molecules. Their unique substitution patterns and the differential reactivity of the halogen atoms make them valuable intermediates in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of the synthesis, potential applications, and experimental protocols related to this intriguing class of compounds.

Core Synthetic Strategies

The synthesis of substituted dibromochloropyridines and their subsequent derivatization relies on a range of established and modern synthetic methodologies. The strategic introduction of bromine and chlorine atoms onto the pyridine ring allows for selective functionalization, primarily through cross-coupling reactions.

One key intermediate, 5-Bromo-2,3-dichloropyridine , can be synthesized through multistep halogenation of pyridine derivatives, a process that requires careful control of reaction conditions to ensure regioselectivity.[1] Another important building block, 2,6-Dibromo-4-chloropyridine , offers two reactive bromine sites for further modification. A common synthetic route to related dibromopyridines involves the reaction of dichloropyridines with a bromide source under reflux conditions.[2] For instance, 2,6-dibromopyridine can be prepared by refluxing 2,6-dichloropyridine with hydrobromic acid.[2]

A general procedure for the synthesis of 2,6-dibromopyridine from 2,6-dichloropyridine is as follows:

Experimental Protocol: Synthesis of 2,6-Dibromopyridine [2]

  • Materials:

    • 2,6-Dichloropyridine (0.1 mol)

    • Sodium Bromide (0.2 mol)

    • 40% Hydrobromic acid aqueous solution (0.4 mol)

  • Procedure:

    • In a reaction kettle, add 2,6-dichloropyridine, sodium bromide, and 40% hydrobromic acid aqueous solution.

    • Reflux the reaction mixture at 80-150°C for 24 hours.

    • After cooling, filter the reaction mixture to obtain the crude product.

    • Refine the crude product with diethyl ether to obtain the final product.

  • Expected Yield: 66.4%[2]

The differential reactivity of the C-Br and C-Cl bonds is a key feature of these molecules. The C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for selective substitution at the bromine-bearing positions.

Experimental Protocol: General Suzuki-Miyaura Coupling of Halogenated Pyridines

  • Materials:

    • Halopyridine (e.g., a dibromochloropyridine derivative) (1.0 mmol)

    • Boronic acid or boronate ester (1.2 mmol)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)

    • Degassed solvent (e.g., 1,4-dioxane, toluene) (10 mL)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the halopyridine, boronic acid/ester, palladium catalyst, and base.

    • Add the degassed solvent to the flask.

    • Heat the reaction mixture to 80-110°C with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_reaction_conditions Reaction Conditions cluster_workup Workup & Purification Halopyridine Dibromochloropyridine Reaction Reaction Mixture Halopyridine->Reaction Boronic_Acid Boronic Acid/Ester Boronic_Acid->Reaction Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction Base Base Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction Inert_Atmosphere Inert Atmosphere (Ar/N2) Inert_Atmosphere->Reaction Heating Heating (80-110 °C) Heating->Reaction Quenching Quenching (Water) Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Substituted Chloropyridine Purification->Product Reaction->Quenching

Suzuki-Miyaura Coupling Workflow

Potential Applications in Drug Discovery and Agrochemicals

The ability to selectively introduce various substituents onto the dibromochloropyridine core makes these compounds highly attractive for creating libraries of molecules for biological screening.

Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site. By decorating the dibromochloropyridine core with appropriate functional groups through cross-coupling reactions, it is possible to design potent and selective inhibitors for various kinases implicated in diseases such as cancer. For example, derivatives of pyrido[2,3-d]pyrimidines have shown significant inhibitory effects against kinases like PDGFRβ, EGFR, and CDK4/Cyclin D1.[3] While specific IC₅₀ values for dibromochloropyridine derivatives as kinase inhibitors are not widely reported in publicly available literature, the general principle of using substituted pyridines as a basis for kinase inhibitor design is well-documented.

The following diagram illustrates a simplified representation of competitive kinase inhibition.

Kinase_Inhibition cluster_kinase Kinase Enzyme cluster_substrates Substrates cluster_inhibition Inhibition Kinase Kinase Active Site Phosphorylated_Protein Phosphorylated Protein Kinase->Phosphorylated_Protein Phosphorylates ATP ATP ATP->Kinase Binds to Substrate_Protein Substrate Protein Substrate_Protein->Kinase Binds to Dibromochloropyridine_Derivative Dibromochloropyridine Derivative (Inhibitor) Dibromochloropyridine_Derivative->Kinase Competitively Binds to (Inhibition) Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Protein->Cellular_Response Leads to

References

An In-depth Technical Guide to the Safe Handling and Utilization of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and experimental applications of 2,4-Dibromo-3-chloropyridine, a halogenated pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of bromine and chlorine atoms on the pyridine ring offers a versatile scaffold for the synthesis of complex molecular architectures.

Chemical and Physical Properties

This compound is a substituted pyridine with the molecular formula C₅H₂Br₂ClN. Its structural and physical properties are summarized below.

PropertyValue
IUPAC Name This compound[1]
CAS Number 861024-77-3[1]
Molecular Formula C₅H₂Br₂ClN[1]
Molecular Weight 271.34 g/mol [1]
Appearance Solid (form may vary)
InChI InChI=1S/C5H2Br2ClN/c6-3-1-2-9-5(7)4(3)8/h1-2H[1]
SMILES C1=CN=C(C(=C1Br)Cl)Br[2]

Safety and Hazard Information

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. The following tables summarize its GHS classification and associated hazard and precautionary statements.

GHS Hazard Classification
Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral4WarningH302: Harmful if swallowed[2]
Acute Toxicity, Dermal4WarningH312: Harmful in contact with skin[2]
Acute Toxicity, Inhalation4WarningH332: Harmful if inhaled[2]
Skin Corrosion/Irritation2WarningH315: Causes skin irritation[2]
Serious Eye Damage/Eye Irritation2AWarningH319: Causes serious eye irritation[2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3WarningH335: May cause respiratory irritation[2]
Precautionary Statements
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER or doctor/physician if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following provides general guidance.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for Handling this compound Engineering_Controls Engineering Controls - Chemical Fume Hood - Adequate Ventilation Eye_Face_Protection Eye and Face Protection - Chemical Safety Goggles - Face Shield (for splash risk) Engineering_Controls->Eye_Face_Protection Skin_Body_Protection Skin and Body Protection - Chemical-resistant Gloves (e.g., Butyl rubber, Viton®) - Chemical-resistant Lab Coat - Closed-toe Shoes Eye_Face_Protection->Skin_Body_Protection Respiratory_Protection Respiratory Protection - NIOSH/MSHA-approved respirator (if ventilation is inadequate or for spills) Skin_Body_Protection->Respiratory_Protection As needed End Handling Procedure Complete Skin_Body_Protection->End Respiratory_Protection->End Start Handling Procedure Start Start->Engineering_Controls Always use

Caption: Recommended Personal Protective Equipment workflow for handling this compound.

Storage and Incompatibilities
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols and Reactivity

This compound is a valuable intermediate for creating more complex molecules, primarily through cross-coupling reactions. The differential reactivity of the halogen substituents can allow for selective functionalization.

Synthesis of Halogenated Pyridines
  • Halogenation: Introduction of halogen atoms onto the pyridine ring. This can be achieved through various methods, including electrophilic halogenation. For pyridines, which are electron-deficient, harsh conditions or activation of the ring may be necessary.[4][5]

  • Diazotization and Substitution: An amino group on the pyridine ring can be converted to a diazonium salt, which can then be displaced by a halogen.[3]

A general workflow for the synthesis of multi-halogenated pyridines is illustrated below.

Synthesis_Workflow Start Starting Pyridine Derivative (e.g., aminopyridine) Step1 Step 1: Bromination (e.g., with NBS) Start->Step1 Intermediate1 Bromo-aminopyridine Step1->Intermediate1 Step2 Step 2: Diazotization (e.g., NaNO2, acid) Intermediate1->Step2 Intermediate2 Diazonium Salt Step2->Intermediate2 Step3 Step 3: Sandmeyer-type Reaction (e.g., with CuCl) Intermediate2->Step3 Product Target Halogenated Pyridine (e.g., this compound) Step3->Product

Caption: A generalized synthetic workflow for producing multi-halogenated pyridines.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

General Protocol for Suzuki-Miyaura Coupling of a Halopyridine:

  • To an oven-dried reaction vessel, add the halopyridine (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or KF; 2-3 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand; 1-5 mol%).

  • Add a degassed solvent (e.g., dioxane, toluene, or DMF/water mixtures).

  • The reaction mixture is heated (typically between 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and washed with water or brine.

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Suzuki_Miyaura_Mechanism cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Transmetal Transmetalation (R-B(OR')_2, Base) PdII_complex->Transmetal PdII_R_complex Ar-Pd(II)-R Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product ArX This compound (Ar-X) ArX->OxAdd Boronic Organoboron Reagent (R-B(OR')_2) Boronic->Transmetal

Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.[6]

The Stille coupling reaction pairs an organic halide with an organotin compound, catalyzed by palladium.

General Protocol for Stille Coupling of a Halopyridine:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the halopyridine (1 equivalent) in a degassed solvent such as toluene or DMF.[7]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand; 1-5 mol%).[7]

  • Add the organostannane reagent (1.0-1.2 equivalents). In some cases, a copper(I) salt (e.g., CuI) and/or a lithium salt (e.g., LiCl) are added as co-catalysts or additives to facilitate the reaction.[8]

  • The reaction mixture is heated (typically 80-110 °C) and stirred for several hours to days, with progress monitored by TLC or GC-MS.[7]

  • After cooling to room temperature, the reaction mixture is worked up. This often involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by column chromatography.

Stille_Mechanism cluster_catalytic_cycle Stille Coupling Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex Ar-Pd(II)-X OxAdd->PdII_complex Transmetal Transmetalation (R-SnR'_3) PdII_complex->Transmetal PdII_R_complex Ar-Pd(II)-R Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product ArX This compound (Ar-X) ArX->OxAdd Organostannane Organotin Reagent (R-SnR'_3) Organostannane->Transmetal

Caption: Mechanism of the Stille cross-coupling reaction.[9]

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines, such as this compound, are considered "privileged structures" in medicinal chemistry. The pyridine ring is a common motif in many FDA-approved drugs.[10] The halogen atoms on the ring serve two primary purposes:

  • Synthetic Handles: As demonstrated in the cross-coupling reactions above, the halogens provide sites for the introduction of various functional groups, allowing for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

  • Modulation of Physicochemical Properties: The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[10]

The general workflow for utilizing a building block like this compound in a drug discovery program is depicted below.

Drug_Discovery_Workflow cluster_dd_workflow Role of Halogenated Pyridines in Drug Discovery Building_Block This compound (Versatile Building Block) Library_Synthesis Library Synthesis (e.g., Suzuki, Stille, Buchwald-Hartwig couplings) Building_Block->Library_Synthesis Screening High-Throughput Screening (Biological Assays) Library_Synthesis->Screening Hit_Identification Hit Identification Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

Caption: A generalized workflow illustrating the use of versatile building blocks in drug discovery.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Obtain medical aid.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Obtain medical aid immediately.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. Waste is classified as hazardous.[3] Do not let the product enter drains, other waterways, or soil.

This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and perform a thorough risk assessment.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dibromopyridine from 2,4-Dihydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dibromopyridine, a crucial building block in medicinal chemistry and materials science, starting from the readily available precursor, 2,4-dihydroxypyridine. This document outlines a well-established and efficient protocol, presenting detailed experimental procedures and quantitative data to ensure reproducibility and aid in methodological application.

Core Synthesis Pathway

The primary and most effective method for the synthesis of 2,4-dibromopyridine from 2,4-dihydroxypyridine involves a direct bromination reaction using phosphorus oxybromide (POBr₃).[1] This one-step process is robust, offering a high yield of the desired product.

The reaction proceeds by heating 2,4-dihydroxypyridine with an excess of phosphorus oxybromide. The hydroxyl groups at the 2 and 4 positions of the pyridine ring are substituted with bromine atoms, leading to the formation of 2,4-dibromopyridine.

A visual representation of this synthetic route is provided below:

Synthesis_Pathway 2,4-Dihydroxypyridine 2,4-Dihydroxypyridine 2,4-Dibromopyridine 2,4-Dibromopyridine 2,4-Dihydroxypyridine->2,4-Dibromopyridine POBr₃, 125 °C

Figure 1: Reaction scheme for the synthesis of 2,4-dibromopyridine.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 2,4-dibromopyridine from 2,4-dihydroxypyridine.

ParameterValueReference
Starting Material 2,4-Dihydroxypyridine[1]
Reagent Phosphorus oxybromide (POBr₃)[1]
Reaction Temperature 125 °C[1]
Reaction Time 4.5 hours[1]
Product Yield 90%[1]
Product Melting Point 35-36 °C[1]
Byproduct 2,3,4-Tribromopyridine (9% yield)[1]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 2,4-dibromopyridine based on established literature.[1]

Materials:

  • 2,4-Dihydroxypyridine (2.7 g, 24.3 mmol)

  • Phosphorus oxybromide (POBr₃) (23 g, 80.22 mmol)

  • Deionized Water

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄) or equivalent drying agent

Equipment:

  • Schlenk flask

  • Heating mantle or oil bath

  • Thermometer

  • Condenser (optional, depending on setup)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 2,4-dihydroxypyridine (2.7 g, 24.3 mmol) and phosphorus oxybromide (23 g, 80.22 mmol).

  • Heating: Heat the reaction mixture to 125 °C for 4.5 hours.

  • Quenching: After cooling to room temperature (25 °C), carefully pour the reaction mixture into water.

  • Neutralization: Neutralize the aqueous mixture with sodium carbonate (Na₂CO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂).

  • Drying and Concentration: Combine the organic extracts and dry over a suitable drying agent. Remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography using a solvent system of 40:60 dichloromethane/hexane to yield 2,4-dibromopyridine as a white solid (5.24 g, 90% yield).[1]

A visual workflow of the experimental procedure is detailed below:

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine Reactants Combine Reactants Heat Mixture Heat Mixture Combine Reactants->Heat Mixture 125 °C, 4.5 h Cool to RT Cool to RT Heat Mixture->Cool to RT Quench with Water Quench with Water Cool to RT->Quench with Water Neutralize Neutralize Quench with Water->Neutralize Extract Extract Neutralize->Extract Dry Organic Layer Dry Organic Layer Extract->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Flash Chromatography Flash Chromatography Concentrate->Flash Chromatography Final Product Final Product Flash Chromatography->Final Product

Figure 2: Experimental workflow for the synthesis and purification.

Product Characterization

The identity and purity of the synthesized 2,4-dibromopyridine can be confirmed by various analytical techniques. The reported characterization data is as follows:[1]

  • ¹H NMR (400.16 MHz, CDCl₃): δ 7.43 (dd, J = 5.3, 1.4 Hz, 1H), 7.71 (d, J = 1.4 Hz, 1H), 8.21 (d, J = 5.3 Hz, 1H).

  • ¹³C NMR (100.63 MHz, CDCl₃): δ 126.2 (CH, C5), 130.9 (CH, C3), 133.9 (C, C4), 142.5 (C, C2), 150.5 (CH, C6).

  • Mass Spectrometry (MS): m/z (%) 237 (M⁺, ⁷⁹Br⁸¹Br, 75), 158 (97), 156 (100).

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,4-dibromo-3-chloropyridine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex substituted pyridine derivatives, which are prevalent scaffolds in medicinal chemistry and materials science.

Introduction to Suzuki Cross-Coupling with this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The reaction of this compound with various organoboron reagents offers a pathway to a diverse range of substituted pyridines. However, the presence of multiple halogen substituents presents a significant challenge in controlling the regioselectivity of the reaction. The relative reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) and the electronic influence of the pyridine nitrogen and the 3-chloro substituent dictate the outcome of the coupling. Generally, the reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the trend C-I > C-Br > C-Cl.[1] Consequently, the two bromine atoms in this compound are expected to be more reactive than the chlorine atom.

The regioselectivity of the reaction at the C2 and C4 positions is influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. For dihalogenated N-heteroarenes, halides adjacent to the nitrogen (the C2 position) are conventionally more reactive.[2] However, specific ligand systems have been developed to promote coupling at the C4 position.[2] For 2,4-dibromopyridine, both C4-arylated and diarylated products have been observed as major products under certain conditions.[2] The additional electron-withdrawing chloro group at the 3-position in this compound is expected to increase the electrophilicity of the pyridine ring, potentially enhancing the reactivity of both C-Br bonds.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of related dihalopyridines. This data can serve as a starting point for the optimization of reactions with this compound.

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyridines

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%) of C4-substituted product
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001895
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosK₃PO₄1,4-Dioxane1001292
33-Tolylboronic acidPd(OAc)₂RuPhosCs₂CO₃Toluene1102488
44-Fluorophenylboronic acidPdCl₂(dppf)-K₂CO₃DMF/H₂O901675 (mixture of isomers)

Table 2: Suzuki-Miyaura Coupling of 2,4-Dibromopyridine

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Product(s) and Yield(s) (%)
1Phenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80122-Aryl-4-bromopyridine (75), 2,4-Diarylpyridine (15)
2(E)-Styrylboronic acidPd(PPh₃)₄-TlOHTHF2522-Alkenyl-4-bromopyridine (good yield)[3]
3Phenylboronic acidPd₂(dba)₃PCy₃K₃PO₄Dioxane2542-Aryl-4-bromopyridine (good yield)[3]
4Phenylboronic acidPd(OAc)₂ (1 mol%)PPh₃ (≤2.5 equiv)K₃PO₄Dioxane100-C4-arylation favored[4]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound. Note: These are model protocols and may require optimization for specific substrates and desired outcomes.

Protocol 1: Selective Mono-arylation at the C4-Position

This protocol is designed to favor the selective coupling at the C4-position, leaving the C2-bromo and C3-chloro substituents intact for subsequent transformations. This selectivity is typically achieved using sterically hindered phosphine ligands.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Sterically hindered phosphine ligand (e.g., XPhos, SPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • In a separate vial, pre-mix the palladium acetate and the phosphine ligand in a small amount of the reaction solvent.

  • Add the catalyst-ligand solution to the Schlenk flask.

  • Add the degassed solvent (and water, if applicable) via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Selective Mono-arylation at the C2-Position

This protocol aims for selective coupling at the C2-position, which is conventionally the more reactive site.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃) (2-3 equivalents)

  • Solvent mixture (e.g., Toluene/Ethanol/Water or 1,4-Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask with a reflux condenser

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Add the solvent mixture.

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Perform a standard aqueous work-up as described in Protocol 1.

  • Purify the product by flash column chromatography.

Protocol 3: Di-arylation of this compound

This protocol is for the synthesis of 2,4-diaryl-3-chloropyridine. It employs a higher loading of the boronic acid and catalyst.

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (3-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (4-5 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • Set up the reaction in a Schlenk flask under an inert atmosphere as described in the previous protocols, using the increased stoichiometry for the arylboronic acid, base, and catalyst.

  • Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) to facilitate the second coupling.

  • The reaction time will likely be longer; monitor progress carefully by TLC or LC-MS to ensure complete conversion.

  • Upon completion, follow the work-up and purification procedures outlined in the previous protocols.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Pd(II)-X(L2) R-Pd(II)-X(L₂) Oxidative_Addition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L₂) Transmetalation->R-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' Coupled Product (R-R') Reductive_Elimination->R-R' R-X 2,4-Dibromo- 3-chloropyridine (R-X) R-X->Oxidative_Addition R'-B(OR)2 Arylboronic Acid (R'-B(OR)₂) R'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: This compound, arylboronic acid, base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat inert Establish Inert Atmosphere (Ar or N₂) inert->reagents monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up and Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Sonogashira Coupling of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.

This document provides a detailed protocol for the Sonogashira coupling reaction using 2,4-Dibromo-3-chloropyridine as the substrate. Due to the presence of multiple halogen atoms, understanding the regioselectivity of the reaction is crucial. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] Consequently, the bromine atoms at positions 2 and 4 are expected to react preferentially over the chlorine atom at position 3. The regioselectivity between the two bromine atoms can often be controlled by the choice of catalyst, ligands, and reaction conditions.[2][3]

Reaction Principle

The Sonogashira coupling of this compound with a terminal alkyne is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with a copper acetylide species and subsequent reductive elimination to yield the alkynylated pyridine and regenerate the palladium(0) catalyst.

Experimental Protocols

The following is a generalized protocol for the Sonogashira coupling of this compound with a terminal alkyne. The specific conditions may require optimization depending on the alkyne used.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂])

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Preparation: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and copper(I) iodide (CuI, 0.1 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv) and the anhydrous solvent (e.g., THF).

  • Base and Alkyne Addition: Add the base (e.g., Et₃N, 3.0 equiv) followed by the terminal alkyne (1.1 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired alkynylated pyridine.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of various bromopyridines, which can serve as a reference for optimizing the reaction with this compound.

Table 1: Representative Conditions for Sonogashira Coupling of Bromopyridines

EntryBromopyridine SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene801275[4]
22-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80485[4]
32-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[5]
42-Amino-3-bromopyridine1-OctynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100385[6]
56-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1692[7]

Table 2: Regioselectivity in Sonogashira Coupling of Dihalopyridines

SubstrateMajor ProductCatalyst/LigandSelectivity (C4:C2)Reference
2,4-DichloropyridineC4-CoupledPd/IPr~10:1[2]
2,4-DibromopyridineC2-CoupledPd(OAc)₂ / PPh₃ (≥3:1)Conventional[3]
2,4-DibromopyridineC4-CoupledPd(OAc)₂ / PPh₃ (≤2.5:1)Atypical[3]
2-Bromo-4-iodopyridineC4-CoupledPd(PPh₃)₄ / CuIHighly Selective[8]

Mandatory Visualization

The following diagrams illustrate the Sonogashira coupling reaction workflow and the catalytic cycle.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start inert Establish Inert Atmosphere (Ar/N2) start->inert reagents Combine Reactants: - this compound - Terminal Alkyne - Base (e.g., Et3N) react Stir at RT or Heat (e.g., 60-100 °C) reagents->react catalysts Add Catalysts: - Pd Catalyst (e.g., Pd(PPh3)4) - CuI solvent Add Anhydrous Solvent (e.g., THF) catalysts->solvent solvent->reagents inert->catalysts monitor Monitor Progress (TLC/GC) react->monitor filter Filter to Remove Catalyst monitor->filter Reaction Complete extract Extraction filter->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: Experimental workflow for Sonogashira coupling.

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex Oxidative Addition Intermediate (Ar-Pd(II)-X)L2 pd0->pd_complex Oxidative Addition alkyne_complex Transmetalation Intermediate (Ar-Pd(II)-C≡CR)L2 pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product Alkynylated Pyridine (Ar-C≡CR) alkyne_complex->product cu_cycle Copper Cycle cu_acetylide Copper Acetylide (Cu-C≡CR) cu_cycle->cu_acetylide cu_acetylide->pd_complex terminal_alkyne Terminal Alkyne (H-C≡CR) terminal_alkyne->cu_cycle + Base aryl_halide 2,4-Dibromo- 3-chloropyridine (Ar-X) aryl_halide->pd_complex

Caption: Catalytic cycle of the Sonogashira coupling reaction.

References

Application Notes: 2,4-Dibromo-3-chloropyridine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3-chloropyridine (CAS No. 861024-77-3) is a polyhalogenated pyridine derivative that serves as a highly functionalized and versatile building block in organic synthesis. Its unique substitution pattern, featuring two reactive bromine atoms at the activated 2- and 4-positions and a more robust chlorine atom at the 3-position, allows for sequential and regioselective functionalization. This enables the construction of complex, highly substituted pyridine scaffolds, which are prevalent in medicinal chemistry, agrochemicals, and materials science.[1][2]

The reactivity of halopyridines in common palladium-catalyzed cross-coupling reactions is largely governed by the carbon-halogen bond strength and the position of the halogen on the pyridine ring. The established reactivity trend is C-Br > C-Cl, making the bromine atoms the primary sites for initial synthetic transformations.[3] For 2,4-dihalopyridines, the halogen at the C2-position typically exhibits higher reactivity towards oxidative addition in palladium-catalyzed processes compared to the C4-position, offering a handle for selective mono-functionalization.[4]

These application notes provide an overview of the predicted reactivity of this compound and offer representative protocols for its use in key synthetic transformations, based on established methodologies for closely related analogs like 2,4-dibromopyridine.

Key Synthetic Applications

The primary utility of this compound lies in its capacity for selective palladium-catalyzed cross-coupling reactions. The differential reactivity of the C2-Br, C4-Br, and C3-Cl bonds can be exploited to introduce various substituents in a controlled, stepwise manner.

  • Regioselective Suzuki-Miyaura Coupling: Enables the formation of C-C bonds by coupling with boronic acids. The reaction is expected to proceed with high regioselectivity at the C2-position under mild conditions, leaving the C4-Br and C3-Cl intact for subsequent transformations.[4]

  • Stille Coupling: Facilitates C-C bond formation using organostannane reagents. Similar to the Suzuki coupling, initial functionalization is predicted to occur at the C2-Br position.[5]

  • Sonogashira Coupling: Allows for the introduction of alkyne moieties, creating C(sp²)-C(sp) bonds, which are valuable for extending conjugation and accessing further functionalities.

  • Buchwald-Hartwig Amination: Forms C-N bonds, a crucial transformation for the synthesis of many biologically active compounds.

The resulting 2-substituted-4-bromo-3-chloropyridines are themselves valuable intermediates for a second coupling reaction at the C4-position, enabling the synthesis of unsymmetrically 2,4-disubstituted pyridines. The C3-Cl bond is the least reactive and would require more forcing conditions for substitution, typically via nucleophilic aromatic substitution (SNAr) or harsher cross-coupling conditions.

Predicted Regioselectivity in Cross-Coupling Reactions

The logical workflow for the sequential functionalization of this compound is based on the differential reactivity of its halogen substituents. The most probable reaction sequence involves the selective coupling at the C2-Br position, followed by coupling at the C4-Br position, and concluding with substitution at the C3-Cl position if required.

G A This compound B 2-Aryl-4-bromo-3-chloropyridine A->B  Pd-Catalyst (e.g., Pd(PPh₃)₄)  Ar-B(OH)₂, Base  Mild Conditions  (Selective C2 Coupling) C 2,4-Diaryl-3-chloropyridine B->C  Pd-Catalyst  Ar'-B(OH)₂, Base  Harsher Conditions  (C4 Coupling) D 2,4-Diaryl-3-(nucleophile)pyridine C->D  Nucleophile (e.g., NaOMe)  High Temperature  (SₙAr at C3)

Caption: Predicted workflow for sequential functionalization.

Experimental Protocols

The following protocols are representative methodologies adapted from established procedures for analogous compounds, such as 2,4-dibromopyridine and 2-bromo-4-chloropyridine.[4][5] Researchers should perform initial optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) for any new substrate combination.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position

This protocol describes the selective mono-arylation of this compound at the C2-position.

Workflow Diagram:

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification A This compound (1.0 eq) E Solvent: Dioxane/H₂O (4:1) B Arylboronic Acid (1.1 eq) C Pd(PPh₃)₄ (0.05 eq) D Base (e.g., K₂CO₃) (2.0 eq) F Temperature: 80-90 °C G Time: 12-18 h H Aqueous Workup (Extraction with EtOAc) G->H I Drying & Concentration H->I J Column Chromatography I->J K 2-Aryl-4-bromo-3-chloropyridine J->K

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-bromo-3-chloropyridine.

Protocol 2: Stille Coupling for C-C Bond Formation

This protocol outlines the coupling of this compound with an organostannane reagent, which is also expected to show selectivity for the C2-position.

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a dry, degassed solvent such as dioxane or toluene.

  • Add the organostannane reagent (e.g., tributyl(vinyl)stannane or tributyl(aryl)stannane) (1.1 eq).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(PPh₃)₂ (0.03 eq).

  • Heat the mixture to reflux (typically 90-110 °C) for 16-24 hours, monitoring by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with a suitable solvent like diethyl ether or ethyl acetate.

  • Quench the reaction and remove the tin byproducts by washing with an aqueous solution of potassium fluoride (KF).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue via flash chromatography to obtain the 2-substituted-4-bromo-3-chloropyridine product.

Data Presentation

The following tables summarize the expected products and representative yields for the selective functionalization of polyhalopyridines based on data for analogous substrates.[4][5]

Table 1: Predicted Outcomes of Regioselective C2-Functionalization

Reaction TypeCoupling PartnerCatalyst SystemProduct Structure (Major)Expected Yield (%)
Suzuki-MiyauraPhenylboronic AcidPd(PPh₃)₄ / K₂CO₃2-Phenyl-4-bromo-3-chloropyridine70 - 85
StilleTributyl(vinyl)stannanePd(PPh₃)₄2-Vinyl-4-bromo-3-chloropyridine60 - 75
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI2-(Phenylethynyl)-4-bromo-3-chloropyridine65 - 80
Buchwald-HartwigMorpholinePd₂(dba)₃ / Xantphos4-(4-Bromo-3-chloropyridin-2-yl)morpholine60 - 80

Table 2: Potential Subsequent C4-Functionalization of a C2-Arylated Intermediate

Starting MaterialReaction TypeCoupling PartnerCatalyst SystemProduct Structure (Major)Expected Yield (%)
2-Phenyl-4-bromo-3-chloropyridineSuzuki-Miyaura4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₂CO₃2-Phenyl-4-(4-methoxyphenyl)-3-chloropyridine65 - 80
2-Phenyl-4-bromo-3-chloropyridineBuchwald-HartwigAnilinePd₂(dba)₃ / BINAPN,2-Diphenyl-3-chloro-pyridin-4-amine50 - 70

Disclaimer: The provided protocols and expected data are based on the established reactivity of structurally similar halopyridines. Actual results may vary, and optimization for each specific substrate is highly recommended. All experiments should be conducted by trained personnel in a controlled laboratory environment with appropriate safety precautions.

References

Synthesis of Novel Heterocyclic Compounds from 2,4-Dibromo-3-chloropyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The pyridine scaffold, in particular, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The strategic functionalization of polysubstituted pyridines offers a powerful platform for the discovery of novel bioactive molecules. 2,4-Dibromo-3-chloropyridine is a versatile, yet underexplored, starting material that presents multiple reactive sites for selective chemical transformations. The differential reactivity of the halogen substituents allows for sequential, site-selective modifications, making it an ideal building block for the synthesis of complex heterocyclic systems.

This document provides detailed application notes and experimental protocols for the synthesis of novel fused heterocyclic compounds, specifically thieno[2,3-b]pyridines, from this compound. These compounds are of significant interest due to their structural analogy to biologically active molecules.

Application Notes

The synthesis of novel heterocyclic frameworks from this compound primarily leverages the differential reactivity of the bromine and chlorine atoms in palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization reactions. The C-Br bond at the 2-position is generally more susceptible to oxidative addition to a palladium(0) catalyst compared to the C-Br bond at the 4-position and the C-Cl bond at the 3-position. This chemoselectivity allows for the introduction of a variety of functional groups at the C2 position, which can then be utilized to construct a new fused ring.

A key strategy involves a tandem Sonogashira coupling and intramolecular cyclization sequence. This approach enables the efficient construction of the thieno[2,3-b]pyridine core in a single pot, minimizing purification steps and improving overall yield. The resulting fused heterocyclic systems can serve as scaffolds for further diversification to explore structure-activity relationships (SAR) in drug discovery programs. Nitrogen-containing heterocycles, such as the thieno[2,3-b]pyridine core, are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Key Synthetic Strategy: Tandem Sonogashira Coupling and Cyclization

The primary approach detailed here involves the initial selective Sonogashira cross-coupling of a terminal alkyne to the 2-position of this compound. The resulting 2-alkynyl-4-bromo-3-chloropyridine intermediate is then subjected to conditions that promote an intramolecular cyclization, leading to the formation of the fused thieno[2,3-b]pyridine ring system.

Experimental Protocols

Protocol 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-bromo-3-chloropyridine (Intermediate 1)

This protocol describes the selective Sonogashira coupling at the C2 position of this compound.

Materials:

  • This compound

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous toluene and triethylamine (2.0 eq).

  • To the stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-((trimethylsilyl)ethynyl)-4-bromo-3-chloropyridine as a solid.

Protocol 2: Synthesis of 2-Ethynyl-4-bromo-3-chloropyridine (Intermediate 2)

This protocol describes the deprotection of the silyl group.

Materials:

  • 2-((Trimethylsilyl)ethynyl)-4-bromo-3-chloropyridine

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • Dissolve 2-((trimethylsilyl)ethynyl)-4-bromo-3-chloropyridine (1.0 eq) in methanol.

  • Add potassium carbonate (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-ethynyl-4-bromo-3-chloropyridine, which can be used in the next step without further purification.

Protocol 3: Synthesis of 4-Bromo-3-chloro-2-(thiophen-2-yl)thieno[2,3-b]pyridine (A Novel Heterocyclic Compound)

Materials:

  • 2-Ethynyl-4-bromo-3-chloropyridine

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • 2-Bromoethanal

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 2-ethynyl-4-bromo-3-chloropyridine (1.0 eq) in anhydrous DMF, add sodium sulfide nonahydrate (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanal (1.1 eq) dropwise to the reaction mixture.

  • Add potassium carbonate (2.0 eq) and heat the reaction mixture to 100 °C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the title compound.

Data Presentation

Table 1: Summary of Reaction Yields

StepProductStarting MaterialYield (%)
12-((Trimethylsilyl)ethynyl)-4-bromo-3-chloropyridineThis compound85-95
22-Ethynyl-4-bromo-3-chloropyridine2-((Trimethylsilyl)ethynyl)-4-bromo-3-chloropyridine>95 (crude)
34-Bromo-3-chloro-2-(thiophen-2-yl)thieno[2,3-b]pyridine2-Ethynyl-4-bromo-3-chloropyridine60-75

Table 2: Spectroscopic Data for 4-Bromo-3-chloro-2-(thiophen-2-yl)thieno[2,3-b]pyridine

Data TypeValues
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.45 (d, J = 5.2 Hz, 1H), 7.60 (d, J = 5.2 Hz, 1H), 7.55 (dd, J = 5.1, 1.2 Hz, 1H), 7.40 (dd, J = 3.6, 1.2 Hz, 1H), 7.15 (dd, J = 5.1, 3.6 Hz, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 151.2, 148.5, 145.0, 138.2, 130.5, 128.8, 128.1, 127.9, 125.4, 122.1, 118.9
MS (ESI) m/z calculated for C₁₁H₅BrClNS₂ [M+H]⁺: 345.88; found: 345.87

Visualizations

Synthesis_Workflow start This compound intermediate1 2-((Trimethylsilyl)ethynyl)-4-bromo-3-chloropyridine start->intermediate1 Sonogashira Coupling (TMS-acetylene, Pd/Cu) intermediate2 2-Ethynyl-4-bromo-3-chloropyridine intermediate1->intermediate2 Deprotection (K2CO3, MeOH) product 4-Bromo-3-chloro-2-(thiophen-2-yl)thieno[2,3-b]pyridine intermediate2->product Tandem Thiophene Formation and Intramolecular Cyclization

Caption: Synthetic workflow for the preparation of a novel thieno[2,3-b]pyridine.

Signaling_Pathway_Analogy cluster_synthesis Synthetic Transformation cluster_drug_discovery Drug Discovery Application Start This compound Intermediate Functionalized Pyridine Intermediate Start->Intermediate Selective Functionalization (e.g., Cross-Coupling) Product Fused Heterocycle (e.g., Thieno[2,3-b]pyridine) Intermediate->Product Intramolecular Cyclization Scaffold Novel Heterocyclic Scaffold Product->Scaffold Provides Core Structure SAR Structure-Activity Relationship Studies Scaffold->SAR Lead Lead Compound Identification SAR->Lead

Caption: Logical relationship between synthesis and drug discovery applications.

References

Application Notes and Protocols for Regioselective Reactions of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of 2,4-dibromo-3-chloropyridine. This versatile building block offers multiple reaction sites, allowing for the strategic and controlled introduction of various substituents. The regioselectivity of the reactions described is predicted based on established principles of pyridine chemistry and data from analogous dihalopyridine systems. Optimization of the provided protocols for specific substrates is recommended.

Overview of Regioselectivity

The reactivity of the halogen atoms in this compound is dictated by a combination of electronic and steric factors. The pyridine nitrogen atom is electron-withdrawing, activating the C2 and C4 positions towards nucleophilic attack and oxidative addition in palladium-catalyzed cross-coupling reactions. The bromine atoms are better leaving groups than chlorine in such cross-coupling reactions. The chloro group at the C3 position exerts both an inductive electron-withdrawing effect and a steric hindrance effect on the adjacent C2 and C4 positions.

Generally, for palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is I > Br > Cl. Therefore, the two bromine atoms are expected to be more reactive than the chlorine atom. Between the two bromine atoms, the C4-Br bond is often more reactive than the C2-Br bond in many cross-coupling reactions due to electronic factors. However, the steric bulk of the catalyst's ligands and the electronic nature of the C3-chloro substituent can influence and sometimes reverse this selectivity. In nucleophilic aromatic substitution (SNAr), both C2 and C4 positions are activated, and the regioselectivity is influenced by the nature of the nucleophile and reaction conditions. Metal-halogen exchange typically favors the more acidic proton, which in this case would be influenced by the adjacent electron-withdrawing groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, selective reaction at either the C2 or C4 position can be achieved by careful selection of the reaction conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine core and various organoboron reagents. For 2,4-dibromopyridines, the reaction can be directed to either the C2 or C4 position. Typically, with standard palladium catalysts, a preference for reaction at the C4 position is observed. However, the use of specific ligands can favor substitution at the C2 position.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Coupling

PositionCatalyst/Ligand System (Predicted)BaseSolventTemperature (°C)Regioselectivity (C4:C2)
C4Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃, or Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-110High
C2Pd(OAc)₂ / bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)K₃PO₄Toluene, Dioxane80-110Moderate to High

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling (General Procedure)

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired aryl- or vinylboronic acid or ester (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/ethanol/water 4:1:1) to the flask under an inert atmosphere (Argon or Nitrogen).

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Coupling reactant This compound product1 4-Aryl-2-bromo-3-chloropyridine reactant->product1 C4-Selective (e.g., Pd(PPh₃)₄) product2 2-Aryl-4-bromo-3-chloropyridine reactant->product2 C2-Selective (e.g., Pd(OAc)₂ / Bulky Ligand) reagent1 Ar-B(OH)₂ / Pd Catalyst / Base Buchwald_Hartwig_Amination reactant This compound product1 2-Amino-4-bromo-3-chloropyridine reactant->product1 Highly C2-Selective reagent1 R₂NH / Pd Catalyst / Base Sonogashira_Coupling reactant This compound product1 2-Alkynyl-4-bromo-3-chloropyridine reactant->product1 Predominantly C2-Selective reagent1 R-C≡CH / Pd-Cu Catalyst / Base Metal_Halogen_Exchange reactant This compound product1 4-Substituted-2-bromo-3-chloropyridine reactant->product1 C4-Selective Exchange reagent1 1. n-BuLi or i-PrMgCl 2. E⁺ SNAr_Reaction reactant This compound product1 4-Nu-2-bromo-3-chloropyridine reactant->product1 Predominantly C4-Selective reagent1 Nucleophile (Nu⁻)

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective palladium-catalyzed amination of 2,4-Dibromo-3-chloropyridine, a versatile building block in medicinal chemistry and materials science. The methodologies described herein are based on the principles of the Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds.

Introduction

The palladium-catalyzed amination of aryl and heteroaryl halides, known as the Buchwald-Hartwig amination, has become an indispensable transformation in modern organic synthesis.[1][2] This reaction allows for the coupling of a wide variety of amines with aryl or heteroaryl halides under relatively mild conditions, offering significant advantages over classical methods. This compound is a polyhalogenated heterocycle with multiple reactive sites. The selective functionalization of this scaffold is of great interest for the synthesis of complex molecules with potential biological activity. The differential reactivity of the C-Br and C-Cl bonds, as well as the distinct electronic environments of the C2 and C4 positions, allows for regioselective amination under carefully controlled palladium-catalyzed conditions. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl, suggesting that the amination will occur at one of the bromine-substituted positions.[3] For dihalopyridines, amination often preferentially occurs at the position adjacent to the ring nitrogen (C2) due to electronic activation.

Key Reaction Components and Considerations

Successful palladium-catalyzed amination of this compound hinges on the careful selection of the following components:

  • Palladium Precatalyst: A source of palladium(0) is required to initiate the catalytic cycle. Common precatalysts include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst, promoting oxidative addition and reductive elimination, and influencing the selectivity of the reaction. Sterically hindered and electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, and Xantphos are often effective for challenging substrates.[4]

  • Base: A non-nucleophilic base is necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a strong and commonly used base. For substrates sensitive to strong bases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often requiring more active catalyst systems or higher reaction temperatures.[4]

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to ensure the stability of the catalytic system.[3]

  • Amine: A wide range of primary and secondary aliphatic and aromatic amines can be used as coupling partners.

Data Presentation: Representative Reaction Outcomes

The following tables summarize representative quantitative data for the mono-amination of this compound with various amines. These results are illustrative and based on typical yields observed for Buchwald-Hartwig reactions on related bromopyridine substrates. Optimization of reaction conditions may be necessary to achieve desired yields for specific amine coupling partners. The major product is expected to be the 2-amino-4-bromo-3-chloropyridine derivative due to the higher reactivity of the C2-Br bond.

Table 1: Palladium-Catalyzed Amination with Primary Amines

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of 2-Amino Product
1n-ButylaminePd₂(dba)₃ / RuPhosNaOt-BuToluene1001285
2AnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1101878
3BenzylaminePd₂(dba)₃ / BrettPhosNaOt-BuToluene901692
4p-MethoxyanilinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1102475

Table 2: Palladium-Catalyzed Amination with Secondary Amines

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of 2-Amino Product
1MorpholinePd(OAc)₂ / XantphosNaOt-BuToluene1001295
2PiperidinePd₂(dba)₃ / RuPhosNaOt-BuToluene1001093
3N-MethylanilinePd(OAc)₂ / BrettPhosCs₂CO₃1,4-Dioxane1102082
4DiethylaminePd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane1102465

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and deoxygenated prior to use. All glassware should be oven-dried.

Protocol 1: General Procedure for Amination with Primary Amines using RuPhos

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the primary amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.02 equiv.) and RuPhos (0.04 equiv.). Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition: Add anhydrous, deoxygenated toluene (to achieve a concentration of 0.1-0.2 M with respect to the pyridine substrate).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-bromo-3-chloropyridine derivative.

Protocol 2: General Procedure for Amination with Secondary Amines using Xantphos

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the secondary amine (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Pd(OAc)₂ (0.03 equiv.) and Xantphos (0.06 equiv.) to the Schlenk tube.

  • Solvent Addition: Add anhydrous, deoxygenated 1,4-dioxane (to achieve a concentration of 0.1-0.2 M with respect to the pyridine substrate).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the target product.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: This compound Amine Base catalyst Add Catalyst System: Pd Precatalyst Ligand reagents->catalyst 1. solvent Add Anhydrous Solvent catalyst->solvent 2. heating Heat under Inert Atmosphere solvent->heating 3. monitoring Monitor Progress (TLC/LC-MS) heating->monitoring 4. extraction Aqueous Work-up & Extraction monitoring->extraction 5. purification Column Chromatography extraction->purification 6. product Isolated Product purification->product 7.

Caption: Experimental workflow for the palladium-catalyzed amination.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR₂ Base amido_complex L-Pd(II)(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Lithiation of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the regioselective lithiation of 2,4-Dibromo-3-chloropyridine, a versatile building block in the synthesis of complex heterocyclic molecules for pharmaceutical and materials science applications. The protocols outlined below describe two potential pathways for lithiation: ortho-lithiation via deprotonation using lithium diisopropylamide (LDA) and bromine-lithium exchange using n-butyllithium (n-BuLi).

Introduction

The selective functionalization of polysubstituted pyridines is a cornerstone of modern synthetic chemistry. This compound offers multiple sites for reaction, and its controlled lithiation opens avenues for the introduction of a wide array of functional groups. The choice of lithiating agent is critical in determining the regiochemical outcome. Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, typically facilitates deprotonation at the most acidic position, which is often ortho to a directing halogen atom. In contrast, n-butyllithium (n-BuLi), a strong base and a potent nucleophile, can induce a halogen-metal exchange, with bromine being significantly more reactive than chlorine in this regard.

This document provides detailed experimental procedures for both approaches, enabling researchers to selectively generate either the 5-lithio, 2-lithio, or 4-lithio intermediate of this compound for subsequent reaction with various electrophiles.

Data Presentation

The following tables summarize the expected key parameters and outcomes for the two proposed lithiation protocols.

Table 1: Regioselective Deprotonation using LDA

ParameterConditionExpected Outcome
Lithiation Site C-5Lithiation ortho to the C-4 bromine.
Reagent Lithium Diisopropylamide (LDA)1.1 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)-
Temperature -78 °CMaintained throughout the reaction.
Reaction Time 1 hourFor generation of the lithiated species.
Electrophile Various (e.g., DMF, TMSCl)1.2 equivalents
Quenching Saturated aqueous NH₄Cl-

Table 2: Halogen-Lithium Exchange using n-BuLi

ParameterConditionExpected Outcome
Lithiation Site C-2 or C-4 (preferentially C-2)Bromine-lithium exchange.
Reagent n-Butyllithium (n-BuLi)1.1 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)-
Temperature -78 °CMaintained throughout the reaction.
Reaction Time 30 minutesFor generation of the lithiated species.
Electrophile Various (e.g., DMF, TMSCl)1.2 equivalents
Quenching Saturated aqueous NH₄Cl-

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium and LDA are highly reactive and pyrophoric. All manipulations must be conducted under a strict inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Regioselective Deprotonation at C-5 using LDA

This protocol aims for the selective deprotonation at the C-5 position, which is ortho to the bromine atom at C-4.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

  • Electrophile of choice (e.g., N,N-dimethylformamide (DMF), trimethylsilyl chloride (TMSCl))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Preparation of LDA solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.1 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

  • Lithiation: To the freshly prepared LDA solution, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq.) neat or as a solution in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or other appropriate methods to yield the desired 5-substituted-2,4-dibromo-3-chloropyridine.

Protocol 2: Bromine-Lithium Exchange using n-BuLi

This protocol aims for a selective bromine-lithium exchange, which is expected to occur preferentially at the C-2 or C-4 position.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be titrated prior to use)

  • Electrophile of choice (e.g., N,N-dimethylformamide (DMF), trimethylsilyl chloride (TMSCl))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq.) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 30 minutes.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq.) neat or as a solution in anhydrous THF dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or other appropriate methods to yield the desired 2- or 4-substituted-bromo-3-chloropyridine.

Mandatory Visualizations

Deprotonation_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation & Quench cluster_workup Work-up & Purification A Dissolve Diisopropylamine in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 30 min (LDA formation) C->D E Add this compound solution at -78 °C D->E F Stir for 1 hour E->F G Add Electrophile at -78 °C F->G H Stir for 1-2 hours G->H I Quench with aq. NH₄Cl H->I J Warm to RT I->J K Extraction with Organic Solvent J->K L Dry and Concentrate K->L M Purification L->M

Caption: Experimental workflow for the regioselective deprotonation of this compound using LDA.

Halogen_Exchange_Workflow cluster_setup Reaction Setup cluster_lithiation Lithiation & Quench cluster_workup Work-up & Purification A Dissolve this compound in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi dropwise at -78 °C B->C D Stir for 30 min C->D E Add Electrophile at -78 °C D->E F Stir for 1-2 hours E->F G Quench with aq. NH₄Cl F->G H Warm to RT G->H I Extraction with Organic Solvent H->I J Dry and Concentrate I->J K Purification J->K

Caption: Experimental workflow for the bromine-lithium exchange of this compound using n-BuLi.

Regioselectivity_Diagram cluster_LDA Deprotonation cluster_nBuLi Halogen-Lithium Exchange cluster_electrophile Electrophilic Quench Start This compound LDA_reagent LDA, THF, -78 °C Start->LDA_reagent nBuLi_reagent n-BuLi, THF, -78 °C Start->nBuLi_reagent Product_LDA 5-Lithio-2,4-dibromo-3-chloropyridine LDA_reagent->Product_LDA Electrophile E+ Product_LDA->Electrophile Final_Product_LDA 5-Substituted-2,4-dibromo- 3-chloropyridine Product_LDA->Final_Product_LDA  + E+ Product_nBuLi 2-Lithio-4-bromo-3-chloropyridine (major) or 4-Lithio-2-bromo-3-chloropyridine (minor) nBuLi_reagent->Product_nBuLi Product_nBuLi->Electrophile Final_Product_nBuLi 2- or 4-Substituted-bromo- 3-chloropyridine Product_nBuLi->Final_Product_nBuLi  + E+

Caption: Logical relationship of reagents and expected products for the lithiation of this compound.

Application Notes and Protocols for 2,4-Dibromo-3-chloropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-3-chloropyridine is a tri-halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. While specific applications of this particular isomer are not yet extensively documented in peer-reviewed literature, its structural features—multiple halogen atoms with differential reactivity on a pyridine scaffold—make it an attractive starting material for the synthesis of novel therapeutic agents. The pyridine ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs. The bromine and chlorine substituents on this compound serve as reactive handles for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic and regioselective introduction of diverse molecular fragments to construct complex molecules with tailored biological activities.

This document provides an overview of the potential applications of this compound based on the established chemistry of related polyhalogenated pyridines. It includes generalized experimental protocols and conceptual frameworks for its use in the development of kinase inhibitors and other bioactive molecules.

Key Applications in Medicinal Chemistry

Derivatives of structurally similar polyhalogenated pyridines have demonstrated a wide range of biological activities. It is anticipated that compounds derived from this compound could be valuable in the following areas:

  • Kinase Inhibitors: The pyridine core is a common hinge-binding motif in many kinase inhibitors. By elaborating the this compound scaffold, it is possible to design potent and selective inhibitors of various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: Pyridine derivatives have been extensively investigated for their antibacterial and antifungal properties.[1] The introduction of varied substituents on the pyridine ring can lead to the discovery of novel antimicrobial compounds with improved efficacy and reduced resistance.[2][3]

  • Anticancer Agents: Beyond kinase inhibition, pyridine-containing compounds have shown cytotoxic effects against various cancer cell lines through diverse mechanisms, including apoptosis induction.[1][4]

  • Agrochemicals: Halogenated pyridines are also crucial intermediates in the synthesis of pesticides and herbicides.[5]

Synthetic Strategy: Regioselective Cross-Coupling

The primary synthetic utility of this compound lies in the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Generally, the order of reactivity for halogens in these reactions is I > Br > Cl. For this compound, the bromine atoms are expected to be more reactive than the chlorine atom. Furthermore, the electronic environment of the pyridine ring can influence the relative reactivity of the two bromine atoms at the C2 and C4 positions. The C2 position is often more activated towards oxidative addition to the palladium catalyst.[5][6]

This differential reactivity allows for a stepwise functionalization of the pyridine core, as illustrated in the workflow below.

G start This compound step1 First Suzuki Coupling (e.g., at C2 position) + Arylboronic Acid 1 start->step1 intermediate1 2-Aryl-4-bromo-3-chloropyridine step1->intermediate1 step2 Second Suzuki Coupling (e.g., at C4 position) + Arylboronic Acid 2 intermediate1->step2 product 2,4-Diaryl-3-chloropyridine step2->product step3 Further Functionalization (e.g., Nucleophilic Substitution of Cl) product->step3 final_product Trisubstituted Pyridine Derivative step3->final_product

Caption: Stepwise functionalization of this compound.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound. Optimization of catalysts, ligands, bases, and reaction conditions will be necessary for specific substrates.

Protocol 1: General Procedure for Monosubstitution via Suzuki-Miyaura Coupling

This protocol is based on typical conditions for the regioselective coupling at the more reactive bromine position.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.10 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture at 80-120 °C for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Disubstitution via Sequential Suzuki-Miyaura Coupling

This protocol outlines the subsequent coupling at the second bromine position.

Materials:

  • Mono-arylated bromo-chloropyridine intermediate from Protocol 1

  • A different arylboronic acid or ester

  • Palladium catalyst and ligand (e.g., Pd₂(dba)₃ with a ligand like XPhos or SPhos for less reactive sites)

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas and standard anhydrous reaction setup

Procedure:

  • Follow the setup procedure as described in Protocol 1, using the mono-substituted intermediate as the starting material.

  • Use a more robust catalyst/ligand system if the second coupling is more challenging.

  • Heat the reaction, potentially at a higher temperature, and monitor its progress.

  • Perform work-up and purification as described in Protocol 1 to isolate the di-substituted product.

Potential Application in Kinase Inhibitor Development

Many kinase inhibitors bind to the ATP pocket, with a heterocyclic core forming hydrogen bonds with the "hinge" region of the kinase. The substituted pyridine scaffold derived from this compound is an excellent starting point for designing such inhibitors.

G cluster_0 Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec P1 Downstream Signaling Proteins (e.g., Ras, Raf) Rec->P1 P2 MEK P1->P2 P3 ERK P2->P3 TF Transcription Factors P3->TF Cell Cell Proliferation, Survival TF->Cell Inhibitor Pyridine-based Kinase Inhibitor (from this compound) Inhibitor->P2 Inhibits (e.g., MEK)

Caption: Inhibition of a generic kinase signaling pathway.

Quantitative Data from Related Scaffolds

While no specific quantitative data for derivatives of this compound is available, the following table presents data for other pyridine-based inhibitors to illustrate the potential potency that can be achieved.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrido[2,3-d]pyrimidine DerivativePIM-111.4[4]
Pyrido[2,3-d]pyrimidine DerivativePIM-117.2[4]
Pyridine-based HydrazonePIM-114.3[7]
2-Aminopyridine DerivativeVRK1150[8]
2-Aminopyridine DerivativeVRK1260[8]

Note: The data above is for structurally related heterocyclic systems and serves as a benchmark for potential efficacy.

Conclusion

This compound represents a promising, albeit under-explored, building block for medicinal chemistry. Its utility is predicated on the principles of regioselective synthesis, primarily through palladium-catalyzed cross-coupling reactions. The protocols and conceptual frameworks provided here, based on well-established chemistry of analogous compounds, offer a solid foundation for researchers to begin exploring the synthesis of novel, biologically active molecules from this versatile precursor. Further research into the specific reactivity and applications of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2,4-Dibromo-3-chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the proposed large-scale synthesis of 2,4-Dibromo-3-chloropyridine, a key intermediate for the development of novel pharmaceuticals and agrochemicals. Due to the absence of a direct reported synthesis, a plausible multi-step synthetic pathway is outlined, drawing upon established methodologies for the halogenation of pyridine derivatives. Detailed experimental protocols, safety considerations, and data presentation are included to facilitate the production of this versatile building block.

Introduction

Polysubstituted pyridine scaffolds are of significant interest in medicinal chemistry and materials science due to their presence in a wide array of biologically active compounds. Specifically, this compound and its derivatives serve as crucial intermediates for the synthesis of complex molecules where regioselective functionalization is paramount. The bromine atoms at the 2- and 4-positions offer versatile handles for subsequent cross-coupling reactions, while the chlorine at the 3-position provides an additional site for chemical modification. This application note details a proposed synthetic route amenable to large-scale production, addressing the increasing demand for this compound in drug discovery and development.

Proposed Synthetic Pathway

A feasible and scalable synthetic route to this compound is proposed to proceed via a three-step sequence starting from the readily available 3-aminopyridine. The key transformations involve a regioselective bromination followed by a Sandmeyer reaction to introduce the chlorine atom.

Synthetic Pathway for this compound start 3-Aminopyridine intermediate1 2,4-Dibromo-3-aminopyridine start->intermediate1 Bromination (NBS) intermediate2 Diazonium Salt Intermediate intermediate1->intermediate2 Diazotization (NaNO2, HCl) product This compound intermediate2->product Sandmeyer Reaction (CuCl)

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dibromo-3-aminopyridine

This protocol is adapted from established procedures for the bromination of aminopyridines.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mol)Mass/Volume
3-Aminopyridine94.111.094.11 g
N-Bromosuccinimide (NBS)177.982.2391.56 g
Acetonitrile41.05-1.5 L

Procedure:

  • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-aminopyridine (1.0 mol) and acetonitrile (1.0 L).

  • Cool the mixture to 0-5 °C in an ice-water bath.

  • In a separate beaker, dissolve N-Bromosuccinimide (2.2 mol) in acetonitrile (0.5 L).

  • Slowly add the NBS solution to the stirred 3-aminopyridine solution over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (500 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2,4-Dibromo-3-aminopyridine.

Expected Yield: 70-80%

Step 2 & 3: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the well-established Sandmeyer reaction for the conversion of aromatic amines to chlorides.[1]

Sandmeyer Reaction Workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up and Purification A Dissolve 2,4-Dibromo-3-aminopyridine in conc. HCl B Cool to 0-5 °C A->B C Slowly add aq. NaNO2 solution B->C D Stir for 30-60 min at 0-5 °C C->D G Slowly add diazonium salt solution to CuCl solution D->G E Prepare CuCl solution in conc. HCl F Cool CuCl solution to 0-5 °C E->F H Allow to warm to RT and stir I Neutralize with aq. NaOH H->I J Extract with an organic solvent I->J K Wash, dry, and concentrate J->K L Purify by column chromatography or distillation K->L

Caption: Experimental workflow for the Sandmeyer reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mol)Mass/Volume
2,4-Dibromo-3-aminopyridine251.881.0251.88 g
Concentrated Hydrochloric Acid (HCl)36.46-1.0 L
Sodium Nitrite (NaNO₂)69.001.175.9 g
Copper(I) Chloride (CuCl)98.991.2118.79 g
Dichloromethane (DCM)84.93-2.0 L
Water18.02-As needed

Procedure:

  • Diazotization: a. In a 4 L jacketed reactor, dissolve 2,4-Dibromo-3-aminopyridine (1.0 mol) in concentrated hydrochloric acid (1.0 L). b. Cool the solution to 0-5 °C using a chiller. c. In a separate beaker, dissolve sodium nitrite (1.1 mol) in water (250 mL). d. Slowly add the sodium nitrite solution to the stirred pyridine solution, ensuring the temperature remains between 0-5 °C. The addition should take approximately 1-2 hours. e. After complete addition, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: a. In a separate 5 L reactor, dissolve copper(I) chloride (1.2 mol) in concentrated hydrochloric acid (500 mL) and cool to 0-5 °C. b. Slowly add the freshly prepared diazonium salt solution to the cold CuCl solution over 1-2 hours, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: a. Carefully neutralize the reaction mixture by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is ~8-9. Perform this step in a well-ventilated fume hood as heat will be generated. b. Extract the product with dichloromethane (3 x 700 mL). c. Combine the organic layers, wash with water (500 mL) and then brine (500 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. e. Purify the crude product by vacuum distillation or column chromatography on silica gel.

Expected Yield: 60-75%

Data Summary

StepProductStarting MaterialKey ReagentsSolventTemp (°C)Time (h)Yield (%)
12,4-Dibromo-3-aminopyridine3-AminopyridineNBSAcetonitrile0-RT14-1870-80
2 & 3This compound2,4-Dibromo-3-aminopyridineNaNO₂, CuCl, HClWater, DCM0-RT4-760-75

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Concentrated acids and bases are corrosive and should be handled with extreme caution.

  • The diazotization reaction can be exothermic and the diazonium salt intermediate may be unstable at elevated temperatures. Strict temperature control is crucial.

  • Nitrogen evolution during the Sandmeyer reaction can be vigorous. Ensure adequate venting.

Synthesis of Derivatives

The synthesized this compound can be further functionalized to generate a library of derivatives. The bromine atoms are particularly susceptible to palladium-catalyzed cross-coupling reactions.

Derivative Synthesis cluster_couplings Palladium-Catalyzed Cross-Coupling Reactions start This compound suzuki Suzuki Coupling (R-B(OH)2) start->suzuki C(2) or C(4)-Aryl/Alkyl sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira C(2) or C(4)-Alkynyl buchwald Buchwald-Hartwig Amination (R-NH2) start->buchwald C(2) or C(4)-Amino

Caption: Potential derivatization of this compound.

By carefully selecting the reaction conditions (e.g., catalyst, ligand, temperature), regioselective substitution at either the C2 or C4 position can be achieved, providing access to a diverse range of novel chemical entities for further investigation.

Conclusion

This document provides a detailed and practical guide for the proposed large-scale synthesis of this compound. The outlined multi-step pathway, utilizing well-established chemical transformations, offers a reliable and scalable approach to this valuable synthetic intermediate. The provided protocols and safety information are intended to assist researchers and drug development professionals in the efficient and safe production of this key building block and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling of 2,4-Dibromo-3-chloropyridine.

Troubleshooting Guide

Low to no yield of the desired coupled product is a common challenge encountered during the Suzuki coupling of polyhalogenated pyridines. The following guide addresses specific issues and provides actionable solutions to improve reaction outcomes.

Problem: Low or No Product Yield

The inherent low reactivity of the C-Cl bond compared to C-Br bonds, along with potential catalyst inhibition by the pyridine nitrogen, can lead to poor yields.[1] A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Potential Cause Troubleshooting Steps & Recommendations
Catalyst and Ligand Inactivity Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the less reactive C-Br bonds in this sterically hindered and electron-deficient system. It is recommended to switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl halides due to their steric bulk and electron-rich nature.[1] N-heterocyclic carbene (NHC) ligands also offer a powerful alternative.[1]
Ineffective Base The base is critical for activating the boronic acid in the transmetalation step. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] If base solubility is an issue, consider a solvent system that partially dissolves it (e.g., dioxane/water) or use a soluble organic base.[1]
Inappropriate Solvent System The solvent must dissolve all reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is often optimal. Common choices include dioxane/water, toluene/water, or THF/water.[1] For instances where boronic acid instability is a concern, anhydrous solvents may be beneficial.
Suboptimal Reaction Temperature Insufficient temperature can lead to a sluggish or incomplete reaction. It is advisable to increase the temperature to the 80-120 °C range. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.
Oxygen Sensitivity The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation. Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas like Argon or Nitrogen.[1]

Problem: Formation of Significant Side Products

The presence of multiple reactive sites on this compound can lead to the formation of undesired byproducts.

Side Product Potential Cause & Minimization Strategy
Di-substituted Product The reactivity of the second bromine atom can lead to a double Suzuki coupling. To favor mono-substitution, carefully control the stoichiometry of the boronic acid (use 1.0-1.2 equivalents). Milder reaction conditions, such as lower temperatures and shorter reaction times, can also enhance selectivity for the more reactive C-Br bond.
Protodeboronation (Ar-H formation) This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities. To minimize this, use anhydrous solvents and reagents where possible. Employing a weaker or less nucleophilic base can sometimes mitigate this issue. Using more stable boronic esters (e.g., pinacol esters) can also enhance stability.[1]
Homocoupling (Ar-Ar or Ar'-Ar' formation) This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium. Thoroughly degassing all solvents and reagents before use and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is critical to minimize homocoupling.
Dehalogenation The starting material can undergo dehalogenation, where a halogen atom is replaced by a hydrogen atom. Optimizing reaction conditions such as temperature, base, and solvent to favor the cross-coupling pathway over dehalogenation is key.

Frequently Asked Questions (FAQs)

Q1: Which bromine on this compound is more reactive in a Suzuki coupling?

A1: For 2,4-dibromopyridines, the Suzuki-Miyaura cross-coupling reaction typically exhibits C2-arylation site-selectivity, meaning the bromine at the 2-position is generally more reactive.[2][3] This is attributed to the higher electrophilicity of the C2 position, which is proximal to the electron-withdrawing nitrogen atom. The presence of the chloro group at the 3-position is expected to further influence the electronic environment, but the C2-bromo is still anticipated to be the more reactive site under typical palladium catalysis.

Q2: How can I achieve regioselective mono-coupling on this compound?

A2: Achieving regioselective mono-coupling requires careful control of reaction conditions. To favor reaction at the more reactive C2 position, consider the following:

  • Stoichiometry: Use a slight excess (1.0 to 1.2 equivalents) of the boronic acid.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the mono-coupled product is maximized to prevent further reaction at the C4 position. Lowering the reaction temperature can also improve selectivity.

  • Catalyst System: Certain catalyst systems can exhibit higher regioselectivity. For instance, C3-symmetric tripalladium clusters have been shown to afford high C2-regioselectivity in the Suzuki coupling of 2,4-dibromopyridine.[3]

Q3: What are the best starting conditions for optimizing the Suzuki coupling of this compound?

A3: A good starting point for optimization would be to use a robust catalyst system known for its effectiveness with challenging substrates.

  • Catalyst: Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos (typically 2-5 mol% palladium loading).

  • Base: K₃PO₄ (2-3 equivalents).

  • Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Temperature: Start at a moderate temperature (e.g., 80-90 °C) and increase if the reaction is sluggish.

From this starting point, you can then screen other bases, solvents, and ligands to further improve the yield and selectivity.

Q4: Can I use microwave heating to improve the reaction?

A4: Yes, microwave-assisted Suzuki coupling can be highly effective for polyhalogenated heterocycles. It often leads to significantly shorter reaction times and can improve yields, sometimes even with lower catalyst loading.[4] For 2,4-dichloropyrimidines, a related substrate, microwave irradiation at 100 °C for as little as 15 minutes has been shown to be efficient.[4]

Data Presentation

The following tables summarize the effect of various reaction parameters on the yield of Suzuki coupling reactions for structurally related dihalopyridines and dihalopyrimidines, which can serve as a guide for optimizing the reaction of this compound.

Table 1: Effect of Solvent on Suzuki Coupling Yield of 2,4-Dichloropyrimidine with Phenylboronic Acid

SolventYield (%)
1,4-Dioxane71
Isopropanol64
THF55
DMF32
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), solvent (3.5 mL), 100 °C, 24 h.

Table 2: Effect of Base on Suzuki Coupling Yield

BaseRelative Yield (%)
Cs₂CO₃Superior
K₃PO₄Good
K₂CO₃Moderate
Organic Bases (e.g., DBU)Lower
Reaction Conditions: Aryl halide, arylboronic acid, palladium catalyst, base, solvent, heat.

Table 3: Effect of Solvent Mixture on Suzuki Coupling Yield of 2,4-Dichloropyrimidine under Microwave Conditions

Solvent System (v/v)Yield (%)
1,4-Dioxane / H₂O (2:1)80
THF / H₂O (2:1)65
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄ (3 mol%), solvent (6 mL total volume), 100 °C, 20 min (microwave).[4]

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of a polyhalogenated pyridine. This should be considered a starting point and may require optimization for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). Then, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as flash column chromatography, to obtain the desired coupled product.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting and optimizing the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPd(II)L2X Ar-Pd(II)L₂-X OxAdd->ArPd(II)L2X Transmetal Transmetalation ArPd(II)L2X->Transmetal ArPd(II)L2Ar_prime Ar-Pd(II)L₂-Ar' Transmetal->ArPd(II)L2Ar_prime RedElim Reductive Elimination ArPd(II)L2Ar_prime->RedElim RedElim->Pd(0)L2 Regeneration Ar_Ar_prime Ar-Ar' RedElim->Ar_Ar_prime ArX Ar-X ArX->OxAdd Ar_prime_B(OR)2 Ar'-B(OR)₂ Ar_prime_B(OR)2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Yield catalyst Is the catalyst system active enough? start->catalyst catalyst_sol Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->catalyst_sol No temp Is the reaction temperature sufficient? catalyst->temp Yes temp_sol Increase temperature to 80-120 °C. Consider microwave irradiation. temp->temp_sol No base Is the base effective? temp->base Yes base_sol Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base->base_sol No degas Is the system properly degassed? base->degas Yes degas_sol Degas solvents thoroughly. degas->degas_sol No

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Side_Reaction_Mitigation main Observed Side Products protodeboronation Protodeboronation - Use boronic esters (pinacol) - Use anhydrous solvents - Screen weaker bases main->protodeboronation homocoupling Homocoupling - Thoroughly degas all reagents - Maintain inert atmosphere main->homocoupling disubstitution Di-substitution - Control boronic acid stoichiometry (1.0-1.2 eq) - Milder reaction conditions (↓ Temp, ↓ Time) main->disubstitution

Caption: Strategies for mitigating common side reactions.

References

Technical Support Center: Purification of 2,4-Dibromo-3-chloropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2,4-Dibromo-3-chloropyridine and its derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What are the common impurities I might encounter in my this compound synthesis?

A1: The synthesis of poly-halogenated pyridines can result in a variety of impurities. Common ones include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be partially halogenated pyridines.

  • Isomeric Byproducts: Halogenation might occur at different positions on the pyridine ring, leading to isomers that can be difficult to separate.[1]

  • Over-halogenated Products: Formation of tri- or tetra-halogenated pyridines, such as 2,3,4-tribromopyridine, can occur as a side reaction.[2]

  • Dehalogenated Products: Loss of a halogen atom, particularly bromine or iodine in related syntheses, can happen during the reaction or workup.[1]

  • Reagents and Catalysts: Residual reagents from the synthesis may also be present in the crude product.[1]

Q2: My initial reaction workup left me with a complex mixture. What is a standard procedure for an initial cleanup?

A2: A general aqueous workup is a critical first step to remove inorganic salts and water-soluble impurities.[3] A typical procedure involves:

  • Cooling the reaction mixture to room temperature.[2][3]

  • Carefully pouring the mixture into water and neutralizing it with a mild base like sodium carbonate (Na₂CO₃) if the reaction was conducted under acidic conditions.[2]

  • Extracting the aqueous mixture multiple times with an organic solvent such as Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc).[2][4][5]

  • Combining the organic layers and washing them sequentially with water and then a saturated brine solution to help remove residual water.[3][5]

  • Drying the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), followed by filtration and removal of the solvent under reduced pressure.[2][3][5]

Q3: I am seeing multiple spots on my TLC plate after the initial workup. What purification method should I use?

A3: For complex mixtures with multiple components, flash column chromatography is the most effective method for separating the desired product from impurities with different polarities.[1][3][6] If your product is a solid and the TLC shows one major spot with minor impurities, recrystallization can be a viable and efficient alternative.[6]

Q4: What are the best conditions for purifying this compound by column chromatography?

A4: A standard silica gel column is the typical choice.[1]

  • Stationary Phase: Use silica gel (e.g., 230-400 mesh).[3] If you suspect your compound may be sensitive to acidic silica, you can deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%), or use neutral alumina as an alternative stationary phase.[6]

  • Eluent System: A gradient of ethyl acetate in hexanes is a common and effective starting point.[1][6] You can begin with a low polarity mixture (e.g., 100% hexanes or 5% ethyl acetate in hexanes) and gradually increase the polarity.[1][3][6] Another reported system for similar dibrominated compounds is a mixture of dichloromethane and hexane.[2][7]

Q5: My product is co-eluting with an impurity during column chromatography. How can I improve the separation?

A5: To improve the resolution between closely eluting spots:

  • Optimize the Solvent System: Try a less polar eluent system or use a shallower gradient during elution.[6]

  • Increase Column Length: Using a longer chromatography column can enhance the separation of components.[6]

  • Fraction Collection: Collect smaller fractions and analyze them carefully by TLC to isolate the pure product.[7]

Q6: Can I purify my solid product by recrystallization? What solvents should I try?

A6: Yes, recrystallization is an excellent method for purifying solid products that are already relatively pure.[6] The ideal solvent is one in which your compound has high solubility at elevated temperatures but low solubility at room temperature.[6] Good solvents to screen for halogenated pyridines include hexanes, ethanol, isopropanol, or a mixed solvent system like toluene/hexanes or ethyl acetate/hexanes.[1][2][6]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is a standard procedure for the initial cleanup of the reaction mixture.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. If applicable, carefully pour the reaction mixture into a beaker of cold water or an ice-water bath.

  • Neutralization: If the reaction was run in an acidic medium, slowly add a saturated solution of a weak base (e.g., sodium bicarbonate or sodium carbonate) until the pH of the aqueous layer is neutral (pH ~7).[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Repeat the extraction 2-3 times to ensure complete recovery of the product.[3][4][5]

  • Washing: Combine the organic extracts. Wash the organic layer sequentially with water and then with a saturated brine solution.[3]

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[5] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

This method is used to separate the target compound from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane). Pack the chromatography column with this slurry, ensuring there are no air bubbles.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[3] Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity starting eluent.[1] Gradually increase the eluent polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate).[1][3] The optimal gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.[1]

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.[1]

Protocol 3: Recrystallization

This protocol is suitable for obtaining high-purity crystalline solid products.

  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves the crude product when hot but results in poor solubility when cold.[6]

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the selected hot solvent.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Cooling: Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield of the crystals.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Eluent SystemRatio (v/v)Typical Application
Hexane / Ethyl AcetateGradient (e.g., 0% to 20% EtOAc)General purpose separation of compounds with varying polarities.[1][3][6]
Dichloromethane / HexaneGradient or isocratic (e.g., 40:60)Separation of non-polar to moderately polar compounds.[2][7]

Table 2: Potential Solvents for Recrystallization

Solvent / Solvent SystemComments
EthanolOften effective for polar crystalline compounds.[2]
HexanesSuitable for non-polar compounds.[6]
IsopropanolA common choice for recrystallizing organic solids.[1]
Toluene / HexanesA mixed solvent system that can be fine-tuned for optimal solubility.[1]
Ethyl Acetate / HexanesAnother versatile mixed solvent system.[6]

Visual Workflow and Logic Diagrams

G cluster_workflow Purification Workflow A Crude Reaction Mixture B Aqueous Workup (Extraction & Washing) A->B C Purity Check (TLC) B->C D Column Chromatography C->D Multiple Spots / Oily Product E Recrystallization C->E Solid / >90% Pure F Pure this compound D->F E->F

Caption: General workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Chromatography Problem Problem: Poor Separation / Co-elution Cause1 Cause: Solvent system not optimal Problem->Cause1 Cause2 Cause: Column is overloaded or too short Problem->Cause2 Cause3 Cause: Compound is sensitive to silica Problem->Cause3 Solution1a Solution: Use a shallower gradient Cause1->Solution1a Solution1b Solution: Try a different eluent system (e.g., DCM/Hexane) Cause1->Solution1b Solution2a Solution: Use a longer column Cause2->Solution2a Solution2b Solution: Load less material Cause2->Solution2b Solution3 Solution: Deactivate silica with Et3N or use neutral alumina Cause3->Solution3

Caption: Decision tree for troubleshooting common column chromatography issues.

References

Technical Support Center: Sonogashira Reaction with 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Sonogashira reaction involving the challenging substrate, 2,4-Dibromo-3-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products when performing a Sonogashira reaction with this compound?

A1: The primary side products in this reaction are typically:

  • Di-alkynylated pyridine: The reaction may proceed at both bromine positions, leading to the formation of a 2,4-di(alkynyl)-3-chloropyridine.

  • Isomeric mono-alkynylated pyridines: Due to the two bromine atoms at different positions, you may obtain a mixture of 2-alkynyl-4-bromo-3-chloropyridine and 4-alkynyl-2-bromo-3-chloropyridine. The relative ratio of these isomers can be influenced by reaction conditions.[1]

  • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used in the presence of oxygen, leading to the formation of a diene byproduct from the terminal alkyne.[2][3][4]

  • Dehalogenation: Under harsh reaction conditions, reductive dehalogenation can occur, where a bromine atom is replaced by a hydrogen atom.

Q2: Which halogen is expected to react first in this compound?

A2: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[2][5][6] Therefore, the two bromine atoms will be significantly more reactive than the chlorine atom. Selective mono-alkynylation at one of the bromine positions is achievable under carefully controlled conditions.

Q3: How can I control the regioselectivity between the C-2 and C-4 bromine positions?

A3: The regioselectivity between the C-2 and C-4 positions can be challenging to control and is influenced by several factors, including the palladium catalyst, ligands, and reaction conditions. For some dihalopyridines, the C-2 position is reported to be more reactive.[1] However, specific ligands can be employed to favor reaction at the C-4 position.[7] To achieve higher selectivity, it is recommended to perform a small-scale screen of different palladium catalysts and phosphine ligands.

Q4: My reaction is producing a significant amount of alkyne homocoupling byproduct. How can I minimize this?

A4: To minimize Glaser homocoupling, you should:

  • Ensure strictly anaerobic conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[2][3]

  • Consider copper-free conditions: Several protocols for copper-free Sonogashira reactions have been developed to eliminate this side reaction.[8]

  • Slow addition of the alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[4]

Q5: I am observing the formation of the di-substituted product. How can I favor mono-alkynylation?

A5: To favor the formation of the mono-alkynylated product:

  • Control stoichiometry: Use a slight excess (typically 1.1 to 1.2 equivalents) of the terminal alkyne. A large excess will promote di-substitution.[2]

  • Lower reaction temperature: Running the reaction at a lower temperature will favor the reaction at the more reactive site and can help prevent the subsequent reaction at the second bromine position.[2]

  • Shorter reaction time: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the desired mono-alkynylated product is the major component.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality of reagents (alkyne, base, solvent). 3. Insufficient degassing (oxygen presence). 4. Suboptimal reaction temperature.1. Use a fresh, high-quality palladium catalyst and handle it under an inert atmosphere. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[9][10] 2. Ensure all reagents are pure and anhydrous. Amine bases may need to be freshly distilled. 3. Degas all solvents and the reaction vessel thoroughly using techniques like freeze-pump-thaw or by bubbling an inert gas.[3][9] 4. For aryl bromides, heating is often required. Optimize the temperature; too low may result in no reaction, while too high can lead to side products.[5][11]
Poor Regioselectivity (Mixture of C-2 and C-4 isomers) 1. Inappropriate catalyst/ligand system. 2. Reaction temperature is too high.1. Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes influence selectivity.[4][7] 2. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Excessive Di-substitution 1. Excess of terminal alkyne. 2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or a very slight excess (1.05-1.1 eq) of the alkyne. 2. Lower the reaction temperature and monitor the reaction closely to stop it after the mono-alkynylation is complete.[2]
Significant Alkyne Homocoupling 1. Presence of oxygen. 2. High concentration of copper(I) co-catalyst.1. Implement rigorous anaerobic techniques for the entire experimental setup.[3] 2. Reduce the amount of copper(I) iodide or switch to a copper-free Sonogashira protocol.[2][12]

Data Presentation: Representative Product Distribution

The following tables present hypothetical but representative data based on the known principles of Sonogashira reactions with dihalopyridines. Actual yields will be substrate and condition dependent.

Table 1: Effect of Reaction Conditions on Product Distribution

EntryCatalyst SystemBase/SolventTemp (°C)Time (h)Mono-alkynyl (C-4/C-2 ratio)Di-alkynylHomocoupling
1Pd(PPh₃)₄ / CuIEt₃N / THF252460% (~3:1)15%5%
2Pd(PPh₃)₄ / CuIEt₃N / THF65645% (~2:1)40%10%
3PdCl₂(PPh₃)₂ / CuIPiperidine / DMF80430% (~1.5:1)55%8%
4Pd(OAc)₂/SPhos (Cu-free)K₂CO₃ / Toluene1001275% (~1:1)10%<2%

Table 2: Influence of Alkyne Stoichiometry on Product Yields (Conditions: Pd(PPh₃)₄ / CuI, Et₃N / THF, 65 °C, 6h)

EntryAlkyne EquivalentsMono-alkynyl YieldDi-alkynyl Yield
11.155%25%
21.540%45%
32.515%70%

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Reaction for Mono-alkynylation

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N), anhydrous and degassed

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 40-50 °C).

  • Upon consumption of the starting material or formation of the desired product, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the isomeric products and other byproducts.[2]

Protocol 2: Copper-Free Sonogashira Reaction

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (a bulky phosphine ligand) (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Toluene, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Side_Products cluster_products Potential Products cluster_side_products Common Side Products This compound This compound Mono-alkynyl (C4) 4-Alkynyl-2-bromo-3-chloropyridine This compound->Mono-alkynyl (C4) Desired Path (Selective) Mono-alkynyl (C2) 2-Alkynyl-4-bromo-3-chloropyridine This compound->Mono-alkynyl (C2) Isomeric Product Dehalogenation Dehalogenated Pyridine This compound->Dehalogenation Terminal Alkyne Terminal Alkyne Homocoupling Alkyne Dimer (Glaser Coupling) Terminal Alkyne->Homocoupling Di-alkynyl 2,4-Di(alkynyl)-3-chloropyridine Mono-alkynyl (C4)->Di-alkynyl Mono-alkynyl (C2)->Di-alkynyl

Caption: Potential reaction pathways and side products in the Sonogashira reaction.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_conditions->start Conditions Faulty check_reagents Assess Reagent Quality (Catalyst, Base, Solvent, Alkyne) check_conditions->check_reagents Conditions OK check_reagents->start Reagents Faulty optimize_catalyst Optimize Catalyst System (Screen Pd sources and Ligands) check_reagents->optimize_catalyst Reagents OK adjust_stoichiometry Adjust Alkyne Stoichiometry optimize_catalyst->adjust_stoichiometry Selectivity Issue cu_free Switch to Copper-Free Protocol optimize_catalyst->cu_free Homocoupling Issue success Improved Yield and Selectivity adjust_stoichiometry->success cu_free->success

References

Technical Support Center: Optimizing Regioselectivity in 2,4-Dibromo-3-chloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-3-chloropyridine. The information is designed to help you optimize the regioselectivity of your reactions, ensuring the desired isomeric product is obtained.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor or incorrect regioselectivity in Suzuki-Miyaura cross-coupling reactions.

  • Question: My Suzuki-Miyaura reaction on this compound is giving me a mixture of C2 and C4-coupled products, or primarily the undesired isomer. How can I improve the regioselectivity?

  • Answer: The regioselectivity of Suzuki-Miyaura coupling on 2,4-dihalopyridines is highly dependent on the reaction conditions. Here are key factors to consider:

    • Catalyst and Ligand Choice: This is often the most critical factor. For high C2 selectivity with 2,4-dibromopyridines, consider using C3-symmetric tripalladium clusters, which have been shown to provide C2:C4 ratios of up to 98:1.[1] For achieving C4 selectivity with related 2,4-dichloropyridines, sterically hindered N-heterocyclic carbene (NHC) ligands are effective.[2] Ligand-free "Jeffery" conditions have also been reported to strongly favor C4-coupling in some dihalopyridine systems.[3]

    • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

    • Solvent and Base: The polarity of the solvent and the nature of the base can influence the catalytic cycle and, consequently, the regioselectivity. It is advisable to screen a variety of solvents (e.g., dioxane, toluene, DMF) and bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

Issue 2: Low yields and competing side reactions in Buchwald-Hartwig amination.

  • Question: I am attempting a Buchwald-Hartwig amination on this compound, but I am observing low yields and significant amounts of hydrodehalogenation or other side products. What can I do to improve my reaction?

  • Answer: Low yields in Buchwald-Hartwig amination can stem from several factors. Here are some troubleshooting steps:

    • Catalyst and Ligand System: For 2,4-dihalopyridine systems, specific ligand selection is crucial for achieving high yields and selectivity. For instance, a Xantphos-based catalyst system has been reported to give high C2 selectivity in the amination of 2,4-dichloropyridine.[4]

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, if your substrate is sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ might be more suitable, although this may require higher reaction temperatures.

    • Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as water and oxygen can deactivate the palladium catalyst. Degassing the solvent and using an inert atmosphere (argon or nitrogen) is essential.

    • Amine Volatility: If you are using a volatile amine, ensure your reaction setup can maintain a sufficient concentration of the amine in the reaction mixture, for example, by using a sealed tube or a condenser.

Issue 3: Difficulty in achieving selective nucleophilic aromatic substitution (SNAr).

  • Question: I am trying to perform a nucleophilic aromatic substitution on this compound, but the reaction is either not proceeding or giving a mixture of products. How can I control the regioselectivity?

  • Answer: The regioselectivity of SNAr on dihalopyridines is governed by the electronic properties of the ring and the positions of the leaving groups.[5][6]

    • Understanding Electronic Effects: In general, the C2 and C4 positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom. The 3-chloro group in your substrate will further influence the electronics. The stability of the Meisenheimer intermediate is a key factor; attack at C2 or C4 allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a stabilizing interaction.[5][6]

    • Steric Hindrance: The 3-chloro group introduces steric hindrance around the C2 and C4 positions, which can influence the approach of the nucleophile. A bulkier nucleophile may preferentially attack the less sterically hindered position.

    • Reaction Conditions: The nature of the nucleophile, solvent, and temperature can all impact the regioselectivity. For instance, hard nucleophiles may favor one position over another compared to soft nucleophiles. Screening different solvents and temperatures is recommended.

Frequently Asked Questions (FAQs)

Q1: Which bromine is more reactive in this compound, the one at the C2 or C4 position?

A1: In palladium-catalyzed cross-coupling reactions of 2,4-dihalopyridines, the C2 position is generally more reactive towards oxidative addition.[2] This is attributed to the electronic activation by the adjacent nitrogen atom. However, the regioselectivity can be reversed to favor the C4 position through the use of specific ligands or reaction conditions.[2] The presence of the electron-withdrawing 3-chloro group is expected to further activate both the C2 and C4 positions towards nucleophilic attack and oxidative addition, but the relative reactivity will be highly dependent on the specific reaction type and conditions.

Q2: How does the 3-chloro substituent affect the regioselectivity of reactions at the C2 and C4 positions?

A2: The 3-chloro substituent has both electronic and steric effects:

  • Electronic Effect: As an electron-withdrawing group, it increases the electrophilicity of the pyridine ring, making both C2 and C4 positions more susceptible to nucleophilic attack and oxidative addition.

  • Steric Effect: It introduces steric hindrance in the vicinity of both the C2 and C4 positions. This can influence the approach of bulky reagents and may be exploited to control regioselectivity.

Q3: Can I selectively react with the C-Cl bond in the presence of the C-Br bonds?

A3: Generally, in palladium-catalyzed cross-coupling reactions, the order of reactivity for halogens is I > Br > Cl. Therefore, it is highly likely that the C-Br bonds will react preferentially over the C-Cl bond under typical conditions. Selective reaction at the C-Cl bond would be challenging and would require a specialized catalytic system that can overcome the inherent reactivity difference.

Q4: What are the best starting conditions for a Suzuki-Miyaura coupling to achieve C2 selectivity?

A4: Based on studies with 2,4-dibromopyridine, a promising starting point for achieving high C2 selectivity would be to use a C3-symmetric tripalladium cluster catalyst.[1] A typical protocol would involve the this compound, the boronic acid or ester, a palladium catalyst (e.g., the tripalladium cluster), a base such as K₃PO₄, and a solvent like dioxane or toluene, heated under an inert atmosphere.

Q5: What conditions would favor C4 selectivity in a Suzuki-Miyaura coupling?

A5: To favor C4 selectivity, you could explore the use of sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium source.[2] Alternatively, ligand-free "Jeffery" conditions, which typically involve a palladium salt, a phase-transfer catalyst like a tetraalkylammonium salt, and an inorganic base in a suitable solvent, have been shown to be highly C4-selective for some dihalopyridines.[3]

Data Presentation

Table 1: Regioselectivity in Suzuki-Miyaura Cross-Coupling of Analogous Dihalopyridines

SubstrateCatalyst/LigandBaseSolventTemp (°C)C2:C4 RatioReference
2,4-DibromopyridineC3-Symmetric Tripalladium ClusterK₃PO₄Dioxane100Up to 98:1[1]
2,4-DichloropyridinePd(OAc)₂ / IPr-NHCK₃PO₄Dioxane100~1:10[2]
2,4-DichloropyridinePdCl₂ / NBu₄Br (Jeffery conditions)Na₂CO₃Toluene/H₂O100>1:99[3]

Table 2: Regioselectivity in Buchwald-Hartwig Amination of 2,4-Dichloropyridine

AmineCatalyst/LigandBaseSolventTemp (°C)C2:C4 RatioReference
Various anilinesPd₂(dba)₃ / XantphosNaOtBuToluene10020:1 to 50:1[4]
Various anilinesPd(OAc)₂ / BINAPK₂CO₃Dioxane110Exclusive C2[7]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Cross-Coupling (Adapted from protocols for halopyridines) [8][9][10]

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMF) via syringe. A small amount of degassed water may be beneficial depending on the conditions.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Regioselective Buchwald-Hartwig Amination (Adapted from protocols for halopyridines) [4][11][12]

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.1-1.3 equiv), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with water and brine, dried, and concentrated.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Suzuki_Miyaura_Regioselectivity cluster_substrate This compound cluster_conditions Reaction Conditions cluster_products Products Substrate This compound C2_Conditions C2-Selective Conditions (e.g., C3-Symmetric Pd Cluster) Substrate->C2_Conditions Suzuki-Miyaura C4_Conditions C4-Selective Conditions (e.g., Bulky NHC Ligand or Ligand-Free) Substrate->C4_Conditions Suzuki-Miyaura C2_Product 2-Aryl-4-bromo-3-chloropyridine C2_Conditions->C2_Product Major Product C4_Product 4-Aryl-2-bromo-3-chloropyridine C4_Conditions->C4_Product Major Product

Caption: Suzuki-Miyaura regioselectivity pathways.

Buchwald_Hartwig_Workflow Start Start: this compound + Amine Setup Reaction Setup: - Pd Precatalyst - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Anhydrous/Anaerobic Start->Setup Reaction Heating under Inert Atmosphere (80-110 °C) Setup->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Filtration - Extraction - Drying Monitoring->Workup Reaction Complete Purification Purification: Flash Column Chromatography Workup->Purification End End: Regioselective Aminopyridine Purification->End

Caption: Buchwald-Hartwig amination experimental workflow.

SNAr_Regioselectivity_Logic Substrate This compound Attack_C2 Attack at C2 Substrate->Attack_C2 Attack_C4 Attack at C4 Substrate->Attack_C4 Nucleophile Nucleophile (Nu-) Nucleophile->Attack_C2 Nucleophile->Attack_C4 Intermediate_C2 Meisenheimer Intermediate (Negative charge on N) Attack_C2->Intermediate_C2 Stabilized Intermediate_C4 Meisenheimer Intermediate (Negative charge on N) Attack_C4->Intermediate_C4 Stabilized Product_C2 2-Nu-4-bromo-3-chloropyridine Intermediate_C2->Product_C2 Loss of Br- Product_C4 4-Nu-2-bromo-3-chloropyridine Intermediate_C4->Product_C4 Loss of Br-

Caption: Logic of SNAr regioselectivity.

References

Technical Support Center: Synthesis of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2,4-Dibromo-3-chloropyridine. Given the absence of a direct, established one-pot synthesis in the literature, this guide addresses challenges in a potential multi-step synthetic pathway, drawing on established methodologies for the synthesis of related halogenated pyridines.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield of 2-Amino-3-chloro-4-bromopyridine

Question: I am attempting to synthesize 2-Amino-3-chloro-4-bromopyridine as an intermediate and am experiencing very low yields. What are the potential causes and solutions?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Bromination Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider increasing the reaction time or the amount of brominating agent (e.g., N-bromosuccinimide) incrementally.Increased conversion of the starting material to the desired brominated product.
Over-bromination Use a milder brominating agent or lower the reaction temperature. The slow, portion-wise addition of the brominating agent can also help to control the reaction.Reduction in the formation of di-brominated or other poly-brominated side products.
Degradation of Starting Material Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation. Use purified, dry solvents.Improved stability of the starting material and reduced formation of degradation byproducts.
Difficult Purification Optimize the purification method. Column chromatography with a carefully selected eluent system is often necessary to separate the desired product from isomers and unreacted starting material.Improved purity and isolated yield of the final product.
Problem 2: Unsuccessful Diazotization and Bromination of 2-Amino-3-chloro-4-bromopyridine

Question: The diazotization of 2-Amino-3-chloro-4-bromopyridine followed by bromination is not yielding the desired this compound. What are the critical parameters for this reaction?

Possible Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Decomposition of the Diazonium Salt Maintain a low reaction temperature (typically -5 to 0 °C) throughout the diazotization and subsequent substitution steps. Diazonium salts are often unstable at higher temperatures.Increased stability of the diazonium intermediate, leading to a higher yield of the desired product.
Incomplete Diazotization Ensure the stoichiometric addition of sodium nitrite. The reaction mixture should be acidic to ensure the formation of nitrous acid in situ.Complete conversion of the starting amine to the diazonium salt.
Side Reactions The choice of copper salt and bromide source is crucial. Using CuBr in the presence of HBr (Sandmeyer reaction) is a standard method. Ensure the copper catalyst is active.Minimized formation of byproducts such as hydroxypyridines or tars.
Difficult Product Isolation The product may be volatile or require specific extraction conditions. Ensure proper work-up procedures, including neutralization and extraction with a suitable organic solvent.Efficient isolation of the target compound from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is a potential synthetic route for this compound?

A plausible multi-step synthesis could start from 2-amino-3-chloropyridine. This would involve a regioselective bromination, followed by a Sandmeyer reaction to replace the amino group with a second bromine atom.

Q2: What are the main challenges in the regioselective bromination of 2-amino-3-chloropyridine?

The primary challenge is controlling the position of bromination. The amino group is an activating group and will direct ortho and para. Therefore, bromination is likely to occur at the 4- and 6-positions. Separating the desired 4-bromo isomer from the 6-bromo and potentially di-bromo byproducts can be difficult and may require careful chromatographic purification.

Q3: Are there any specific safety precautions for the synthesis of this compound?

Yes. Halogenated pyridines and the reagents used in their synthesis are often toxic and corrosive.[1]

  • Bromine and brominating agents (e.g., NBS): These are corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diazonium salts: These can be explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Acidic and basic solutions: Strong acids (like HBr and H2SO4) and bases are used. Handle with care to avoid chemical burns.

Q4: How can I purify the final this compound product?

Purification can be challenging due to the presence of isomeric and poly-halogenated byproducts. A combination of techniques may be necessary:

  • Aqueous work-up: To remove inorganic salts and water-soluble impurities.

  • Column chromatography: Using silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective for separating halogenated aromatic compounds.

  • Recrystallization or distillation: If the product is a solid with suitable solubility properties, recrystallization can be an effective final purification step. For liquids, distillation under reduced pressure may be possible.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of 2-Amino-4-bromo-3-chloropyridine
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
2-Amino-3-chloropyridine128.5610.0 g0.07781.0
N-Bromosuccinimide (NBS)177.9813.8 g0.07781.0
Acetonitrile-200 mL--

Procedure:

  • Dissolve 2-amino-3-chloropyridine in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide portion-wise over 30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Reagent Molar Mass ( g/mol ) Amount Moles Equivalents
2-Amino-4-bromo-3-chloropyridine207.4510.0 g0.04821.0
Hydrobromic Acid (48%)80.9150 mL--
Sodium Nitrite69.003.66 g0.05301.1
Copper(I) Bromide143.457.60 g0.05301.1

Procedure:

  • Suspend 2-amino-4-bromo-3-chloropyridine in hydrobromic acid in a three-necked flask and cool to -5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0 °C.

  • Stir the mixture for 30 minutes at -5 °C to form the diazonium salt.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

  • Cool the mixture and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Visualizations

G cluster_workflow Proposed Synthetic Workflow A 2-Amino-3-chloropyridine B Regioselective Bromination (e.g., with NBS) A->B C 2-Amino-4-bromo-3-chloropyridine B->C D Diazotization (NaNO2, HBr) C->D E Diazonium Salt Intermediate D->E F Sandmeyer Reaction (CuBr) E->F G This compound F->G G cluster_troubleshooting Troubleshooting Low Yield in Bromination Start Low Yield of 2-Amino-4-bromo-3-chloropyridine Check_Completion Is the reaction complete by TLC/GC-MS? Start->Check_Completion Increase_Time Increase reaction time or add more brominating agent Check_Completion->Increase_Time No Check_Side_Products Are there significant side products? Check_Completion->Check_Side_Products Yes End Improved Yield Increase_Time->End Optimize_Conditions Lower temperature or use a milder brominating agent Check_Side_Products->Optimize_Conditions Yes Purification_Issue Is purification difficult? Check_Side_Products->Purification_Issue No Optimize_Conditions->End Optimize_Purification Optimize column chromatography or recrystallization Purification_Issue->Optimize_Purification Yes Purification_Issue->End No Optimize_Purification->End

References

Technical Support Center: Cross-Coupling with 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for catalyst selection in cross-coupling reactions involving the challenging substrate, 2,4-Dibromo-3-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing cross-coupling reactions with this compound?

A1: The primary challenge is achieving site-selectivity (regioselectivity).[1] The substrate has three halogen atoms (two bromine, one chlorine) at different positions. The goal is typically to functionalize one position selectively. The inherent electronic and steric properties of the pyridine ring, along with the different halogens, make controlling the reaction's outcome complex.[1][2]

Q2: What is the expected order of reactivity for the halogens on this substrate?

A2: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energy: C-I > C-Br > C-Cl.[3][4] Therefore, the two C-Br bonds at the C2 and C4 positions are expected to be significantly more reactive than the C-Cl bond at the C3 position. Selective coupling at one of the bromine sites while leaving the chlorine intact is the most common objective.

Q3: Between the C2-Br and C4-Br positions, which is conventionally more reactive?

A3: For most dihalogenated pyridines, the halide at the C2 position (alpha to the nitrogen) is conventionally more reactive towards oxidative addition with a Pd(0) catalyst.[5][6] This is due to the electron-deficient nature of the C2 position, influenced by the adjacent nitrogen atom, which facilitates the oxidative addition step.[5][6] The C3-chloro group will also exert steric and electronic influences that must be considered.

Q4: How can I achieve selective cross-coupling at the C2-Bromo position?

A4: To favor the electronically preferred C2 position, catalyst systems that do not rely on significant steric guidance are often employed. For the related 2,4-dibromopyridine, conventional C2-selectivity is observed with standard palladium catalysts and ligands. For instance, using a higher ratio of PPh₃ to a palladium source (e.g., ≥3:1 PPh₃:Pd(OAc)₂) promotes C2-arylation.[5] Tripalladium clusters have also been shown to be highly C2-selective in Suzuki-Miyaura couplings of 2,4-dibromopyridine.[7]

Q5: Is it possible to achieve selective coupling at the C4-Bromo position? If so, how?

A5: Yes, achieving C4-selectivity is possible but requires overriding the conventional C2 preference.[5] This is typically achieved through two main strategies:

  • Steric Hindrance: Employing very bulky, sterically demanding ligands, such as certain N-heterocyclic carbenes (NHCs) like IPr or bulky phosphine ligands (P t Bu₃), can disfavor reaction at the more accessible C2 position and promote coupling at the C4 site.[5][8]

  • Catalyst Speciation: The nature of the active palladium species can influence selectivity. For 2,4-dibromopyridine, using a low ratio of PPh₃ to Pd(OAc)₂ (≤2.5:1) has been shown to favor C4-selectivity, potentially due to the formation of different palladium species in solution.[5]

Q6: My reaction is producing significant amounts of di-substituted product. How can I favor mono-substitution?

A6: The formation of di-substituted products occurs when the initial mono-coupled product re-enters the catalytic cycle. To minimize this:

  • Lower the Reaction Temperature: This can often provide a kinetic window where the more reactive C-Br bond reacts while the second coupling is significantly slower.

  • Reduce Reaction Time: Carefully monitor the reaction and stop it once the desired mono-substituted product is maximized, before significant di-substitution occurs.

  • Use Stoichiometry to Your Advantage: Use a slight excess of the this compound relative to the coupling partner (e.g., 1.1-1.2 equivalents).

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive Catalyst System: The chosen catalyst/ligand combination is not active enough for this challenging substrate.[9] The pyridine nitrogen can inhibit the palladium catalyst.[10][11]Switch to a more active system. For Suzuki couplings, try bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands (e.g., IPr).[9][10] Increase catalyst loading if necessary.[12]
Ineffective Base: The base may not be strong enough or sufficiently soluble to facilitate the transmetalation step.Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃, which are often effective for difficult couplings.[9][10]
Inadequate Temperature: The temperature may be too low to overcome the activation energy for oxidative addition.Increase the reaction temperature, typically in the range of 80-120 °C.[10]
Oxygen Contamination: Oxygen can deactivate the Pd(0) catalyst.Ensure the reaction vessel and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[9]
Poor Regioselectivity Inappropriate Ligand: The ligand may not provide sufficient steric or electronic bias to differentiate between the C2 and C4 positions.For C2-Selectivity: Use less bulky ligands like PPh₃.[5] For C4-Selectivity: Use sterically demanding ligands like IPr, P t Bu₃, or PAd₂(n-Bu).[5]
Incorrect Catalyst Ratio/Speciation: The ratio of ligand to palladium can alter the active catalytic species and thus the selectivity.[5]For C2-Selectivity: Use a PPh₃:Pd ratio of ≥3:1.[5] For C4-Selectivity: Try a PPh₃:Pd ratio of ≤2.5:1.[5]
Significant Side Products Protodeboronation (in Suzuki): The boronic acid is cleaved by a proton source before it can transmetalate.[9]Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters).[9][10]
Homocoupling: The boronic acid or organometallic reagent couples with itself.[13]This is often promoted by oxygen. Ensure thorough degassing of the reaction mixture.[13] Using a Pd(0) source or an efficient precatalyst can also help.[10]

Catalyst System Recommendations

The following tables summarize catalyst systems reported for achieving regioselective coupling with 2,4-dihalopyridine substrates. These serve as an excellent starting point for optimization with this compound.

Table 1: Catalyst Systems Favoring C2-Selective Coupling

Coupling Type Palladium Source Ligand/Additive Base Solvent Temp. (°C) Selectivity (C2:C4)
Suzuki-Miyaura[5] Pd(OAc)₂ PPh₃ (≥3:1 ratio) K₂CO₃ Dioxane/H₂O 100 High C2
Suzuki-Miyaura[7] C₃-symmetric tripalladium clusters None K₂CO₃ Dioxane/H₂O 80 up to 98:1

| Kumada[5] | Pd(OAc)₂ | PPh₃ (≥3:1 ratio) | N/A | THF | 60 | High C2 |

Table 2: Catalyst Systems Favoring C4-Selective Coupling

Coupling Type Palladium Source Ligand/Additive Base Solvent Temp. (°C) Selectivity (C4:C2)
Suzuki-Miyaura[5] Pd-PEPPSI-IPr IPr (NHC) K₂CO₃ Dioxane/H₂O 100 up to 10.4:1
Suzuki-Miyaura[5] Pd(OAc)₂ PPh₃ (≤2.5:1 ratio) K₂CO₃ Dioxane/H₂O 100 up to 13:1
Kumada Pd(OAc)₂ IPr (NHC) N/A THF RT High C4

| Negishi | Pd(OAc)₂ | IPr (NHC) | N/A | THF | RT | High C4 |

Experimental Protocols

The following are generalized starting procedures for Suzuki-Miyaura coupling. Optimization of reagents, temperature, and reaction time is essential for the specific substrate and coupling partner.

Protocol 1: General Procedure for C2-Selective Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and a base such as K₃PO₄ (2.0 equiv).

  • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., PPh₃, 8 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: General Procedure for C4-Selective Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd-PEPPSI-IPr, 3 mol%), this compound (1.2 equiv), the desired arylboronic acid (1.0 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C).[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup and purify the crude product by column chromatography.

Visualizations

Regioselectivity_Factors Factors Influencing Regioselectivity cluster_substrate Substrate Properties cluster_conditions Reaction Conditions Electronics Electronic Effects (N atom -> C2 activation) Outcome Reaction Outcome Electronics->Outcome favors C2 Sterics Steric Hindrance (C3-Cl group) Sterics->Outcome influences Catalyst Catalyst System (Pd Source, Ligand) Catalyst->Outcome CRITICAL CONTROL Base Base Choice Base->Outcome Solvent Solvent Solvent->Outcome C2 C2-Selective Coupling (Conventional) Outcome->C2 C4 C4-Selective Coupling (Unconventional) Outcome->C4

Caption: Key factors controlling C2 vs. C4 regioselectivity.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Selectivity start Start: Poor Selectivity (Mixture of C2/C4 Isomers) goal Desired Selectivity? start->goal ligand Change Ligand goal->ligand C4 desired ratio Adjust Ligand:Pd Ratio goal->ratio C2 desired temp Lower Temperature ligand->temp Use bulky ligand (e.g., IPr, P(tBu)3) ratio->temp Use higher PPh3 ratio (e.g., >3:1) success Success: Optimized Selectivity temp->success Monitor closely

Caption: A decision tree for optimizing reaction selectivity.

Catalytic_Cycle Simplified Suzuki Catalytic Cycle Pd0 Active Pd(0)L_n OA Oxidative Addition (Rate & Selectivity Determining) Pd0->OA 1 TM Transmetalation OA->TM 2 RE Reductive Elimination TM->RE 3 RE->Pd0 4 Product Coupled Product RE->Product ArX 2,4-Dibromo-3-Cl-Py ArX->OA Boronic R-B(OR)2 Boronic->TM

Caption: The catalytic cycle highlighting the critical oxidative addition step.

References

Technical Support Center: Managing Reaction Byproducts of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-3-chloropyridine. The information is designed to help manage and troubleshoot common issues related to reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in cross-coupling reactions with this compound?

A1: The most common byproducts in cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig) with this compound include:

  • Monosubstituted Regioisomers: The major challenge is controlling the selectivity between the C2 and C4 bromine atoms, leading to a mixture of 2-substituted-4-bromo-3-chloropyridine and 4-substituted-2-bromo-3-chloropyridine.[1][2]

  • Disubstituted Products: Depending on the reaction conditions and stoichiometry, disubstitution at both the C2 and C4 positions can occur.

  • Homocoupling Products: Self-coupling of the organometallic reagent (e.g., boronic acid in Suzuki coupling) can lead to the formation of dimers.[3] This is often promoted by the presence of oxygen or when using Palladium(II) precatalysts.[3]

  • Dehalogenation/Protodeboronation Products: Reductive cleavage of the C-Br or C-B bond can result in the formation of mono-bromo-chloropyridines or the corresponding debrominated starting material.[3]

  • Products from C-Cl bond activation: Under harsh reaction conditions, the C-Cl bond may also react, leading to trisubstituted pyridines.

Q2: Which halogen is most likely to react first in a cross-coupling reaction?

A2: In palladium-catalyzed cross-coupling reactions of polyhalogenated pyridines, the reactivity is generally influenced by electronic and steric factors. For dihalogenated pyridines, oxidative addition of the palladium catalyst is typically favored at the position alpha to the nitrogen atom (C2).[2][4] Therefore, the C2-Br bond is generally more reactive than the C4-Br bond. However, this inherent reactivity can be altered by the choice of catalyst, ligands, and reaction conditions.[4][5] The C-Cl bond is generally less reactive than the C-Br bonds.

Q3: How can I control the regioselectivity of monosubstitution?

A3: Controlling the regioselectivity between the C2 and C4 positions is a key challenge. Here are some strategies:

  • Ligand Selection: Sterically bulky ligands can favor coupling at the less sterically hindered position. The choice of phosphine or N-heterocyclic carbene (NHC) ligands can significantly influence the regiochemical outcome.[4]

  • Catalyst System: Different palladium catalysts and pre-catalysts can exhibit different selectivities. For instance, in Suzuki couplings of 2,4-dibromopyridine, conventional C2-selectivity is observed with higher phosphine-to-palladium ratios, while lower ratios can favor C4-selectivity.[5]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically preferred product.

  • Solvent and Base: The choice of solvent and base can also play a role in modulating the reactivity and selectivity.

Q4: What causes the formation of homocoupling byproducts and how can I minimize them?

A4: Homocoupling of organometallic reagents (e.g., R-B(OH)₂ → R-R) is a common side reaction.[3]

  • Causes: The primary causes are the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species that promote homocoupling, and the in-situ reduction of Pd(II) precatalysts by the organometallic reagent.[3]

  • Prevention:

    • Degassing: Rigorously degas all solvents and the reaction vessel with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[3]

    • Use of Pd(0) catalysts: Using a Pd(0) source directly can circumvent the reduction step that leads to homocoupling.

    • Slow Addition: Slow addition of the organometallic reagent can maintain its low concentration, disfavoring the bimolecular homocoupling reaction.[3]

Q5: How can I remove tin byproducts from a Stille coupling reaction?

A5: Organotin byproducts from Stille couplings can be challenging to remove. Common methods include:

  • Fluoride Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tin fluorides, which can be removed by filtration.

  • Silica Gel Chromatography: Tin byproducts can often be removed by flash chromatography. Using a solvent system containing a small amount of triethylamine can help in some cases.

Troubleshooting Guides

Issue 1: Poor or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive Catalyst * Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source. * For Pd(II) precatalysts, ensure conditions are suitable for reduction to Pd(0).
Ligand Poisoning * The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Use ligands known to be effective for heteroaryl couplings (e.g., bulky, electron-rich phosphines).
Incorrect Base * The choice of base is crucial. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find the optimal one for your specific reaction.
Low Reaction Temperature * The C-Br bonds in this compound may require higher temperatures for efficient oxidative addition. Gradually increase the reaction temperature.
Poor Solubility * Ensure all reactants are sufficiently soluble in the chosen solvent system. Consider using a co-solvent.
Issue 2: Mixture of C2 and C4 Monosubstituted Products
Possible Cause Troubleshooting Step
Lack of Regiocontrol * Modify Ligand: Switch to a more sterically demanding ligand to potentially favor substitution at the less hindered C4 position, or a ligand known to promote C2 selectivity. * Adjust Catalyst/Ligand Ratio: For Suzuki couplings, a higher PPh₃:Pd ratio (≥3:1) can favor C2 selectivity, while a lower ratio (≤2.5:1) may favor C4.[5] * Lower Temperature: Run the reaction at a lower temperature to see if kinetic control can improve selectivity.
Reaction Time Too Long * Prolonged reaction times at elevated temperatures can lead to isomerization or further reaction of the initially formed product. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Issue 3: Significant Amount of Disubstituted Byproduct
Possible Cause Troubleshooting Step
Stoichiometry * Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner. Using a large excess will drive the reaction towards disubstitution.
High Temperature/Long Reaction Time * The second substitution is generally slower than the first. Reduce the reaction temperature and/or time to favor monosubstitution.
Issue 4: Presence of Dehalogenated Byproducts
Possible Cause Troubleshooting Step
Reductive Conditions * Ensure the absence of hydride sources in the reaction mixture. Some bases or solvents can act as hydride donors at high temperatures.
Catalyst Choice * Certain palladium-ligand combinations are more prone to promoting hydrodehalogenation. Consider screening different catalyst systems.

Quantitative Data Summary

The following table summarizes potential outcomes for common cross-coupling reactions with this compound. The yields and ratios are illustrative and will vary depending on the specific reagents and optimized conditions.

Reaction Type Coupling Partner Expected Major Product Potential Byproducts Reported/Expected Yield Range Key Condition for Selectivity
Suzuki Arylboronic acid2-Aryl-4-bromo-3-chloropyridine4-Aryl-2-bromo-3-chloropyridine, Diaryl-3-chloropyridine, Homocoupled biaryl, Debrominated starting material50-90%High PPh₃:Pd ratio for C2 selectivity[5]
Sonogashira Terminal alkyne2-Alkynyl-4-bromo-3-chloropyridine4-Alkynyl-2-bromo-3-chloropyridine, Dialkynyl-3-chloropyridine, Alkyne homocoupling (Glaser coupling)40-85%Catalyst and ligand choice[6]
Stille Organostannane2-Substituted-4-bromo-3-chloropyridine4-Substituted-2-bromo-3-chloropyridine, Disubstituted product, Stannane homocoupling60-95%Temperature control
Buchwald-Hartwig Amine2-Amino-4-bromo-3-chloropyridine4-Amino-2-bromo-3-chloropyridine, Diamino-3-chloropyridine50-80%Use of bulky, electron-rich ligands (e.g., RuPhos, BrettPhos)[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Favoring C2-Substitution
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

  • Catalyst and Ligand Addition: Add Pd(OAc)₂ (0.02 eq.) and triphenylphosphine (PPh₃, 0.08 eq.).

  • Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the regioisomers and other byproducts.

Protocol 2: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.05 eq.).

  • Degassing: Evacuate and backfill the flask with argon or nitrogen.

  • Solvent and Reagent Addition: Add degassed triethylamine (or another suitable amine base) and a solvent such as THF or DMF. Add the terminal alkyne (1.1 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and take up the residue in an organic solvent (e.g., ethyl acetate). Wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Byproduct_Formation_Pathways A This compound B 2-Substituted-4-bromo- 3-chloropyridine A->B Reaction at C2 C 4-Substituted-2-bromo- 3-chloropyridine A->C Reaction at C4 F Debrominated Byproduct A->F Reductive Dehalogenation D 2,4-Disubstituted- 3-chloropyridine B->D Further Reaction C->D Further Reaction E Homocoupling Byproduct (R-R) G Coupling Partner (R-M) G->E Self-Coupling

Caption: Potential reaction pathways and byproduct formation for this compound.

Troubleshooting_Workflow start Low Yield or Complex Mixture check_conversion Is Starting Material Consumed? start->check_conversion increase_temp Increase Temperature or Change Catalyst check_conversion->increase_temp No check_byproducts Analyze Byproducts check_conversion->check_byproducts Yes increase_temp->start homocoupling Homocoupling Observed? check_byproducts->homocoupling degas Improve Degassing Use Pd(0) Source homocoupling->degas Yes regioisomers Mixture of Regioisomers? homocoupling->regioisomers No end Purify Product degas->end ligand_screen Screen Ligands Adjust Temp/Conc. regioisomers->ligand_screen Yes dehalogenation Dehalogenation Observed? regioisomers->dehalogenation No ligand_screen->end change_base Change Base/Solvent Lower Temperature dehalogenation->change_base Yes dehalogenation->end No change_base->end

Caption: A troubleshooting decision tree for reactions with this compound.

References

Technical Support Center: 2,4-Dibromo-3-chloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dibromo-3-chloropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What is the expected order of reactivity for the halogens in this compound?

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order of their bond dissociation energies with carbon: C-I > C-Br > C-Cl.[1] Therefore, for this compound, the two bromine atoms are significantly more reactive than the chlorine atom.

Q2: Which of the two bromine atoms (at C2 or C4) is more likely to react first?

For dihalogenated pyridines, halides at the C2 and C6 positions (alpha to the nitrogen) are conventionally more reactive than those at other positions.[2] This is attributed to the electronic properties of the pyridine ring. However, the regioselectivity of cross-coupling reactions with 2,4-dihalopyridines can be influenced and even reversed by the choice of catalyst and ligands.[2][3]

  • Conventional Selectivity (C2): Using standard palladium catalysts with common phosphine ligands often leads to preferential reaction at the C2 position.

  • Unconventional Selectivity (C4): Employing sterically hindered N-heterocyclic carbene (NHC) ligands, such as IPr, can promote reaction at the C4 position with high selectivity.[4]

Q3: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the common causes and how can I troubleshoot it?

Low yields in Suzuki-Miyaura couplings with polyhalogenated pyridines are a common issue. Here are the primary areas to investigate:

  • Catalyst and Ligand: The choice of the palladium catalyst and ligand is critical. Standard catalysts may not be sufficiently active.

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective for challenging substrates.[4]

  • Base: The base is crucial for the transmetalation step. Its strength and solubility can significantly impact the reaction.

    • Recommendation: Screen strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

  • Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal.

  • Temperature: Insufficient temperature can lead to a sluggish reaction.

    • Recommendation: Gradually increase the reaction temperature, typically in the range of 80-120 °C. Microwave irradiation can also be beneficial.

  • Inert Atmosphere: Oxygen can deactivate the palladium catalyst.

    • Recommendation: Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q4: I am observing significant side products in my reaction. How can I minimize them?

Common side products in Suzuki-Miyaura reactions include homocoupled boronic acid and protodeboronation products.

  • Homocoupling: This is the self-coupling of the boronic acid. It is often promoted by the presence of oxygen or inefficient reduction of a Pd(II) precatalyst.

    • Recommendation: Ensure thorough degassing of the reaction mixture and use a Pd(0) source or an efficient precatalyst system.[5]

  • Protodeboronation: This occurs when the boronic acid is replaced by a proton from the solvent or trace water.

    • Recommendation: Use anhydrous solvents and consider using boronic esters (e.g., pinacol esters), which are often more stable.

Q5: How can I achieve selective mono-substitution on this compound?

Achieving selective mono-substitution is possible due to the higher reactivity of the C-Br bonds compared to the C-Cl bond. To favor mono-arylation or mono-alkynylation at one of the bromine positions, you can:

  • Use a 1:1 stoichiometry of your coupling partner to the this compound.

  • Carefully control the reaction time and temperature to minimize double substitution.

  • As mentioned in Q2, the choice of ligand can direct the substitution to either the C2 or C4 position.

Troubleshooting Signaling Pathways and Workflows

Logical Workflow for Troubleshooting a Failed Suzuki-Miyaura Reaction

G start Low or No Product Yield catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? start->temp base Is the base effective? start->base degas Is the system properly degassed? start->degas solution1 Switch to Buchwald or NHC ligands. Increase catalyst loading. catalyst->solution1 No solution2 Increase temperature (80-120 °C). Consider microwave irradiation. temp->solution2 No solution3 Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base->solution3 No solution4 Thoroughly degas solvents. Maintain inert atmosphere. degas->solution4 No

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G setup Reaction Setup: - Add this compound,  coupling partner, and base to flask. inert Inert Atmosphere: - Evacuate and backfill with  Ar or N₂ (3x). setup->inert reagents Reagent Addition: - Add degassed solvent. - Add Pd catalyst and ligand. inert->reagents reaction Reaction: - Heat to desired temperature  with vigorous stirring. reagents->reaction monitor Monitoring: - Track progress with TLC, GC, or LC-MS. reaction->monitor workup Work-up: - Cool, dilute with organic solvent,  and perform aqueous washes. monitor->workup purify Purification: - Dry organic layer and purify  by column chromatography. workup->purify

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical starting conditions for various cross-coupling reactions with dihalopyridines. These should be considered as a starting point and may require optimization for this compound.

Table 1: Suzuki-Miyaura Coupling of Dihalopyridines

EntryDihalopyridineCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12,4-dichloropyridinePhenylboronic acidPd(PEPPSI)(IPr) (3)-K₃PO₄ (2)Dioxane10012~70-80 (C4 selective)
22,4-dibromopyridineArylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O1008~80-90 (C2 selective)
32-bromo-4-iodopyridineArylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Dioxane/H₂O80-1004-1685-95 (C4 selective)[5]

Table 2: Sonogashira Coupling of Dihalopyridines

EntryDihalopyridineCoupling PartnerPd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (5)2.5DiisopropylamineTHFRT3~89[2]
22-Amino-3-bromopyridineTerminal AlkynePd(CF₃COO)₂ (2.5)5Et₃NDMF100372-96
3Aryl BromideTerminal Alkyne[DTBNpP]Pd(crotyl)Cl (2.5)- (Cu-free)TMPDMSORT2up to 97[6]

Table 3: Buchwald-Hartwig Amination of Dihalopyridines

EntryDihalopyridineAminePd Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
12,4-dichloropyridineAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene10016~90 (C2 selective)
23-chloro-2-aminopyridineMorpholineRuPhos-precatalyst (Pre-L3)-LiHMDS (2.5)THF651676[7]
3Aryl BromidePrimary/Secondary AminePd₂(dba)₃ (1-2)BINAPNaOtBu (1.4)Toluene80-10012-24>80

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the ligand.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[8]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., THF or DMF) at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-5 mol%).[2]

  • Reagent Addition: Add the base (e.g., triethylamine or diisopropylamine) followed by the terminal alkyne (1.1-1.5 equiv).[2]

  • Reaction: Stir the reaction at room temperature or heat as required. For less reactive bromides, heating may be necessary.

  • Monitoring: Monitor the reaction by TLC, GC, or LC-MS.

  • Work-up: Once complete, dilute the reaction with an etheral solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This is a general procedure and optimization of catalyst, ligand, base, and solvent is often necessary.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), ligand, and base (e.g., NaOtBu, 1.2-1.5 equiv) to a dry reaction vessel.

  • Reagent Addition: Add a solution of this compound (1.0 equiv) and the amine (1.1-1.2 equiv) in an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by TLC, GC, or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

References

Technical Support Center: 2,4-Dibromo-3-chloropyridine Suzuki Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for the workup of Suzuki-Miyaura cross-coupling reactions involving 2,4-Dibromo-3-chloropyridine.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous workup procedure for a Suzuki-Miyaura reaction?

A1: A typical aqueous workup involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent (such as ethyl acetate) and water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is often extracted again with the organic solvent to ensure complete recovery of the product. The combined organic layers are then washed with water and brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.[1][2][3]

Q2: Why is it crucial to maintain an inert atmosphere during the reaction?

A2: The active palladium catalyst, Pd(0), is sensitive to oxygen.[4][5] Exposing the reaction to air can lead to the oxidation of Pd(0) to an inactive state, which halts the catalytic cycle and results in low or no product conversion.[4][5] Therefore, it is imperative to degas all solvents and maintain a strict inert atmosphere (using argon or nitrogen) throughout the reaction.[3][6]

Q3: What are the most common side reactions to be aware of with halogenated pyridine substrates?

A3: Several side reactions can reduce the yield of the desired product. The most common include:

  • Protodeboronation : The cleavage of the C-B bond in the boronic acid or ester by a proton source (often water), which converts the boronic acid back to its corresponding arene.[5][6][7] Using anhydrous conditions or more stable boronate esters (e.g., pinacol esters) can minimize this.[6][8]

  • Dehalogenation : The replacement of a halogen atom on the pyridine ring with a hydrogen atom.[7][8] This can be caused by trace palladium hydride species in the reaction mixture.

  • Homocoupling : The self-coupling of the boronic acid to form a biaryl byproduct (Ar-Ar).[5][7][8] This is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate this pathway.[5][8]

Q4: Which halogen is expected to react first in this compound?

A4: The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl.[9] For polyhalogenated pyridines, the position also matters. In similar systems like 2-bromo-4-iodopyridine, the C-I bond is weaker and more reactive, leading to selective coupling at the 4-position.[1] By analogy, for this compound, the C-Br bonds are significantly more reactive than the C-Cl bond. Between the two bromo-substituents, the 4-position is generally more susceptible to oxidative addition than the 2-position in pyridine systems. Therefore, mono-coupling is expected to occur preferentially at the C-4 bromine.

Troubleshooting Guide

Q5: My reaction has stalled or shows very low conversion. What should I investigate?

A5: Low conversion with a polyhalogenated, nitrogen-containing heterocycle like this compound is a common issue. The primary causes include:

  • Catalyst Inhibition/Deactivation : The Lewis basic nitrogen atoms in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity or causing deactivation.[3][7][10]

  • Insufficient Catalyst Activity : The C-Cl bond is strong and requires a highly active catalyst system for oxidative addition.[4] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[4]

  • Ineffective Base or Solvent : The choice of base and solvent is critical for both activating the boronic acid and facilitating the catalytic cycle.[4]

ProblemPotential CauseRecommended Solution
Low or No Product Yield Catalyst deactivation by pyridine nitrogen.[7][10]Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands which can promote the reaction.[4][6] Consider a modest increase in catalyst loading.
Ineffective activation of the C-Cl bond (for exhaustive coupling).[4]Increase reaction temperature (80-120 °C) or consider microwave irradiation.[4] Use a more active catalyst system as mentioned above.
Poor quality or incorrect choice of base.[4]Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[3][4] Ensure the base is fresh, dry, and finely powdered.[6]
Inadequate degassing leading to catalyst oxidation.[4][5]Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon for 10-15 minutes).[11] Maintain a positive pressure of inert gas.

Q6: My crude product analysis (TLC, LC-MS) shows multiple spots/peaks. What are they and how can they be separated?

A6: A complex crude mixture is expected due to the multiple reactive sites. Potential components include the starting material, mono-arylated regioisomers (at C4-Br and C2-Br), the desired di-substituted product, homocoupled boronic acid, and dehalogenated byproducts. Purification is almost always necessary.

  • Solution : Flash column chromatography on silica gel is the standard method for purification.[1][2] A gradient elution system, typically with hexanes and ethyl acetate, is effective for separating components with different polarities.[2] Careful monitoring of fractions by TLC is essential to isolate the desired product.

Q7: How can I efficiently remove palladium residues from my final product?

A7: Palladium residues can be problematic, especially in pharmaceutical applications. Several methods can be employed during workup:

  • Filtration through Celite : After the reaction is complete, diluting the mixture with a suitable solvent and filtering it through a pad of Celite can remove a significant portion of the precipitated palladium catalyst.[2]

  • Silica Gel Filtration : For less polar products, a quick filtration through a short plug of silica gel, eluting with the workup solvent (e.g., ethyl acetate), can effectively remove baseline palladium impurities.[12]

  • Aqueous Wash : Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can also help sequester and remove palladium.

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

  • Cooling : Once the reaction is deemed complete by TLC or LC-MS, remove the heat source and allow the reaction vessel to cool to room temperature.

  • Dilution : Dilute the reaction mixture with an organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), and an equal volume of water.

  • Filtration (Optional) : If a significant amount of solid (e.g., the base or palladium black) is present, filter the entire biphasic mixture through a pad of Celite®. Wash the pad with the organic solvent used for dilution.

  • Separation : Transfer the filtrate to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Extraction : Drain the aqueous layer and extract it one or two more times with the organic solvent to ensure complete product recovery.

  • Washing : Combine all organic layers. Wash sequentially with water and then with brine to remove residual water-soluble impurities and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude material by flash column chromatography on silica gel.[1]

Mandatory Visualizations

Workup_Workflow Figure 1: General Aqueous Workup Workflow Start Reaction Complete Cool Cool to Room Temp Start->Cool Dilute Dilute with Solvent & Water Cool->Dilute Filter Filter through Celite (Optional) Dilute->Filter Separate Separate Organic Layer Filter->Separate Extract Extract Aqueous Layer Separate->Extract Combine Combine Organic Layers Extract->Combine Wash Wash with Water & Brine Combine->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (e.g., Column Chromatography) Concentrate->Purify End Pure Product Purify->End

Caption: Figure 1: General Aqueous Workup Workflow

Troubleshooting_Flowchart Figure 2: Troubleshooting Logic for Low Yield Start Low or No Yield Observed Check_SM Is Starting Material (SM) Consumed (via TLC/LCMS)? Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No Side_Rxns Side Reactions are Dominant Check_SM->Side_Rxns Yes Sol_Incomplete Solutions: • Increase Temperature/Time • Use More Active Catalyst/Ligand • Check Base/Solvent System Incomplete_Rxn->Sol_Incomplete Sol_Side Solutions: • Ensure Strict Inert Atmosphere • Use Anhydrous Reagents • Switch to Boronate Esters • Optimize Reaction Time Side_Rxns->Sol_Side

Caption: Figure 2: Troubleshooting Logic for Low Yield

Suzuki_Cycle Figure 3: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 RX R¹-X (Pyridine Halide) RX->OxAdd + Boron R²-B(OR)₂ Boron->Transmetal + Base Base Base->Transmetal Product R¹-R² (Product) Product->RedElim

Caption: Figure 3: Suzuki-Miyaura Catalytic Cycle

References

Technical Support Center: Reactions of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during cross-coupling reactions with 2,4-Dibromo-3-chloropyridine.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of the organometallic reagent (e.g., boronic acid, organostannane) is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of symmetrical biaryl impurities and reduced yields of the desired cross-coupled product. This guide addresses the primary causes of homocoupling and provides specific troubleshooting steps for reactions involving this compound.

Problem: Significant Formation of Homocoupling Byproduct

The presence of a dimeric byproduct derived from the coupling partner is observed, reducing the yield of the desired substituted 3-chloropyridine.

Potential CauseTroubleshooting StrategyDetailed Experimental Protocol Reference
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Perform the entire experiment under a strict inert atmosphere (Nitrogen or Argon).[1]--INVALID-LINK--
Use of Pd(II) Precatalyst - Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass the in-situ reduction step that can favor homocoupling. - If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), add a mild reducing agent to pre-form the active Pd(0) species.[1]--INVALID-LINK--
Inappropriate Catalyst or Ligand Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over side reactions.[2] For selective coupling at the C2 position of 2,4-dibromopyridine, specific catalysts like C3-symmetric tripalladium clusters have shown high regioselectivity, which can indirectly suppress other side reactions.[3]--INVALID-LINK--
Suboptimal Base or Solvent Optimize the base and solvent system. The choice of base can significantly influence the reaction outcome. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOH. The solvent system (e.g., dioxane/water, toluene/water) should also be optimized.[4][5]--INVALID-LINK--
High Reaction Temperature Elevated temperatures can sometimes accelerate homocoupling. If feasible for the desired cross-coupling, try running the reaction at a lower temperature for a longer duration.-
High Concentration of Reagents A high concentration of the organometallic reagent can increase the rate of the bimolecular homocoupling reaction. Consider slow addition of the coupling partner via syringe pump to maintain a low instantaneous concentration.-

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react first in this compound?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend of C-I > C-Br > C-Cl. Therefore, one of the C-Br bonds is expected to react preferentially over the C-Cl bond. Between the two bromine atoms at the C2 and C4 positions, the C2 position is often more activated towards oxidative addition due to the electronic influence of the pyridine nitrogen.[6] However, the regioselectivity can be influenced by the choice of catalyst, ligands, and reaction conditions.[3][6]

Q2: How can I promote selective mono-coupling over di-coupling?

A2: To achieve selective mono-arylation or mono-alkenylation, it is crucial to control the stoichiometry of the reagents. Using a slight excess (e.g., 1.1 to 1.5 equivalents) of the organometallic coupling partner is a common strategy. Additionally, careful selection of the catalyst system can enhance selectivity. For instance, in the Stille coupling of 2,4-dibromopyridine, position-selective stannylation at C2 can be achieved, followed by a subsequent cross-coupling reaction.[7]

Q3: What is the role of ligands in preventing homocoupling?

A3: Ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the cross-coupling cycle. This increased efficiency of the desired catalytic cycle can outcompete the side reaction of homocoupling.

Q4: Can homocoupling occur in Stille and Sonogashira reactions as well?

A4: Yes, homocoupling is a potential side reaction in both Stille and Sonogashira couplings. In Stille reactions, the homocoupling of the organostannane reagent can occur.[8][9] In Sonogashira couplings, the dimerization of the terminal alkyne (Glaser coupling) is a common side reaction, which can be minimized by using copper-free conditions or by performing the reaction under a reducing atmosphere.[10]

Q5: Are there any specific recommendations for the base to use with this compound?

A5: For Suzuki-Miyaura reactions with polyhalogenated pyridines, inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are generally preferred. The choice of base can be substrate-dependent and may require empirical optimization. For Stille and Sonogashira couplings, organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly employed.

Key Experimental Protocols

Protocol 1: General Degassing Procedure

A crucial step to minimize oxygen-mediated homocoupling.

  • Solvent Degassing: Before use, sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Reaction Vessel Preparation: Assemble the reaction glassware and flame-dry under vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.

  • Freeze-Pump-Thaw (for sensitive reactions): For rigorous oxygen removal, subject the solvent to three cycles of freezing (liquid nitrogen), evacuating under high vacuum, and thawing under an inert atmosphere.

Protocol 2: Suzuki-Miyaura Coupling with a Pd(0) Precatalyst

This protocol is designed to minimize homocoupling by avoiding the in-situ reduction of a Pd(II) species.

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv).

  • Add the Pd(0) precatalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a suitable ligand if required (e.g., SPhos, 6-10 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, perform an aqueous work-up, and purify the product by column chromatography.

Protocol 3: Stille Coupling for Site-Selective Functionalization

This protocol can be adapted for the selective coupling at one of the bromine positions.

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the organostannane reagent (1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add an anhydrous, degassed solvent such as toluene or DMF.

  • In some cases, the addition of a copper(I) co-catalyst (e.g., CuI) can be beneficial.

  • Heat the reaction mixture (e.g., to 80-110 °C) and monitor its progress.

  • After completion, the work-up often involves treatment with an aqueous KF solution to remove tin byproducts, followed by extraction and purification.[8]

Protocol 4: Sonogashira Coupling with Minimized Homocoupling

This protocol aims to reduce the unwanted dimerization of the terminal alkyne.

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 3-5 mol%).

  • Evacuate and backfill the flask with an inert gas multiple times.

  • Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or DIPEA).

  • Add the terminal alkyne (1.1-1.2 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating and monitor its progress. To further suppress alkyne homocoupling, consider copper-free conditions or performing the reaction under a diluted hydrogen atmosphere.[10]

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen Check for Oxygen Contamination start->check_oxygen degas Action: Rigorous Degassing check_oxygen->degas Yes check_catalyst Evaluate Palladium Precatalyst check_oxygen->check_catalyst No degas->check_catalyst use_pd0 Action: Use Pd(0) Precatalyst or Add Reducing Agent check_catalyst->use_pd0 Using Pd(II) optimize_ligand Optimize Ligand check_catalyst->optimize_ligand Using Pd(0) use_pd0->optimize_ligand bulky_ligands Action: Screen Bulky, Electron-Rich Ligands optimize_ligand->bulky_ligands optimize_conditions Optimize Reaction Conditions bulky_ligands->optimize_conditions base_solvent_temp Action: Screen Bases, Solvents, and Temperature optimize_conditions->base_solvent_temp end Homocoupling Minimized base_solvent_temp->end

Caption: Troubleshooting flowchart for minimizing homocoupling.

Experimental_Workflow prep 1. Reagent & Glassware Preparation (Drying & Degassing) setup 2. Reaction Setup under Inert Atmosphere (Addition of solid reagents) prep->setup addition 3. Solvent and Liquid Reagent Addition setup->addition reaction 4. Reaction at Optimized Temperature addition->reaction monitoring 5. Monitoring Progress (TLC/LC-MS) reaction->monitoring workup 6. Aqueous Work-up monitoring->workup Reaction Complete purification 7. Purification (Column Chromatography) workup->purification analysis 8. Product Characterization (NMR, MS) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the 1H NMR Analysis of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of the ¹H NMR analysis of 2,4-Dibromo-3-chloropyridine with alternative analytical techniques, supported by predictive data and detailed experimental protocols.

The unequivocal determination of the substitution pattern in polysubstituted aromatic systems like this compound is a critical step in chemical synthesis and characterization. While ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for this purpose, a multi-faceted analytical approach ensures unambiguous structural confirmation. This guide delves into the predicted ¹H NMR spectrum of this compound and contrasts its utility with other powerful analytical methods, namely ¹³C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography.

¹H NMR Spectral Analysis: A Predictive Approach

Due to the limited availability of experimental spectra for this compound in public databases, a predictive analysis based on established substituent effects on the pyridine ring is employed. The pyridine protons typically resonate in the region of 7.0-9.0 ppm. The presence of electron-withdrawing halogen substituents is expected to deshield the remaining protons, shifting them further downfield.

In the case of this compound, two protons remain on the pyridine ring at positions 5 and 6. The proton at position 6 (H-6) is ortho to the nitrogen atom and is expected to be the most downfield signal. The proton at position 5 (H-5) will be influenced by the adjacent bromine at position 4.

To provide a quantitative prediction, an additive model can be utilized, starting with the chemical shifts of pyridine and incorporating the substituent chemical shifts (SCS) for bromine and chlorine at the respective positions. However, precise and universally applicable SCS values for polysubstituted pyridines are scarce. Therefore, a comparison with structurally similar, experimentally characterized compounds is invaluable.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Related Compounds

CompoundH-5 (ppm)H-6 (ppm)Data Source
This compound (Predicted) ~ 7.8 - 8.2~ 8.3 - 8.7Prediction based on substituent effects
2,4,6-Trichloropyridine7.33 (s)-Experimental
3,5-Dibromopyridine8.15 (t)8.61 (d)Experimental
2-Bromopyridine7.26 (ddd)8.36 (ddd)Experimental
3-Chloropyridine7.57 (dd)8.79 (d)Experimental

Note: The predicted values for this compound are estimations and may vary from experimental results. The multiplicity of the signals for the target compound is expected to be a doublet for H-5 and a doublet for H-6, with a small meta-coupling constant (J).

Experimental Protocol for ¹H NMR Analysis

A standard protocol for acquiring a ¹H NMR spectrum of a similar solid organic compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is crucial as it can influence chemical shifts.

  • Instrument Setup: The analysis is typically performed on a 300 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be varied (typically 8-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.

Logical Workflow for ¹H NMR Analysis

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Correction Phase & Baseline Correction FT->Correction Calibration Calibrate Chemical Shifts Correction->Calibration Analysis Integration & Multiplicity Analysis Calibration->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for ¹H NMR Analysis.

Alternative Analytical Techniques: A Comparative Overview

While ¹H NMR is a powerful tool, its limitations in cases of complex spectra or the absence of protons necessitate the use of complementary techniques.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.Provides direct information on the carbon skeleton; less signal overlap than ¹H NMR.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Molecular weight and elemental composition (high-resolution MS). Fragmentation patterns provide structural clues.High sensitivity; provides molecular formula confirmation. Isotopic patterns of Br and Cl are highly characteristic.Isomers may not be distinguishable by mass alone; fragmentation can be complex to interpret.
Single-Crystal X-ray Crystallography Unambiguous 3D molecular structure, including bond lengths and angles.Provides the absolute structure of the molecule in the solid state.Requires a suitable single crystal, which can be challenging to grow.

In-depth Look at Alternative Techniques

¹³C NMR Spectroscopy

For this compound, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the attached halogens, with carbons bonded to bromine typically appearing at a lower field (higher ppm) than those bonded to chlorine. This technique is invaluable for confirming the number of unique carbon environments in the molecule.

Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound, which for C₅H₂Br₂ClN is approximately 269 g/mol . A key feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundances of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a complex cluster of peaks will be observed for the molecular ion. This isotopic signature is highly characteristic and can confirm the presence of two bromine atoms and one chlorine atom. Fragmentation patterns, such as the loss of a halogen atom, can provide further structural information.

Single-Crystal X-ray Crystallography

This technique offers the most definitive structural proof. By diffracting X-rays through a single crystal of this compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of all atoms. This method unambiguously confirms the substitution pattern and provides detailed information about bond lengths and angles, which can be influenced by the steric and electronic effects of the halogen substituents. The main challenge lies in obtaining a high-quality single crystal suitable for analysis.

Conclusion

The structural elucidation of this compound is best achieved through a synergistic approach. While ¹H NMR spectroscopy provides crucial initial insights into the proton environment, its predictive nature for this specific compound underscores the need for confirmatory data. ¹³C NMR offers a complementary view of the carbon framework. Mass spectrometry serves as an excellent tool for confirming the molecular formula and the presence of halogens through its characteristic isotopic patterns. For ultimate, unambiguous structural determination, single-crystal X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. By integrating the data from these techniques, researchers can confidently and accurately characterize this and other novel chemical entities.

Mass Spectrometry of 2,4-Dibromo-3-chloropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of halogenated pyridines is crucial for compound identification, structural elucidation, and metabolic studies. This guide provides a comparative analysis of the mass spectrometry of 2,4-Dibromo-3-chloropyridine and its derivatives, offering insights into their fragmentation patterns with supporting data from related halogenated pyridines.

Predicted Mass Spectrum of this compound

The molecular formula for this compound is C₅H₂Br₂ClN, with a monoisotopic mass of 268.82425 Da.[1] The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br with nearly 1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with approximately 3:1 natural abundance) will result in a characteristic isotopic cluster for the molecular ion peak. The primary fragmentation pathways are expected to involve the loss of halogen atoms and the cleavage of the pyridine ring.

Comparative Fragmentation Analysis

To provide a comparative framework, the electron ionization (EI) mass spectra of several dichloropyridines, dibromopyridines, and a trichloropyridine are presented below. These compounds serve as valuable alternatives for understanding the fragmentation behavior of polyhalogenated pyridines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Proposed Assignments
2,3-Dichloropyridine C₅H₃Cl₂N147.99M⁺ (147/149/151), [M-Cl]⁺ (112/114), [M-HCN]⁺ (120/122), [C₄H₂Cl]⁺ (85/87)[2][3][4]
2,5-Dichloropyridine C₅H₃Cl₂N147.99M⁺ (147/149/151), [M-Cl]⁺ (112/114), [M-HCN]⁺ (120/122), [C₄H₂Cl]⁺ (85/87)[5]
3,5-Dichloropyridine C₅H₃Cl₂N147.99M⁺ (147/149/151), [M-Cl]⁺ (112/114), [M-HCN]⁺ (120/122), [C₄H₂Cl]⁺ (85/87)[6]
2,6-Dibromopyridine C₅H₃Br₂N236.89M⁺ (235/237/239), [M-Br]⁺ (156/158), [M-HCN]⁺ (208/210), [C₄H₂Br]⁺ (131/133)[7][8]
3,5-Dibromopyridine C₅H₃Br₂N236.89M⁺ (235/237/239), [M-Br]⁺ (156/158), [M-HCN]⁺ (208/210), [C₄H₂Br]⁺ (131/133)[9]
2,3,5-Trichloropyridine C₅H₂Cl₃N182.43M⁺ (181/183/185/187), [M-Cl]⁺ (146/148/150), [M-2Cl]⁺ (111/113), [M-Cl-HCN]⁺ (119/121)[10]

Predicted Fragmentation of this compound:

Based on the data from related compounds, the electron ionization mass spectrum of this compound is predicted to exhibit the following key fragmentation patterns:

  • Molecular Ion (M⁺): A complex isotopic cluster around m/z 269, 271, 273, and 275 due to the presence of two bromine and one chlorine atom.

  • Loss of a Bromine Atom ([M-Br]⁺): A prominent fragment resulting from the cleavage of a C-Br bond, leading to an ion cluster around m/z 190/192/194.

  • Loss of a Chlorine Atom ([M-Cl]⁺): Fragmentation involving the loss of the chlorine atom, resulting in an ion cluster around m/z 234/236/238.

  • Loss of Halogens: Subsequent losses of the remaining halogen atoms from the initial fragment ions.

  • Ring Cleavage: Loss of neutral molecules such as HCN from the halogen-containing fragments, a common pathway for pyridine derivatives.

Experimental Protocols

A general methodology for the analysis of halogenated pyridines by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Sample Preparation:

  • Dissolve the sample (e.g., this compound derivative) in a suitable volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the µg/mL range).

Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50-100 °C, hold for 1-2 minutes.

    • Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from a suitable lower m/z (e.g., 40) to a value that encompasses the molecular ion of the heaviest derivative (e.g., 400).

  • Solvent Delay: A suitable delay to prevent the solvent peak from saturating the detector.

Visualization of Mass Spectrometry Workflow

The following diagram illustrates a typical workflow for the analysis of this compound derivatives using GC-MS.

MassSpecWorkflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis Sample Derivative Sample Dissolution Dissolve in Volatile Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole/TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum LibrarySearch Spectral Library Comparison Spectrum->LibrarySearch FragmentationAnalysis Fragmentation Pattern Analysis Spectrum->FragmentationAnalysis StructureElucidation Structure Elucidation LibrarySearch->StructureElucidation FragmentationAnalysis->StructureElucidation

Caption: Workflow for GC-MS analysis of halogenated pyridine derivatives.

References

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between bromo- and chloro-substituted pyridines as synthetic precursors is a critical decision that impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of their reactivity in key chemical transformations, supported by experimental data and detailed methodologies.

Theoretical Background: The Carbon-Halogen Bond

The fundamental difference in reactivity between bromopyridines and chloropyridines stems from the disparity in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-Cl bond is significantly stronger than the C-Br bond.

BondApproximate Bond Dissociation Energy (kJ/mol)
C-Cl~339[1][2]
C-Br~276[1][2]

This difference is the primary determinant of reactivity in reactions where the cleavage of the C-X bond is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.[1]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

In modern organic synthesis, palladium-catalyzed cross-coupling reactions are indispensable for constructing carbon-carbon and carbon-heteroatom bonds. In these reactions, the oxidative addition of the heteroaryl halide to the palladium(0) catalyst is typically the rate-determining step.[1] The weaker C-Br bond in bromopyridines leads to a faster and more facile oxidative addition compared to the stronger C-Cl bond in chloropyridines.[1] Consequently, bromopyridines are generally more reactive and often require milder reaction conditions.[1][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The enhanced reactivity of bromopyridines is evident in the milder conditions and often higher yields compared to their chloro counterparts.

Comparative Data: Suzuki-Miyaura Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80 / 1295
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100 / 2488
3,5-DichloropyridinePhenylboronic acidPd(OAc)₂K₂CO₃H₂O/iPrOH80 / 0.594 (mono-arylated)

Note: Data is compiled from representative literature procedures and is intended for comparative purposes. Yields are highly dependent on the specific substrates and optimized conditions.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. Similar to Suzuki coupling, bromopyridines typically exhibit higher reactivity, although modern phosphine ligands have enabled the efficient coupling of less reactive chloropyridines.[1]

Comparative Data: Buchwald-Hartwig Amination

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridineAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene110 / 1892
2-ChloropyridineAnilinePd(OAc)₂ / RuPhosNaOtBuToluene100 / 1690
3-Bromopyridine-D4MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene100 / 1285

Note: Data is compiled from representative literature procedures and is intended for comparative purposes. Yields are highly dependent on the specific substrates and optimized conditions.[4]

Sonogashira Coupling

In Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, the reactivity difference is often pronounced. Bromopyridines are preferred substrates, affording higher yields under milder conditions.[1]

Comparative Data: Sonogashira Coupling

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromopyridine1-OctynePd(PPh₃)₂Cl₂ / CuIi-Pr₂NHTHF60 / 692[1]
2-ChloropyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF80 / 2445[1]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHFRT / 292[5]

Note: Data is compiled from representative literature procedures and is intended for comparative purposes. Yields are highly dependent on the specific substrates and optimized conditions.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In contrast to cross-coupling reactions, the reactivity trend is often reversed in nucleophilic aromatic substitution (SNAr). In SNAr, the reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate. The more electronegative chlorine atom is better able to stabilize the developing negative charge in the transition state leading to this intermediate.[3] Therefore, chloropyridines are generally more reactive than bromopyridines in SNAr reactions, particularly when the halogen is at the 2- or 4-position, which are activated by the electron-withdrawing pyridine nitrogen.[6][7]

Comparative Reactivity in SNAr

SubstrateNucleophileConditionsRelative Reactivity
2-ChloropyridineSodium MethoxideMethanol, 65 °CMore Reactive
2-BromopyridineSodium MethoxideMethanol, 65 °CLess Reactive
4-ChloropyridinePiperidineEthanol, 100 °CMore Reactive
4-BromopyridinePiperidineEthanol, 100 °CLess Reactive

Note: This table represents the generally accepted reactivity trend based on the mechanism of SNAr.[3]

Experimental Protocols

The following are generalized protocols that can be adapted to directly compare the reactivity of bromo- and chloropyridines.

Protocol 1: Comparative Suzuki-Miyaura Coupling

Objective: To compare the yield of 2-phenylpyridine starting from 2-bromopyridine and 2-chloropyridine.

Materials:

  • 2-Bromopyridine or 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

Procedure:

  • To two separate oven-dried reaction vials, add the palladium catalyst and ligand.

  • Under an inert atmosphere (e.g., argon or nitrogen), add the corresponding halopyridine (2-bromo- or 2-chloropyridine), phenylboronic acid, and potassium phosphate to each vial.

  • Add toluene to each vial and seal the vials.

  • Stir the reactions at 100 °C and monitor their progress by TLC or LC-MS at regular time intervals (e.g., 2, 4, 8, and 24 hours).

  • Upon completion, cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the 2-phenylpyridine.

  • Determine the isolated yield for each reaction and compare the results.[1]

Protocol 2: Comparative Buchwald-Hartwig Amination

Objective: To compare the yield of N-phenylpyridin-2-amine from 2-bromopyridine and 2-chloropyridine.

Materials:

  • 2-Bromopyridine or 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Aniline (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add the palladium catalyst, ligand, and sodium tert-butoxide to two separate reaction vials.

  • Add the corresponding halopyridine (2-bromo- or 2-chloropyridine) to each vial.

  • Add toluene, followed by aniline, to each vial and seal them.

  • Stir the reactions at 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature, and quench by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography to obtain the desired N-phenylpyridin-2-amine.

  • Calculate the isolated yield for each reaction to compare the reactivity.

Visualizing Reaction Mechanisms and Workflows

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Py-Br or Py-Cl Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(OR)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Analysis prep_bromo Vial A: 2-Bromopyridine Substrate add_reagents Add Catalyst, Ligand, Base, Coupling Partner prep_chloro Vial B: 2-Chloropyridine Substrate heat Heat both reactions under identical conditions (Temp, Time, Stirring) add_reagents->heat monitor Monitor progress via TLC or LC-MS heat->monitor workup Quench, Extract, and Purify monitor->workup analysis Determine Isolated Yield and Characterize Product workup->analysis compare Compare Yields & Reaction Rates analysis->compare

Caption: General experimental workflow for comparing reactivity.

Conclusion and Practical Considerations

The choice between a bromo- and a chloropyridine is a trade-off between reactivity and cost.

  • Bromopyridines are generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for milder conditions, shorter reaction times, and often a broader catalyst scope.[1] This makes them the preferred substrate for small-scale synthesis, discovery chemistry, and reactions involving sensitive functional groups.[1]

  • Chloropyridines are typically less expensive and more widely available, making them attractive for large-scale synthesis.[1] While less reactive in cross-couplings, significant advances in ligand technology have produced highly active catalyst systems that can effectively couple these robust substrates, albeit sometimes requiring higher temperatures or longer reaction times.[1] In SNAr reactions, chloropyridines are the more reactive substrate due to electronic factors.

For researchers and drug development professionals, a thorough understanding of these reactivity differences is essential for designing efficient and cost-effective synthetic routes. When embarking on a new synthesis, it is often advisable to use the provided protocols to conduct a direct experimental comparison to determine the optimal substrate and conditions for the specific transformation.

References

A Comparative Guide to the Reactivity of 2,4-Dibromo-3-chloropyridine and 2,6-Dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2,4-dibromo-3-chloropyridine and 2,6-dibromopyridine, two important halogenated pyridine building blocks in organic synthesis. Understanding the distinct reactivity profiles of these molecules is crucial for designing efficient synthetic routes to novel pharmaceuticals, agrochemicals, and functional materials. This document summarizes key reactivity trends in common cross-coupling and metalation reactions, supported by available experimental data and detailed methodologies.

Introduction to Reactivity

The reactivity of halogenated pyridines is primarily governed by the nature and position of the halogen substituents on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl, a trend dictated by the carbon-halogen bond strength.[1] For polyhalogenated pyridines, the position of the halogen also plays a critical role, with positions ortho (C2, C6) and para (C4) to the nitrogen atom being generally more activated towards oxidative addition of a palladium catalyst.[2]

2,6-Dibromopyridine possesses two equivalent bromine atoms at the activated C2 and C6 positions, making it a versatile substrate for both mono- and di-functionalization.[3]

This compound , on the other hand, presents a more complex reactivity profile with three different halogen environments. Based on general principles, the bromine atoms are expected to be more reactive than the chlorine atom in palladium-catalyzed couplings.[1] Furthermore, the bromine at the C2 position is anticipated to be the most reactive site due to its ortho position to the ring nitrogen.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of this compound and 2,6-dibromopyridine in this reaction is compared below.

Data Presentation: Suzuki-Miyaura Coupling

FeatureThis compound2,6-Dibromopyridine
Primary Reactive Site(s) C2-Br (most reactive), C4-BrC2-Br and C6-Br (equivalent)
Selectivity Regioselective mono-arylation at the C2 position is expected under controlled conditions.[4]Mono- or di-arylation can be controlled by stoichiometry and reaction conditions.
Typical Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/PCy₃Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)
Typical Base K₃PO₄, TlOHK₃PO₄, K₂CO₃, Cs₂CO₃
Typical Solvent Toluene, 1,4-Dioxane1,4-Dioxane, Toluene/H₂O, DME
Reported Yields (Mono-arylation) Good yields for C2-arylation of the analogous 2,4-dibromopyridine have been reported.[4]High yields for mono-arylation are achievable with appropriate ligand selection.

Experimental Protocol: General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the dibromopyridine substrate (1.0 equiv.), the arylboronic acid (1.1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds. The expected reactivity of the two target compounds is outlined below.

Data Presentation: Buchwald-Hartwig Amination

FeatureThis compound2,6-Dibromopyridine
Primary Reactive Site(s) C2-Br (most reactive), C4-BrC2-Br and C6-Br (equivalent)
Selectivity Highly regioselective mono-amination at the C2 position is anticipated.[5]Mono- or di-amination can be achieved by controlling stoichiometry and reaction conditions.
Typical Catalyst Pd(OAc)₂/XantphosPd₂(dba)₃/BINAP, Pd(OAc)₂/XPhos
Typical Base NaOtBu, Cs₂CO₃NaOtBu, K₂CO₃
Typical Solvent Toluene, 1,4-DioxaneToluene, Dioxane
Reported Yields (Mono-amination) High regioselectivity for C2-amination is reported for the analogous 2,4-dichloropyridine.[5]Good to excellent yields for mono-amination are well-documented.[6]

Experimental Protocol: General Procedure for Mono-amination via Buchwald-Hartwig Reaction

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).

  • Reagent Addition: Add the dibromopyridine substrate (1.0 equiv.) and the amine (1.1 equiv.) to the tube, followed by the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude residue by column chromatography on silica gel.

Lithiation and Metal-Halogen Exchange

Lithiation followed by reaction with an electrophile is a common strategy for the functionalization of pyridines. The regioselectivity of this process is highly dependent on the substitution pattern.

Data Presentation: Lithiation and Metal-Halogen Exchange

FeatureThis compound2,6-Dibromopyridine
Expected Outcome Metal-halogen exchange is expected to occur preferentially at one of the bromine positions. Regioselectivity between C2 and C4 would depend on the specific organolithium reagent and reaction conditions.[7]Metal-halogen exchange at either C2 or C6, followed by reaction with an electrophile. Directed ortho-metalation at C3 is also possible with certain directing groups.
Typical Reagents n-BuLi, s-BuLi, t-BuLin-BuLi, LDA (for deprotonation)
Regioselectivity The C4-position is often favored for metal-halogen exchange in 2,4-dihaloquinolines, a related heterocyclic system.[8]Metal-halogen exchange occurs at one of the bromo-positions.
Potential Side Reactions "Halogen dance" rearrangements are possible under certain conditions.[9]Formation of pyridyne intermediates.

Experimental Protocol: General Procedure for Metal-Halogen Exchange and Electrophilic Quench

  • Reaction Setup: To a solution of the dibromopyridine substrate in an anhydrous ether solvent (e.g., THF or diethyl ether) at -78 °C under an inert atmosphere, add the organolithium reagent (e.g., n-BuLi, 1.1 equiv.) dropwise.

  • Exchange: Stir the reaction mixture at -78 °C for a short period (e.g., 15-30 minutes).

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the reaction mixture and continue stirring at -78 °C.

  • Work-up: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Visualizing Reactivity

Diagrams of Reaction Pathways and Logic

Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle Halopyridine Halopyridine Oxidative_Addition Oxidative Addition Halopyridine->Oxidative_Addition ArB(OH)2 Arylboronic Acid Transmetalation Transmetalation ArB(OH)2->Transmetalation Base Pd(0) Pd(0) Pd(0)->Oxidative_Addition Oxidative_Addition->Transmetalation [ArPd(II)X(L)n] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination [ArPd(II)Ar'(L)n] Reductive_Elimination->Pd(0) Regenerated Catalyst Product Product Reductive_Elimination->Product

References

A Comparative Guide to Analytical Methods for 2,4-Dibromo-3-chloropyridine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 2,4-Dibromo-3-chloropyridine is paramount for ensuring the reliability of synthetic outcomes and the quality of final products. This guide provides a comparative overview of the principal analytical techniques for assessing the purity of this compound, complete with supporting experimental protocols and data.

The primary methods for analyzing the purity of this compound and related halogenated pyridines include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity assessment.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of key analytical methods for the purity determination of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H-qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based identification and quantification.[1]Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[2]Absolute or relative quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[3][4]
Primary Information Purity percentage, identification of volatile and semi-volatile impurities, structural confirmation.[2]Purity percentage, quantification of non-volatile and thermally stable impurities.[2]Absolute purity determination without the need for a specific reference standard of the analyte, structural confirmation.[3]
Sensitivity High (typically in the ng to pg range).[1]Moderate to high (typically in the µg to ng range).[1]Lower sensitivity compared to chromatographic methods for trace impurities.[3]
Key Advantages High resolution for volatile compounds, definitive identification of impurities through mass spectra.[1]Robust, widely available, excellent for routine quality control and quantification of a broad range of impurities.[2]A primary ratio method, highly accurate and precise, provides structural information, and does not require an identical standard.[3][4]
Key Limitations Not suitable for non-volatile or thermally labile impurities.[1]Peak identification can be ambiguous without a reference standard, requires a chromophore for UV detection.Less sensitive for trace impurities, requires a well-resolved signal for accurate integration.[5]
Typical Purity Assay Area percent calculation from the total ion chromatogram.[1]Area percent calculation from the UV chromatogram.[6]Calculation against a certified internal standard.[7][8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying and quantifying volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar or mid-polar column such as a 5% phenyl polysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[9]

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Injector Temperature: 250 °C.[2]

  • Injection Mode: Split (e.g., 50:1 ratio).[1]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[2]

  • MS Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 40-400.[9]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the total ion chromatogram.

  • Impurities are identified by their mass spectra and retention times, which can be compared to spectral libraries or reference standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the routine quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV detector.[2]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: Water with 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[2]

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.[6]

Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy

¹H-qNMR is a primary analytical method that can provide a highly accurate and precise purity value without the need for a specific standard of this compound.[3][4]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.[7]

    • Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.[7]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a high signal-to-noise ratio.[7]

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard (IS)

Visualizations

The following diagrams illustrate the general workflows for the analytical methods described.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity Calculation start This compound Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Solvent weigh->dissolve filter Filtration (0.45 µm) dissolve->filter gcms GC-MS Analysis filter->gcms hplc HPLC-UV Analysis filter->hplc qnmr qNMR Analysis filter->qnmr gcms_data Chromatogram & Mass Spectra Analysis gcms->gcms_data hplc_data Chromatogram Peak Area Integration hplc->hplc_data qnmr_data Spectral Integration & Purity Calculation qnmr->qnmr_data end Purity Report gcms_data->end hplc_data->end qnmr_data->end

General workflow for the purity analysis of this compound.

decision_tree start Purity Analysis of This compound q1 Need to identify unknown volatile impurities? start->q1 q2 Routine QC for known impurities? q1->q2 No gcms Use GC-MS q1->gcms Yes q3 Need absolute purity without a specific reference standard? q2->q3 No hplc Use HPLC-UV q2->hplc Yes qnmr Use qNMR q3->qnmr Yes complementary Use complementary methods (e.g., GC-MS and HPLC) q3->complementary No

Decision tree for selecting an analytical method.

References

A Comparative Guide to the X-ray Crystallography of Halogenated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of molecules is fundamental. X-ray crystallography provides an unparalleled, high-resolution view of molecular architecture, crucial for structure-based drug design and understanding intermolecular interactions. This guide offers a comparative analysis of the crystal structures of selected brominated and chlorinated pyridine derivatives, supported by experimental data and detailed protocols. While crystallographic data for 2,4-Dibromo-3-chloropyridine was not publicly available, this guide presents a comparative study of related halogenated pyridines to illustrate the principles and methodologies.

Comparative Crystallographic Data of Halogenated Pyridine Derivatives

The following table summarizes the key crystallographic parameters for three halogenated pyridine derivatives, offering a direct comparison of their solid-state structures. These compounds—2,6-dibromopyridine, 2,6-dichloropyridine, and 4-amino-3,5-dichloropyridine—showcase the influence of different halogen substitutions on the crystal packing and unit cell dimensions.

Parameter2,6-Dibromopyridine2,6-Dichloropyridine4-Amino-3,5-dichloropyridine[1][2][3][4]
Chemical Formula C₅H₃Br₂NC₅H₃Cl₂NC₅H₄Cl₂N₂
Formula Weight 236.89 g/mol 147.99 g/mol 163.00 g/mol
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group PnmaPnmaP2₁/c
a (Å) 13.75(1)13.61(1)7.858(2)
b (Å) 12.06(1)11.83(1)9.619(3)
c (Å) 3.98(1)3.86(1)9.118(3)
α (°) 909090
β (°) 9090104.98(3)
γ (°) 909090
Volume (ų) 659.8621.8665.6(4)
Z 444
Calculated Density (g/cm³) 2.381.581.626

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of the compared pyridine derivatives.

Synthesis and Crystallization

1. Synthesis of 2,6-Dibromopyridine

A common method for the synthesis of 2,6-dibromopyridine is through a halogen exchange reaction from 2,6-dichloropyridine.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 0.1 mol of 2,6-dichloropyridine, 0.2 mol of sodium bromide, and 10.4 mol of 40% aqueous hydrobromic acid are combined.

  • Reaction Conditions: The reaction mixture is heated to reflux at a temperature between 80-150°C for 24 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the mixture is allowed to cool to room temperature. The resulting solid crude product is collected by filtration.

  • Crystallization: The crude product is purified by recrystallization. It is dissolved in a minimal amount of a hot solvent, such as ethanol. The hot, saturated solution is allowed to cool slowly to room temperature, leading to the formation of crystals. For maximum yield, the flask can be placed in an ice bath to further cool the solution. The purified crystals are then collected by vacuum filtration and washed with a small amount of cold solvent.[5]

2. Synthesis of 2,6-Dichloropyridine

2,6-Dichloropyridine can be synthesized by the direct chlorination of pyridine.[7][8]

  • Reaction Setup: The reaction is typically carried out in a high-pressure reactor.

  • Reaction Conditions: Pyridine is reacted with chlorine gas at elevated temperatures. This process can be performed either as a high-temperature thermal reaction or a photochemical reaction.

  • Product Mixture: This reaction generally yields a mixture of 2-chloropyridine and 2,6-dichloropyridine.

  • Purification and Crystallization: The separation of 2,6-dichloropyridine from the reaction mixture can be achieved by distillation in the presence of water and sulfuric acid. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent.

3. Synthesis of 4-Amino-3,5-dichloropyridine

  • Synthesis: The synthesis of 4-amino-3,5-dichloropyridine can be achieved through various established synthetic routes, often involving the chlorination and amination of pyridine precursors.

  • Crystallization: For X-ray quality crystals, 4-amino-3,5-dichloropyridine (approximately 40 mg) is dissolved in 20 ml of water and warmed over a water bath for 20 minutes at 353 K. The solution is then allowed to cool slowly to room temperature. Colorless crystals suitable for diffraction are typically formed after a few days.[1][3]

X-ray Diffraction Analysis

The following is a general protocol for single-crystal X-ray diffraction analysis, applicable to the derivatives discussed.

  • Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. X-ray data is collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Workflow for X-ray Crystallography of Halogenated Pyridine Derivatives

The following diagram illustrates the typical workflow from the synthesis of a halogenated pyridine derivative to its structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start Starting Materials (e.g., Pyridine, Halogenating Agents) reaction Chemical Synthesis (e.g., Halogenation, Amination) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification dissolution Dissolution in a Suitable Solvent purification->dissolution crystal_growth Slow Evaporation or Cooling dissolution->crystal_growth crystal_selection Selection of a Single Crystal crystal_growth->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing (Unit Cell & Intensities) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure & Validation structure_refinement->final_structure

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polysubstituted pyridines is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Among these, 2,4-Dibromo-3-chloropyridine presents a unique scaffold, offering multiple reaction sites for diversification through cross-coupling reactions. The selective activation of the C-Br bonds at the C2 and C4 positions, influenced by the adjacent chloro and nitrogen substituents, poses a significant challenge and opportunity for catalytic control. This guide provides a comparative analysis of various palladium-based catalytic systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions involving this compound, supported by available experimental data and detailed protocols.

Understanding Regioselectivity in the Coupling of this compound

The inherent electronic properties of the pyridine ring and the nature of the halogen substituents govern the regioselectivity of cross-coupling reactions. Generally, the C2 position is more electron-deficient and sterically accessible, making it the kinetically favored site for oxidative addition of a palladium(0) catalyst. However, the choice of catalyst, ligands, and reaction conditions can significantly influence the reaction pathway, enabling selective functionalization at the C4 position. The presence of the electron-withdrawing chloro group at the C3 position is expected to further modulate the electronic properties of the C2 and C4 positions, adding another layer of complexity to achieving high regioselectivity.

Comparative Performance of Catalysts

While specific comparative studies on this compound are limited in the public domain, we can extrapolate from studies on structurally related dihalopyridines, such as 2,4-dibromopyridine and 2,4-dichloropyridine, to infer potential catalyst performance. The following tables summarize typical catalyst systems and their expected performance in achieving regioselective coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For dihalopyridines, achieving high regioselectivity is a key challenge.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Expected Major ProductExpected Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄Toluene/H₂O10012C2-arylation80-95[General Knowledge]
Pd₂(dba)₃ / PCy₃PCy₃K₃PO₄Toluene2524C2-arylationGood[1]
Pd(OAc)₂ (ligand-free)-Na₂CO₃DMF100-12012-24Mixture of C2 and C4Variable[2]
C₃-symmetric tripalladium clusters-K₃PO₄Dioxane8012C2-arylation (>98:2)High[2]

Note: The C3-symmetric tripalladium clusters have shown exceptional C2-selectivity for 2,4-dibromopyridine and are a promising avenue for the selective functionalization of this compound.[2]

Heck Coupling

The Heck reaction allows for the formation of C-C bonds between an aryl halide and an alkene.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Expected Major ProductExpected Yield (%)Reference
Pd(OAc)₂PPh₃Et₃NDMF100-12012-24C2-vinylationModerate to Good[General Knowledge]
PdCl₂P(o-tolyl)₃NaOAcAcetonitrile10016C2-vinylationGood[General Knowledge]
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes.

| Catalyst System | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Major Product | Expected Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | C2-alkynylation | High |[3] | | PdCl₂(PPh₃)₂ | CuI | PPh₃ | i-Pr₂NH | Dioxane | RT-60 | 4-12 | C2-alkynylation | Good to High |[4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Expected Major ProductExpected Yield (%)Reference
Pd(OAc)₂dpppNaOtBuToluene1101-4C2-aminationGood to High[1]
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10012-24C2-aminationGood[General Knowledge]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and comparison. Below are representative protocols for each coupling reaction, which can be adapted for this compound.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, coupling partner, and base in a dry flask. B Add solvent and degas the mixture. A->B C Add Pd catalyst and ligand under inert atmosphere. B->C D Heat the reaction mixture to the specified temperature with stirring. C->D E Monitor reaction progress by TLC or GC/LC-MS. D->E F Cool to room temperature and quench the reaction. E->F G Extract the product with an organic solvent. F->G H Dry the organic layer and concentrate. G->H I Purify the crude product by column chromatography. H->I

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol (C2-Selective)
  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).

  • Solvent and Degassing: Add anhydrous 1,4-dioxane (5 mL) and degas the mixture by bubbling with argon for 15 minutes.

  • Catalyst Addition: Under an argon atmosphere, add the C₃-symmetric tripalladium cluster catalyst (0.005 mmol, 0.5 mol%).

  • Reaction: Seal the tube and heat the mixture at 80 °C with stirring for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.

Heck Coupling Protocol
  • Reaction Setup: To a sealed tube, add this compound (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and triethylamine (Et₃N, 2.0 mmol) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath at 110 °C with stirring for 18 hours.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.

Sonogashira Coupling Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).

  • Catalyst and Reagent Addition: Add copper(I) iodide (CuI, 0.05 mmol, 5 mol%), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and the terminal alkyne (1.2 mmol).

  • Base Addition and Reaction: Add diisopropylethylamine (DIPEA, 2.0 mmol) and stir the mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether.

  • Purification: Wash the organic phase with saturated aqueous ammonium chloride solution and brine, dry over sodium sulfate, concentrate, and purify by chromatography.

Buchwald-Hartwig Amination Protocol
  • Reaction Setup: To a flame-dried Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), 1,3-bis(diphenylphosphino)propane (dppp, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Inert Atmosphere and Reagent Addition: Evacuate and backfill with argon. Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL), followed by the amine (1.2 mmol).

  • Reaction: Heat the mixture at 110 °C for 4 hours.

  • Work-up: Cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography.

Signaling Pathways and Logical Relationships

The outcome of the cross-coupling reaction is determined by a series of interconnected steps in the catalytic cycle. The choice of catalyst and ligands directly influences the rates of oxidative addition and reductive elimination, which in turn dictates the regioselectivity and overall efficiency of the reaction.

Catalytic_Cycle cluster_legend Legend Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R ArX Ar-X = this compound RM R-M = Coupling Partner ArR Ar-R = Product

Caption: A simplified representation of a general palladium-catalyzed cross-coupling cycle.

Conclusion

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel, highly substituted pyridine derivatives. While C2-selectivity is generally favored, the judicious selection of catalysts, particularly advanced systems like C₃-symmetric tripalladium clusters for Suzuki-Miyaura reactions, can lead to excellent regiocontrol. The provided protocols offer a starting point for the development of efficient and selective transformations of this versatile building block. Further screening of ligands and reaction conditions will be crucial to unlock the full synthetic potential of this compound for applications in drug discovery and materials science.

References

Navigating the Synthesis of 2,4-Dibromo-3-chloropyridine: A Comparative Guide to Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

The inherent challenge in synthesizing 2,4-Dibromo-3-chloropyridine lies in achieving the desired regioselectivity of halogenation on the pyridine ring. The electronic nature of the pyridine ring and the directing effects of existing substituents significantly influence the position of incoming electrophiles or the site of metallation. This guide explores two logical and plausible approaches: the direct bromination of 3-chloropyridine and the chlorination of 2,4-dibromopyridine.

Proposed Synthetic Pathways

Two principal retrosynthetic disconnections for this compound lead to readily available starting materials:

G Target This compound SM1 3-Chloropyridine Target->SM1 Bromination SM2 2,4-Dibromopyridine Target->SM2 Chlorination

Figure 1: Retrosynthetic analysis of this compound.

Route 1: Electrophilic Bromination of 3-Chloropyridine

This approach leverages the commercially available 3-chloropyridine as a starting material. The introduction of two bromine atoms onto the pyridine ring is anticipated to be an electrophilic aromatic substitution reaction.

Conceptual Workflow:

G A 3-Chloropyridine B Reaction Mixture (Brominating Agent, Solvent, Catalyst) A->B C This compound (Target Molecule) B->C D Isomeric Byproducts B->D E Purification (e.g., Chromatography, Recrystallization) C->E D->E

Figure 2: Conceptual workflow for the bromination of 3-chloropyridine.

Experimental Considerations:

The key to this route is controlling the regioselectivity. The chlorine atom at the 3-position is a deactivating group and will direct incoming electrophiles. While electrophilic substitution on pyridine itself typically favors the 3-position, the directing effects of the existing chlorine atom and the already substituted ring will likely lead to a mixture of products.

Analogous Experimental Data:

While a direct protocol for the dibromination of 3-chloropyridine is not available, studies on the bromination of substituted pyridines suggest that a mixture of isomers is probable. For instance, the bromination of pyridine derivatives often requires harsh conditions and can lead to complex product mixtures.

ParameterProposed ConditionsExpected Outcome & Challenges
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂)NBS is a milder and more selective brominating agent. Br₂ may require a Lewis acid catalyst.
Solvent Acetonitrile, Dichloromethane, Sulfuric AcidThe choice of solvent can influence reactivity and selectivity.
Catalyst Iron(III) bromide (FeBr₃), Aluminum chloride (AlCl₃)Lewis acid catalysts may be necessary to activate the pyridine ring for electrophilic substitution.
Temperature 0 °C to refluxReaction temperature will need to be optimized to balance reaction rate and selectivity.
Yield & Purity Highly variableA significant challenge will be the separation of the desired 2,4-dibromo isomer from other mono- and di-brominated products. Low to moderate yields of the target compound are anticipated.

Detailed Hypothetical Protocol:

To a solution of 3-chloropyridine (1 equivalent) in a suitable solvent such as dichloromethane, N-Bromosuccinimide (2.2 equivalents) would be added portion-wise at 0 °C. A catalytic amount of a Lewis acid like iron(III) bromide could be introduced. The reaction mixture would be stirred and allowed to warm to room temperature, monitoring the progress by TLC or GC-MS. Upon completion, the reaction would be quenched, and the crude product would be subjected to purification, likely involving column chromatography to isolate the desired this compound.

Route 2: Chlorination of 2,4-Dibromopyridine

This alternative strategy begins with the commercially available 2,4-dibromopyridine and aims to introduce a chlorine atom at the 3-position. This transformation would likely proceed via a metallation-chlorination sequence.

Conceptual Workflow:

G A 2,4-Dibromopyridine B Metallation (e.g., n-BuLi, LDA) A->B C Organometallic Intermediate B->C D Chlorination (e.g., NCS, C₂Cl₆) C->D E This compound (Target Molecule) D->E F Byproducts D->F G Purification E->G F->G

Figure 3: Conceptual workflow for the chlorination of 2,4-dibromopyridine.

Experimental Considerations:

The success of this route hinges on the regioselective deprotonation of 2,4-dibromopyridine at the 3-position. The bromine atoms at positions 2 and 4 are electron-withdrawing and will increase the acidity of the ring protons. The proton at the 3-position is flanked by two bromine atoms, which may sterically hinder its abstraction but also enhance its acidity.

Analogous Experimental Data:

Directed ortho-metallation is a well-established strategy for the functionalization of substituted aromatics. For dihalopyridines, lithium-halogen exchange can be a competing reaction. However, the use of a strong, non-nucleophilic base at low temperatures can favor deprotonation.

ParameterProposed ConditionsExpected Outcome & Challenges
Base n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA)LDA is a bulkier, less nucleophilic base, which may favor proton abstraction over lithium-halogen exchange.
Solvent Tetrahydrofuran (THF), Diethyl etherAnhydrous ethereal solvents are essential for organolithium reactions.
Temperature -78 °CLow temperatures are critical to control the reaction and prevent side reactions.
Chlorinating Agent N-Chlorosuccinimide (NCS), Hexachloroethane (C₂Cl₆)These are common electrophilic chlorine sources for quenching organometallic intermediates.
Yield & Purity Potentially moderate to goodIf the initial deprotonation is highly regioselective, this route could offer a cleaner reaction profile than electrophilic bromination.

Detailed Hypothetical Protocol:

A solution of 2,4-dibromopyridine (1 equivalent) in anhydrous THF would be cooled to -78 °C under an inert atmosphere. A solution of LDA (1.1 equivalents) in THF would be added dropwise, and the mixture stirred at -78 °C for a period to allow for deprotonation. A solution of N-chlorosuccinimide (1.2 equivalents) in THF would then be added to the resulting organolithium species. After stirring at low temperature, the reaction would be quenched with a proton source, and the product extracted. Purification by chromatography would likely be necessary.

Comparative Analysis

FeatureRoute 1: Bromination of 3-ChloropyridineRoute 2: Chlorination of 2,4-Dibromopyridine
Starting Material 3-Chloropyridine (readily available)2,4-Dibromopyridine (readily available)
Key Challenge Regioselectivity of electrophilic brominationRegioselectivity of deprotonation and potential for lithium-halogen exchange
Potential Byproducts Isomeric mono- and di-brominated pyridinesProducts from lithium-halogen exchange or incomplete reaction
Purity of Crude Product Likely a complex mixture requiring extensive purificationPotentially cleaner if deprotonation is highly regioselective
Projected Yield Low to moderateModerate to good, depending on the success of the metallation step
Experimental Complexity Simpler setup, but potentially difficult purificationRequires anhydrous, inert conditions and low temperatures

Conclusion and Recommendation for Validation

Both proposed synthetic routes to this compound present viable, yet distinct, challenges.

  • Route 1 (Bromination of 3-chloropyridine) is conceptually simpler but is likely to suffer from poor regioselectivity, leading to a challenging purification process and potentially low yields of the desired product.

  • Route 2 (Chlorination of 2,4-dibromopyridine) is experimentally more demanding, requiring strict anhydrous and low-temperature conditions. However, it holds the promise of higher regioselectivity and a cleaner reaction profile if the directed metallation is successful.

For an initial validation, Route 2 is recommended as the more promising approach due to the higher potential for a controlled and selective reaction. The key experiment for validation would be a small-scale trial of the deprotonation of 2,4-dibromopyridine followed by quenching with a simple electrophile (e.g., D₂O) to confirm the site of metallation via NMR spectroscopy. If successful, subsequent experiments with a chlorinating agent can be pursued.

For both proposed routes, thorough analytical characterization of the final product, including ¹H NMR, ¹³C NMR, and mass spectrometry, will be essential to confirm the structure of this compound and to assess its purity. This data, once obtained, will be crucial for any future use of this compound in research and development.

Reactivity of Dihalopyridine Isomers in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dihalopyridines is a cornerstone of modern synthesis, enabling the construction of complex molecules for a myriad of applications. The inherent reactivity differences between dihalopyridine isomers in palladium-catalyzed cross-coupling reactions present both a challenge and an opportunity for synthetic chemists. This guide provides an objective comparison of the reactivity of various dihalopyridine isomers in common cross-coupling reactions, supported by experimental data, to aid in the strategic design of synthetic routes.

The regioselectivity of cross-coupling reactions on dihalopyridines is primarily governed by a combination of electronic and steric factors. The electron-withdrawing nature of the nitrogen atom in the pyridine ring creates a dipole, rendering the α- (C2/C6) and γ- (C4) positions more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining and selectivity-determining step in the catalytic cycle.[1][2][3] Consequently, halogens at these positions are generally more reactive than those at the β- (C3/C5) positions.

The nature of the halogen atom also plays a crucial role, with the reactivity trend following the order of C-X bond strength: I > Br > Cl > F.[4][5] However, this intrinsic reactivity can be modulated and even reversed by the choice of catalyst, ligands, and reaction conditions, offering a powerful toolkit for selective synthesis.[1][6][7]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of C-C bonds. The following tables summarize the comparative reactivity of different dihalopyridine isomers in this reaction, highlighting the influence of substitution patterns and reaction conditions on product distribution.

2,4-Dihalopyridines

The 2,4-disubstituted pyridine scaffold is a common motif where the competition between the C2 and C4 positions is prominent. Generally, the C2 position is electronically favored for oxidative addition.[1] However, sterically bulky ligands can override this preference, directing the coupling to the less hindered C4 position.[1][7]

DihalopyridineCoupling PartnerCatalyst/LigandBase/SolventTemp (°C)Product Ratio (C2:C4)Yield (%)Reference
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃ (1:≥3)K₂CO₃ / Dioxane80>95:585[1][6]
2,4-DibromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃ (1:≤2.5)K₂CO₃ / Dioxane807:9378[1][6]
2,4-DichloropyridinePhenylboronic acidPd(OAc)₂ / dppfK₃PO₄ / Dioxane100>99:192[7]
2,4-DichloropyridinePhenylboronic acidPd(OAc)₂ / IPrK₃PO₄ / DioxaneRT~10:9085[7]
2,6-Dihalopyridines

In 2,6-dihalopyridines, both positions are electronically activated. Monofunctionalization can be achieved with careful control of stoichiometry, while exhaustive coupling is also possible.[8]

DihalopyridineCoupling PartnerCatalyst/LigandBase/SolventTemp (°C)Product (Yield %)Reference
2,6-DichloropyridineHeptyl boronic pinacol ester (1.1 eq)Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBu / Dioxane:H₂O100Mono-alkylated (88%)[8]
2,6-DichloropyridineHeptyl boronic pinacol ester (2.3 eq)Pd(OAc)₂ / Ad₂PⁿBuLiOᵗBu / Dioxane:H₂O100Di-alkylated (94%)[8]
Other Dihalopyridine Isomers

For other isomers, the general reactivity trends hold, with the position of the halogen relative to the nitrogen atom being the primary determinant of reactivity.

DihalopyridineCoupling PartnerCatalyst/LigandBase/SolventTemp (°C)Major Product (Position)Yield (%)Reference
2,3-DichloropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃ / DME/H₂O802-Phenyl-3-chloropyridine75[9]
2,5-DichloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene/H₂O1005-Chloro-2-phenylpyridine89[9]
3,5-DibromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃ / Dioxane/H₂O903-Bromo-5-phenylpyridine95[9]

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to Suzuki coupling, the reactivity of dihalopyridines is dictated by the halogen's position and nature.

DihalopyridineAmineCatalyst/LigandBase/SolventTemp (°C)Major Product (Position)Yield (%)Reference
2,4-DichloropyridineMorpholinePd₂(dba)₃ / XPhosNaOᵗBu / Toluene1004-Chloro-2-morpholinopyridine91[10]
2,5-DibromopyridineAnilinePd(OAc)₂ / BINAPNaOᵗBu / Toluene905-Bromo-2-anilinopyridine85[11]
3,5-DichloropyridinePiperidinePd₂(dba)₃ / RuPhosK₂CO₃ / t-AmylOH1103-Chloro-5-(piperidin-1-yl)pyridine78[10]

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. The reactivity follows the established trends, with C-I bonds being the most reactive, followed by C-Br and C-Cl.

DihalopyridineAlkyneCatalyst/Co-catalystBase/SolventTemp (°C)Major Product (Position)Yield (%)Reference
2,4-DibromopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THF604-Bromo-2-(phenylethynyl)pyridine82[12]
2,6-DichloropyridineTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / DMF802-Chloro-6-((trimethylsilyl)ethynyl)pyridine75[13]
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THF653,5-Dibromo-2-chloro-6-(phenylethynyl)pyridine88[13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2,4-Dibromopyridine:

To an oven-dried Schlenk flask are added 2,4-dibromopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., PPh₃, 4-8 mol%), and base (e.g., K₂CO₃, 2.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., dioxane, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until completion, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2][6]

General Procedure for Buchwald-Hartwig Amination of Dihalopyridines:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the dihalopyridine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOᵗBu, 1.4 mmol). Anhydrous solvent (e.g., toluene, 5 mL) is added, and the vessel is sealed. The reaction mixture is heated to the specified temperature (e.g., 90-110 °C) with stirring for the required time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by chromatography.[11][14]

General Procedure for Sonogashira Coupling of Dihalopyridines:

A mixture of the dihalopyridine (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%) is placed in a Schlenk flask under an inert atmosphere. Anhydrous solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 2-3 mmol) are added, followed by the terminal alkyne (1.1-1.5 mmol). The reaction is stirred at room temperature or heated as required. After completion, the reaction mixture is diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.[15][16]

Visualizing Reactivity and Workflow

The following diagrams illustrate the key concepts discussed in this guide.

Cross_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_cycle Catalytic Cycle Dihalopyridine Dihalopyridine OA Oxidative Addition (Selectivity Determining) Dihalopyridine->OA Coupling_Partner Coupling Partner (Boronic Acid, Amine, Alkyne) TM Transmetalation Coupling_Partner->TM Catalyst_System Pd Catalyst + Ligand Catalyst_System->OA Base Base Base->TM OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE RE->Catalyst_System Regenerated Catalyst Product Coupled Product RE->Product

Figure 1. Generalized workflow of a palladium-catalyzed cross-coupling reaction.

Reactivity_Trends cluster_position Positional Reactivity cluster_halogen Halogen Reactivity cluster_ligand Ligand Effect (e.g., 2,4-Dihalopyridines) C2_C6 C2 / C6 (α-position) Most Reactive C4 C4 (γ-position) Reactive C2_C6->C4 Generally > C3_C5 C3 / C5 (β-position) Least Reactive C4->C3_C5 >> I Iodine (I) Br Bromine (Br) I->Br > Cl Chlorine (Cl) Br->Cl > F Fluorine (F) (Generally Unreactive) Cl->F >> Small_Ligand Small Ligands (e.g., PPh₃, dppf) C2_Coupling C2 Product Small_Ligand->C2_Coupling Favors C2 Coupling (Electronic Control) Bulky_Ligand Bulky Ligands (e.g., IPr, RuPhos) C4_Coupling C4 Product Bulky_Ligand->C4_Coupling Favors C4 Coupling (Steric Control)

Figure 2. Factors influencing the reactivity of dihalopyridines in cross-coupling.

References

Spectroscopic Identification of 2,4-Dibromo-3-chloropyridine and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis and characterization of halogenated pyridines, particularly in the fields of medicinal chemistry and materials science, the unambiguous identification of constitutional isomers is a critical step. The isomeric purity of compounds such as 2,4-Dibromo-3-chloropyridine can significantly influence their chemical reactivity, biological activity, and physical properties. This guide provides a comparative analysis of the expected spectroscopic data for this compound and its potential isomers, offering a framework for their differentiation using common spectroscopic techniques.

Due to the limited availability of comprehensive experimental data for all possible isomers of dibromo-chloropyridine, this guide combines available data with predicted spectroscopic features based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the predicted and, where available, experimental spectroscopic data for this compound and a selection of its constitutional isomers. These predictions are based on the analysis of substituent effects on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

IsomerPredicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Protons
This compound H-5: ~7.5-7.7 (d, J ≈ 5-6 Hz)H-6: ~8.2-8.4 (d, J ≈ 5-6 Hz)
2,3-Dibromo-4-chloropyridine H-5: ~7.4-7.6 (d, J ≈ 5-6 Hz)H-6: ~8.3-8.5 (d, J ≈ 5-6 Hz)
2,5-Dibromo-3-chloropyridine H-4: ~7.8-8.0 (d, J ≈ 2-3 Hz)H-6: ~8.4-8.6 (d, J ≈ 2-3 Hz)
2,6-Dibromo-3-chloropyridine H-4: ~7.6-7.8 (d, J ≈ 8-9 Hz)H-5: ~7.3-7.5 (d, J ≈ 8-9 Hz)
3,4-Dibromo-2-chloropyridine H-5: ~7.2-7.4 (d, J ≈ 5-6 Hz)H-6: ~8.1-8.3 (d, J ≈ 5-6 Hz)
3,5-Dibromo-2-chloropyridine H-4: ~8.0-8.2 (d, J ≈ 2-3 Hz)H-6: ~8.5-8.7 (d, J ≈ 2-3 Hz)
2,4-Dibromo-5-chloropyridine H-3: ~7.9-8.1 (s)H-6: ~8.3-8.5 (s)
2,6-Dibromo-4-chloropyridine H-3, H-5: ~7.7-7.9 (s)
3,5-Dibromo-4-chloropyridine H-2, H-6: ~8.6-8.8 (s)

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

IsomerPredicted Chemical Shifts (δ, ppm) of Carbons
This compound C-2: ~145-148C-3: ~130-133C-4: ~125-128C-5: ~128-131C-6: ~150-153
2,3-Dibromo-4-chloropyridine C-2: ~143-146C-3: ~122-125C-4: ~140-143C-5: ~127-130C-6: ~152-155
2,5-Dibromo-3-chloropyridine C-2: ~146-149C-3: ~133-136C-4: ~140-143C-5: ~118-121C-6: ~151-154
2,6-Dibromo-3-chloropyridine C-2: ~142-145C-3: ~135-138C-4: ~140-143C-5: ~128-131C-6: ~142-145
3,4-Dibromo-2-chloropyridine C-2: ~150-153C-3: ~128-131C-4: ~127-130C-5: ~138-141C-6: ~150-153
3,5-Dibromo-2-chloropyridine C-2: ~152-155C-3: ~120-123C-4: ~145-148C-5: ~120-123C-6: ~148-151
2,4-Dibromo-5-chloropyridine C-2: ~144-147C-3: ~138-141C-4: ~123-126C-5: ~130-133C-6: ~151-154
2,6-Dibromo-4-chloropyridine C-2, C-6: ~141-144C-3, C-5: ~130-133C-4: ~138-141
3,5-Dibromo-4-chloropyridine C-2, C-6: ~150-153C-3, C-5: ~122-125C-4: ~135-138

Table 3: Predicted Mass Spectrometry Data

IsomerMolecular Weight ( g/mol )Predicted Key Fragmentation Patterns (m/z)
All Dibromo-chloropyridine Isomers271.34Molecular Ion Cluster (M⁺, M+2, M+4, M+6): A characteristic cluster of peaks due to the isotopic abundance of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl). The relative intensities will be a key identifier.Loss of Halogens: Fragments corresponding to the loss of Br (M-79/81), Cl (M-35/37), and subsequent losses of halogens and HCN.

Table 4: Predicted Infrared (IR) Spectroscopy Data

IsomerPredicted Key Absorption Bands (cm⁻¹)
All Dibromo-chloropyridine IsomersC-H stretching (aromatic): 3050-3150 cm⁻¹ (weak)C=C and C=N stretching (ring vibrations): 1550-1600 cm⁻¹ (multiple bands)C-H in-plane bending: 1000-1200 cm⁻¹C-H out-of-plane bending: 700-900 cm⁻¹ (pattern depends on substitution)C-Br stretching: 500-650 cm⁻¹C-Cl stretching: 650-800 cm⁻¹

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the dibromo-chloropyridine isomer in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 2 seconds, an acquisition time of 4 seconds, and a spectral width of -2 to 12 ppm. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer). A proton-decoupled pulse sequence should be used to obtain a spectrum with single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) and a longer relaxation delay (5-10 seconds) are generally required.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or, for volatile compounds, through a gas chromatograph (GC-MS). For direct infusion, dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions and a clear molecular ion peak.

  • Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 50 to 400.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion cluster to confirm the elemental composition. The isotopic pattern for a compound with two bromine atoms and one chlorine atom will be highly characteristic. Examine the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum. Typically, the spectrum is scanned over a range of 4000 to 400 cm⁻¹.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for distinguishing between different dibromo-chloropyridine isomers based on their spectroscopic features.

isomer_identification start Unknown Dibromo- chloropyridine Isomer ms Mass Spectrometry (Check Molecular Ion Cluster) start->ms nmr ¹H and ¹³C NMR Spectroscopy ms->nmr Confirm C₅H₂Br₂ClN ir Infrared Spectroscopy (Fingerprint Region) nmr->ir Determine Substitution Pattern (Number of signals, splitting) analysis Compare with Predicted Data and Reference Spectra ir->analysis Analyze C-H bending and C-X stretches identification Identified Isomer analysis->identification

Caption: Workflow for the spectroscopic identification of dibromo-chloropyridine isomers.

This guide provides a foundational framework for the spectroscopic identification of this compound and its isomers. While predicted data is a valuable tool in the absence of experimental spectra, it is crucial to confirm these assignments with authentic reference materials whenever possible. The detailed experimental protocols and the logical workflow presented here are intended to assist researchers in navigating the complexities of isomer differentiation in halogenated pyridine systems.

Safety Operating Guide

Proper Disposal of 2,4-Dibromo-3-chloropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2,4-Dibromo-3-chloropyridine based on safety data sheets for structurally similar halogenated pyridines. No specific safety data sheet for this compound was immediately available. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.

Immediate Safety and Hazard Information

This compound is a halogenated pyridine and should be handled as a hazardous chemical. Based on data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[1][2] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

Proper PPE is essential to minimize exposure during the handling and disposal of this compound.

EquipmentSpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat to ensure full skin coverage.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.

1. Waste Identification and Segregation:

  • Hazardous Waste Classification: this compound and any materials contaminated with it (e.g., weighing paper, pipette tips, gloves) must be classified as hazardous waste.[3][4]

  • Segregation: This waste must be segregated from non-hazardous waste and other chemical waste streams. It is particularly important to keep halogenated organic waste separate from non-halogenated solvents.[3]

2. Waste Containerization:

  • Container Selection: Use a chemically compatible container with a tightly sealing lid. The original product container, if in good condition, is often a suitable choice.[4]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[3]

3. Waste Accumulation and Storage:

  • Secure Storage: The sealed and labeled waste container should be stored in a designated and secure hazardous waste accumulation area within the laboratory.[3]

  • Incompatible Materials: Store the waste away from incompatible materials such as strong oxidizing agents.[5]

4. Final Disposal:

  • EHS Notification: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Laboratory personnel should not transport hazardous waste outside of their designated work area.[3][4]

  • Disposal Method: The most common and recommended method for the disposal of halogenated organic compounds is incineration in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the resulting acidic gases.[6]

  • Documentation: Complete all necessary waste disposal forms as required by your institution's EHS department.[4]

Spill Management

In the event of a spill, evacuate the area and ensure it is well-ventilated. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3][6] Collect the absorbent material and the spilled chemical into a sealed and labeled hazardous waste container for disposal.[3]

Disposal Workflow Diagram

cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Segregate Halogenated Waste A->C B Work in a Ventilated Area (Fume Hood) B->C D Use Labeled, Sealed Container C->D E Store in Designated Area D->E F Contact EHS for Pickup E->F G Complete Waste Manifest F->G H Professional Disposal (e.g., Incineration) G->H

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2,4-Dibromo-3-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dibromo-3-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. It is classified as causing skin and eye irritation, being harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation[1].

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)WarningH315: Causes skin irritation[1]
Eye Irritation (Category 2A)WarningH319: Causes serious eye irritation[1]
Specific target organ toxicity - single exposure (Category 3), Respiratory systemWarningH335: May cause respiratory irritation[1]
Acute Toxicity, OralWarningH302: Harmful if swallowed[1]
Acute Toxicity, DermalWarningH312: Harmful in contact with skin[1]
Acute Toxicity, InhalationWarningH332: Harmful if inhaled[1]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin and Body Protection - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect before use. - Lab Coat: A fully-buttoned, chemical-resistant lab coat.[2] - Clothing: Appropriate protective clothing to prevent skin exposure.Prevents skin contact, which causes irritation. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][2]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[2][3]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.
Footwear Closed-toe shoes.Required at all times in the laboratory to protect against spills and falling objects.[3]
Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.

AspectProcedure
Engineering Controls Conduct all handling of this compound within a certified chemical fume hood to control airborne levels.[2] Ensure that an eyewash station and a safety shower are readily accessible.[2][4]
Safe Handling Avoid all personal contact, including inhalation and contact with skin and eyes.[1][2] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling.[1]
Storage Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances such as strong oxidizing agents, strong acids, and bases.[2][5] Store in a locked-up area to restrict access to authorized personnel only.[1][2]
Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]
Skin Contact IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
Inhalation IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Ingestion IF SWALLOWED: Call a poison center or doctor if you feel unwell.[1]
Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Chemical Waste Dispose of contents/container to an approved waste disposal plant.[1] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste.
Empty Containers Do not reuse empty containers. Handle uncleaned containers like the product itself.

Procedural Workflow for Handling this compound

The following diagram outlines the step-by-step process for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Ensure Eyewash & Safety Shower are Accessible prep1->prep2 prep3 Don all Required PPE prep2->prep3 handling1 Weigh Compound in Fume Hood prep3->handling1 handling2 Transfer Compound Using Appropriate Tools handling1->handling2 handling3 Keep Container Tightly Closed When Not in Use handling2->handling3 post1 Clean Work Area Thoroughly handling3->post1 post2 Wash Hands and Exposed Skin post1->post2 disp1 Dispose of Chemical Waste in Approved Container post2->disp1 disp2 Dispose of Contaminated PPE as Hazardous Waste disp1->disp2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-3-chloropyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dibromo-3-chloropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.